molecular formula C5H3Cl2N3O B3026597 3,6-Dichloropyrazine-2-carboxamide CAS No. 1023813-21-9

3,6-Dichloropyrazine-2-carboxamide

Cat. No.: B3026597
CAS No.: 1023813-21-9
M. Wt: 192.00
InChI Key: ZEJGTWZTXZLSLR-UHFFFAOYSA-N
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Description

3,6-Dichloropyrazine-2-carboxamide (CAS 1023813-21-9) is a high-purity chemical compound offered for research and development purposes. This organochloride features a pyrazine ring structure and serves as a valuable synthetic intermediate in medicinal chemistry. This compound is part of the chemical toolkit used in the discovery and synthesis of active pharmaceutical ingredients. Its primary research value lies in its role as a precursor in the synthesis of more complex molecules. For instance, closely related compounds, such as 3,6-dichloropyrazine-2-carbonitrile, are well-documented as critical intermediates in the multi-step synthesis of Favipiravir (T-705), a broad-spectrum antiviral drug . As a building block, 3,6-Dichloropyrazine-2-carboxamide provides researchers with reactive sites for further functionalization, enabling the exploration of novel chemical spaces and the development of potential therapeutic agents. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with care and refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. It is recommended to store this compound in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloropyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJGTWZTXZLSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652844
Record name 3,6-Dichloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023813-21-9
Record name 3,6-Dichloropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,6-Dichloropyrazine-2-carboxamide synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,6-Dichloropyrazine-2-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloropyrazine-2-carboxamide is a pivotal heterocyclic intermediate, valued for its role in the synthesis of complex pharmaceutical agents, most notably as a precursor or close analog to intermediates for antiviral drugs. Its rigid, electron-deficient pyrazine core, functionalized with reactive chloro groups and a carboxamide moiety, makes it a versatile scaffold for constructing molecules with significant biological activity. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, emphasizing the chemical rationale, detailed experimental protocols, and the comparative advantages of each route. We will explore direct chlorination strategies from pyrazinone precursors and touch upon related multi-step syntheses, offering field-proven insights for practical application in a research and development setting.

Introduction: The Strategic Importance of 3,6-Dichloropyrazine-2-carboxamide

The pyrazine ring system is a common motif in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its metabolic stability. The addition of two chlorine atoms at the 3- and 6-positions drastically alters the electronic properties of the ring, making these sites highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility, allowing for the strategic introduction of diverse functional groups. The C2-carboxamide group provides an additional point for molecular recognition and further derivatization.

Consequently, 3,6-Dichloropyrazine-2-carboxamide and its close chemical relative, 3,6-Dichloropyrazine-2-carbonitrile, are critical building blocks in the industrial synthesis of antiviral compounds such as Favipiravir.[1][2] An understanding of its synthesis is therefore essential for chemists working on novel antiviral therapies and other areas of drug discovery.

Primary Synthesis Pathway: Direct Chlorination of a Dioxopiperazine Precursor

The most industrially viable and direct route to 3,6-Dichloropyrazine-2-carboxamide involves the double chlorination of a pyrazine-dione precursor. This pathway is efficient as it constructs the core and then functionalizes it in a single, powerful step.

Rationale and Mechanism

This strategy hinges on the conversion of the keto groups of the tautomeric 3,6-dioxopiperazine-2-carboxamide into chloro groups. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The mechanism proceeds via the activation of the carbonyl oxygens (in the dione form) or hydroxyl groups (in the diol tautomer) by POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) at the carbon center displaces the phosphate group, yielding the chlorinated pyrazine ring. The presence of a tertiary amine base like pyridine can act as both a solvent and an acid scavenger, facilitating the reaction.[2]

Precursor Synthesis: From Acyclic Compounds to the Pyrazine Core

The required precursor, 3,6-dioxopiperazine-2-carboxamide, can be synthesized from simple acyclic starting materials. A common method involves the treatment of a chloroacetyldiester with methanolic ammonia. The ammonia serves as both the nitrogen source for the ring and the reagent for amidation of the ester group, leading to a cyclization and condensation reaction that forms the stable piperazine-dione ring.[2]

G A Chloroacetyldiester B 3,6-Dioxopiperazine-2-carboxamide A->B Methanolic Ammonia (7N), 60-120°C C 3,6-Dichloropyrazine-2-carboxamide B->C POCl₃, Pyridine 120°C G cluster_0 Sandmeyer Reaction Sequence A 3-Amino-6-chloropyrazine-2-carboxamide B Pyrazine Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 0-5°C C 3,6-Dichloropyrazine-2-carboxamide B->C 2. CuCl G A 3,6-Dichloropyrazine-2-carbonitrile B 3,6-Dichloropyrazine-2-carboxamide A->B Controlled Hydrolysis (e.g., H₂SO₄)

Sources

physicochemical properties of 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dichloropyrazine-2-carboxamide

Introduction

3,6-Dichloropyrazine-2-carboxamide, a halogenated heterocyclic amide, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structural framework, featuring a pyrazine core substituted with reactive chlorine atoms and a carboxamide group, makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. The physicochemical properties of this compound are paramount, governing its reactivity, solubility, bioavailability, and ultimately its suitability for various applications, including as a scaffold in drug discovery programs. For instance, related pyrazine carboxamide derivatives have been investigated for a wide range of therapeutic effects, underscoring the importance of a thorough characterization of new analogues like the title compound.[1][2] This guide provides a comprehensive overview of the core , detailed methodologies for their determination, and the scientific rationale behind these experimental choices.

Molecular and Physicochemical Profile

A summary of the key is presented below. It is important to note that while some properties can be calculated or are known, others require experimental determination. This table serves as a central reference for the compound's characteristics.

PropertyValueMethod of Determination/Source
Chemical Structure IUPAC Nomenclature
IUPAC Name 3,6-Dichloropyrazine-2-carboxamide-
CAS Number 1023813-21-9Chemical Abstracts Service
Molecular Formula C₅H₃Cl₂N₃O-
Molecular Weight 192.00 g/mol Calculated
Appearance To be determinedVisual Inspection
Melting Point To be determinedCapillary Method[3][4]
Boiling Point ~299.4 ± 40.0 °C (Predicted for isomer)Prediction (for 3,5-isomer)
Aqueous Solubility To be determinedShake-Flask Method[5][6][7]
Lipophilicity (logP) ~1.58 (Predicted for isomer)Prediction (for 3,5-isomer)
pKa ~12.99 ± 0.50 (Predicted for isomer)Prediction (for 3,5-isomer)

Note: Predicted values are for the related isomer 3,5-Dichloropyrazine-2-carboxamide and should be used as estimations only.

Synthesis and Purification

The synthesis of 3,6-Dichloropyrazine-2-carboxamide can be logically approached via the hydrolysis of its corresponding nitrile precursor, 3,6-dichloropyrazine-2-carbonitrile. This method is a common and effective way to introduce a carboxamide functional group.[1]

Synthetic Workflow Diagram

Synthesis A 3,6-Dichloropyrazine-2-carbonitrile B Hydrolysis (e.g., H₂O₂, NaOH, 55°C) A->B Reactant C 3,6-Dichloropyrazine-2-carboxamide B->C Reaction D Purification (Recrystallization) C->D Crude Product E Pure Product D->E Final Product

Caption: Synthetic route to 3,6-Dichloropyrazine-2-carboxamide.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 3,6-dichloropyrazine-2-carbonitrile in a mixture of water and an appropriate co-solvent if necessary.

  • Reagent Addition: While stirring, add a controlled amount of 30% hydrogen peroxide. Adjust the pH of the mixture to approximately 9 using an 8% (w/v) sodium hydroxide solution. The alkaline condition facilitates the nucleophilic attack of the hydroperoxide anion on the nitrile carbon.

  • Heating: Heat the reaction mixture to 55°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Purify the product by recrystallization from a suitable solvent such as ethanol to yield pure 3,6-Dichloropyrazine-2-carboxamide.

Structural and Purity Analysis

The identity and purity of the synthesized 3,6-Dichloropyrazine-2-carboxamide must be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques.

Analytical Workflow Diagram

Analysis cluster_structural Structural Elucidation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry IR FT-IR Spectroscopy HPLC HPLC Sample Synthesized Product Sample->NMR Sample->MS Sample->IR Sample->HPLC

Caption: Workflow for structural and purity analysis.

Experimental Protocols: Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Expect a singlet for the pyrazine proton and two broad singlets for the amide protons, which may exchange with residual water in the solvent.

    • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Expect five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will be significantly downfield.

    • Rationale: NMR provides detailed information about the molecular structure, including the number and connectivity of atoms.[8][9][10]

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode.

    • Analysis: Look for the molecular ion peak [M+H]⁺ at m/z 192.00, corresponding to the protonated molecule. The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature.

    • Rationale: MS confirms the molecular weight of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Analysis: Identify characteristic absorption bands: N-H stretching of the amide group (~3400-3200 cm⁻¹), C=O stretching of the amide I band (~1680 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).

    • Rationale: FT-IR is used to identify the functional groups present in the molecule.[1]

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • System Setup: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Prepare an isocratic or gradient mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid.[11][12]

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration.

    • Analysis: Inject the sample and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 270 nm).

    • Purity Calculation: The purity is determined by the area percentage of the main peak.

    • Rationale: HPLC is a robust method for separating the main compound from any impurities, allowing for accurate purity determination.[13]

Core Physicochemical Properties: Experimental Determination

Melting Point

The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.[3][14]

MeltingPoint A Pack dry powder into a capillary tube B Place in melting point apparatus A->B C Heat rapidly to ~10°C below expected m.p. B->C D Heat slowly (1-2°C/min) C->D E Record temperature at onset of melting D->E F Record temperature at completion of melting E->F G Melting Point Range F->G

Caption: Capillary method for melting point determination.

  • Sample Preparation: Finely powder a small amount of the dry compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus. Heat rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Aqueous Solubility

Aqueous solubility is a crucial parameter in drug development as it affects absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6][7][15]

Solubility A Add excess solid to aqueous buffer (pH 7.4) B Agitate at a constant temperature (e.g., 24h) A->B C Separate solid and liquid (centrifugation/filtration) B->C D Quantify compound concentration in the supernatant (e.g., HPLC-UV) C->D E Solubility Value (mg/mL or µM) D->E

Caption: Shake-flask method for solubility determination.

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Analyze the clear supernatant using a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve with known concentrations is required for accurate quantification.

Lipophilicity (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.[16][17]

LogP A Dissolve compound in pre-saturated n-octanol B Add pre-saturated water and mix thoroughly A->B C Allow phases to separate (centrifugation) B->C D Measure compound concentration in both phases (HPLC-UV) C->D E Calculate P = [Octanol]/[Water] D->E F logP = log₁₀(P) E->F

Caption: Shake-flask method for logP determination.

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of the compound in the pre-saturated n-octanol. Add an equal volume of the pre-saturated water.

  • Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Chemical Stability

Assessing the chemical stability of a new compound is crucial for determining its shelf-life and appropriate storage conditions.[18][19] The amide and chloro-substituents on the pyrazine ring are the most likely sites of degradation.

A preliminary assessment of stability can be performed under stressed conditions:

  • pH Stability: Incubate solutions of the compound in buffers of different pH values (e.g., acidic, neutral, and basic) at a set temperature. Analyze the samples at various time points by HPLC to monitor for degradation.

  • Photostability: Expose a solution of the compound to a controlled light source (e.g., a UV lamp) and compare its degradation to a sample stored in the dark.

  • Thermal Stability: Store the solid compound and a solution of the compound at elevated temperatures and monitor for degradation over time.

Conclusion

3,6-Dichloropyrazine-2-carboxamide is a compound of interest for further chemical exploration. This guide has outlined the essential physicochemical properties and provided a framework of robust, validated methodologies for their determination. A thorough characterization, following the protocols described herein, is the foundation for any future research and development involving this promising molecule, ensuring data integrity and facilitating its potential application in the synthesis of novel chemical entities.

References

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  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Pyrazine. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

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  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Scribd. (2019, August 12). Aqueous Solubility Determination Guide. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • National Institutes of Health. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • Google Patents. (n.d.). CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit.
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  • ResearchGate. (2025, August 6). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Retrieved from [Link]

  • Bendola Publishing. (2018). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

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  • ResearchGate. (2025, August 10). Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide... | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Retrieved from [Link]

  • DeepDyve. (n.d.). Optimization for the analysis of pyrazines in aqueous solution by direct immersion-solid phase microextraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Prepared compounds, calculated partition coefficients log P and ClogP.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
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  • PubMed. (2023, May 15). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

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Sources

The Pivotal Role of a Pyrazine Precursor: Unraveling the Mechanism of Action of Favipiravir, Derived from 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern antiviral therapeutics, the pyrazine scaffold has emerged as a cornerstone for the development of potent inhibitors of viral replication. While 3,6-Dichloropyrazine-2-carboxamide itself is not the active antiviral agent, it represents a critical chemical intermediate in the synthesis of one of the most significant broad-spectrum antiviral drugs, Favipiravir (also known as T-705 or Avigan).[1] This guide delves into the intricate mechanism of action of Favipiravir, providing a comprehensive understanding of its journey from a prodrug to a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a journey that begins with precursors like 3,6-Dichloropyrazine-2-carboxamide. Understanding this pathway is paramount for researchers engaged in the discovery and development of novel antiviral agents.

From a Stable Precursor to a Bioactive Nucleotide Analog

Favipiravir is a prodrug, meaning it is inactive in its administered form and requires intracellular metabolic activation to exert its antiviral effect.[2][3][4] The journey from the chemically synthesized Favipiravir to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP or T-705RTP), is a multi-step enzymatic process within the host cell.[5][6][7] This bioactivation is a critical determinant of its therapeutic efficacy and selectivity.

The intracellular conversion is initiated by cellular enzymes that recognize Favipiravir and catalyze its transformation into favipiravir-ribofuranosyl-5'-monophosphate (Favipiravir-RMP), which is subsequently phosphorylated to the active triphosphate form, Favipiravir-RTP.[6][7] This active metabolite is a structural mimic of a purine nucleotide, specifically guanosine triphosphate (GTP) or adenosine triphosphate (ATP).[5][8] This molecular mimicry is the foundation of its mechanism of action.

G cluster_cell Host Cell cluster_virus Viral Replication Complex Favipiravir Favipiravir Favipiravir_RMP Favipiravir-RMP Favipiravir->Favipiravir_RMP Cellular Enzymes Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_RMP->Favipiravir_RTP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Competitive Inhibition Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis Viral_RNA Viral RNA Template Viral_RNA->RdRp Template

Figure 1: Intracellular activation of Favipiravir and its target.

The Core Mechanism: Inhibition of Viral RNA-dependent RNA Polymerase

The primary target of the active Favipiravir-RTP is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the genome of many RNA viruses.[2][4][9] The structural similarity of Favipiravir-RTP to purine nucleosides allows it to be recognized by the viral RdRp as a substrate.[5][8] This leads to a competitive inhibition of the incorporation of natural nucleotides (ATP and GTP) into the growing viral RNA chain.[5][6]

The interaction between Favipiravir-RTP and the viral RdRp can result in two primary antiviral outcomes:

  • Chain Termination: Upon incorporation into the nascent viral RNA strand, Favipiravir-RTP can act as a chain terminator. Although it possesses a 3'-hydroxyl group, which is typically required for the formation of the subsequent phosphodiester bond, the incorporation of the analog can induce conformational changes in the RdRp active site, preventing further elongation of the RNA chain.[4][5]

  • Lethal Mutagenesis: Alternatively, Favipiravir-RTP incorporation may not immediately halt RNA synthesis but can lead to an increased rate of mutations in the viral genome during subsequent rounds of replication.[4][10] This phenomenon, known as lethal mutagenesis or "error catastrophe," results in the production of non-viable viral progeny with dysfunctional proteins, ultimately leading to the collapse of the viral population.[10]

It is noteworthy that Favipiravir exhibits a high degree of selectivity for viral RdRp over host cell DNA and RNA polymerases, which contributes to its favorable safety profile.[6][8]

Experimental Protocols for Mechanistic Elucidation

The elucidation of Favipiravir's mechanism of action has been the result of rigorous in vitro and cell-based assays. Below are representative protocols that form the basis of such investigations.

Protocol 1: In Vitro RdRp Inhibition Assay

This assay directly measures the inhibitory effect of Favipiravir-RTP on the enzymatic activity of purified viral RdRp.

Methodology:

  • Expression and Purification of Viral RdRp:

    • Clone the gene encoding the viral RdRp into an appropriate expression vector (e.g., pET series for bacterial expression).

    • Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant RdRp using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

  • RdRp Activity Assay:

    • Prepare a reaction mixture containing purified RdRp, a synthetic RNA template-primer, and a mixture of all four natural ribonucleoside triphosphates (rNTPs), with one being radioactively labeled (e.g., [α-³²P]GTP).

    • Add varying concentrations of Favipiravir-RTP to the reaction mixtures.

    • Incubate the reactions at the optimal temperature for the specific RdRp.

    • Stop the reactions by adding EDTA.

    • Separate the reaction products (extended RNA primers) from unincorporated nucleotides using gel electrophoresis (denaturing polyacrylamide gel).

    • Visualize and quantify the amount of incorporated radioactivity using a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of RdRp inhibition for each concentration of Favipiravir-RTP.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce RdRp activity by 50%) by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Purify_RdRp Purify Viral RdRp Reaction_Mix Prepare Reaction Mix (RdRp, Template, rNTPs, [α-³²P]GTP) Purify_RdRp->Reaction_Mix Synthesize_RTP Synthesize Favipiravir-RTP Add_Inhibitor Add Favipiravir-RTP (Varying Concentrations) Synthesize_RTP->Add_Inhibitor Reaction_Mix->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (EDTA) Incubate->Stop_Reaction Gel_Electrophoresis Denaturing PAGE Stop_Reaction->Gel_Electrophoresis Phosphorimaging Phosphorimaging Gel_Electrophoresis->Phosphorimaging Calculate_IC50 Calculate IC₅₀ Phosphorimaging->Calculate_IC50

Sources

An In-Depth Technical Guide to the Biological Activity of 3,6-Dichloropyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazine Core in Modern Therapeutics

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its most notable representative is Pyrazinamide, a first-line drug essential for the short-course treatment of tuberculosis.[1] The versatility of the pyrazine structure allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities.

This guide focuses on derivatives of a key synthetic intermediate: 3,6-Dichloropyrazine-2-carboxamide . The two reactive chlorine atoms on this scaffold serve as versatile handles for nucleophilic substitution, enabling the creation of diverse chemical libraries. By strategically modifying this core, researchers have developed potent agents targeting a range of diseases, from viral and bacterial infections to cancer. This document provides a comprehensive overview of the synthesis, multifaceted biological activities, and mechanisms of action of these derivatives, offering field-proven insights for professionals in drug discovery and development.

The 3,6-Dichloropyrazine Scaffold: A Versatile Synthetic Intermediate

The power of the 3,6-Dichloropyrazine-2-carboxamide scaffold lies in its chemical reactivity. The electron-withdrawing nature of the pyrazine nitrogens and the carboxamide group activates the chlorine atoms at the C3 and C6 positions for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, leading to diverse molecular architectures and biological functions.

A closely related and often-used precursor in many syntheses is 3,6-Dichloropyrazine-2-carbonitrile . This compound is a critical intermediate in the synthesis of the broad-spectrum antiviral drug Favipiravir.[2][3] The carbonitrile can be readily hydrolyzed to the corresponding carboxamide, making these two scaffolds synthetically interconnected and equally important in the generation of novel therapeutic agents. The synthesis of this key intermediate often starts from inexpensive materials like 2-aminopyrazine or 3-aminopyrazine-2-carboxylic acid, though routes that avoid hazardous reagents like phosphorus oxychloride are preferred for large-scale production.[4][5]

General Synthetic Protocol: Nucleophilic Aromatic Substitution

The generation of diverse libraries from chloropyrazine cores is typically achieved through nucleophilic substitution. Below is a representative protocol for the synthesis of 3-aminopyrazine-2-carboxamide derivatives, a common class of biologically active compounds.

Objective: To synthesize N-substituted 3-aminopyrazine-2-carboxamide derivatives from a 3-chloropyrazine-2-carboxamide precursor.

Methodology:

  • Starting Material Synthesis: The initial 3-chloropyrazine-2-carboxamide can be prepared from 3-chloropyrazine-2-carbonitrile via controlled partial hydrolysis.[6]

  • Nucleophilic Substitution Reaction:

    • Dissolve 3-chloropyrazine-2-carboxamide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

    • Add the desired substituted benzylamine (1.1 to 2 equivalents).

    • The reaction can be performed using conventional heating or, for improved yields and shorter reaction times, under microwave irradiation.[6]

    • A base, such as pyridine or diisopropylethylamine (DIEA), may be added to scavenge the HCl byproduct.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.

    • The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final N-substituted 3-aminopyrazine-2-carboxamide derivative.[6][7]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for diversifying the 3,6-dichloropyrazine scaffold.

G cluster_start Starting Scaffold cluster_reaction Core Reaction Start 3,6-Dichloropyrazine- 2-carboxamide/carbonitrile Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Product1 Amino-Substituted Derivatives Reaction->Product1 Product2 Thio-Substituted Derivatives Reaction->Product2 Product3 Alkoxy-Substituted Derivatives Reaction->Product3 Reagent1 Amines (R-NH2) Reagent1->Reaction Reagent2 Thiols (R-SH) Reagent2->Reaction Reagent3 Alkoxides (R-O⁻) Reagent3->Reaction

Caption: General workflow for creating diverse pyrazine derivatives.

Biological Activities of 3,6-Dichloropyrazine-2-carboxamide Derivatives

Derivatives synthesized from the 3,6-dichloropyrazine-2-carboxamide scaffold have demonstrated a remarkable range of biological activities, which are detailed below.

Antiviral Activity

The most prominent application of this scaffold is in the development of antiviral agents, particularly against RNA viruses.[3]

Favipiravir and its Analogs

3,6-Dichloropyrazine-2-carbonitrile is a key intermediate in the synthesis of Favipiravir (T-705) , a broad-spectrum antiviral drug.[2][8] Favipiravir has shown activity against a wide range of RNA viruses, including influenza viruses, arenaviruses, bunyaviruses, and more recently, SARS-CoV-2.[3][9] The synthesis involves a sequence of reactions including fluorination, hydrolysis of the nitrile group, and selective hydrolysis of a second fluorine atom.[5]

Structural analogs have also been developed to improve efficacy or target different viruses. For instance, T-1105 (3-hydroxypyrazine-2-carboxamide) , a related compound, has shown potent activity against the Zika virus and, in some cases, higher activity than Favipiravir against viruses like Chikungunya.[9][10]

CompoundVirus Target(s)Reported Activity (EC₅₀ / IC₅₀)Reference(s)
Favipiravir (T-705) Influenza, SARS-CoV-2, ZikaVirus-dependent[9]
T-1105 Zika, Chikungunya, FMDVEC₅₀ = 97.5 µM (Zika); 7.0 µM (CHIKV)[9][10]
Cyanorona-20 SARS-CoV-2EC₅₀ = 0.45 µM (209-fold > Favipiravir)[8]
Antimycobacterial Activity

Building on the success of Pyrazinamide, numerous derivatives have been synthesized to combat Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Derivatives of 3-chloropyrazine-2-carboxamide substituted with various benzylamines have shown potent in vitro activity against Mtb H37Rv.[11] For example, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide displayed a minimum inhibitory concentration (MIC) superior to the parent drug, pyrazinamide, and showed low cytotoxicity.[6] Similarly, N-benzyl-3-((benzyl)amino)pyrazine-2-carboxamide derivatives have also proven effective.[7] These studies suggest that modifying the pyrazine core can lead to compounds with improved antimycobacterial profiles. Some derivatives are thought to act on different targets than existing drugs, making them promising candidates for treating resistant infections.[12]

Compound DerivativeM. tuberculosis Strain(s)Reported Activity (MIC)Reference(s)
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide H37Rv6 µM[6][11]
N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide H37Rv12.5 µg/mL[7]
N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide H37Rv12.5 µg/mL[7]
3-(benzamido)pyrazine-2-carboxamides (4'-substituted) H37Rv, MDR-TB1.95 to 31.25 µg/mL[12][13]
Anticancer Activity

More recently, the pyrazine carboxamide scaffold has been explored for its potential as an anticancer agent. Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known oncogenic driver in many cancers.[14]

Researchers have designed and synthesized 3-amino-pyrazine-2-carboxamide derivatives as novel FGFR inhibitors.[15] By employing a scaffold hopping strategy from known pyrimidine-based inhibitors, potent pan-FGFR inhibitors were identified.[15] One lead compound, 18i , not only inhibited FGFR1-4 but also blocked downstream signaling pathways and exhibited potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[16] This highlights a promising new therapeutic avenue for this versatile chemical class.

Compound SeriesTargetCell LinesReported Activity (IC₅₀)Reference(s)
3-Amino-pyrazine-2-carboxamide derivatives (e.g., 18i) FGFR1-4NCI-H520, SNU-16, KMS-11, etc.1.88 to 26.69 µM[15][16]
Pyrrolopyrazine carboxamide derivatives FGFR2/3SNU-16 (gastric cancer)Potent inhibition and tumor regression[17][18]
N-substituted indole-2-carboxamides General AnticancerHCT-116, MCF-7, K-562Sub-micromolar to low micromolar range[19]

Mechanisms of Action: From Viral Termination to Kinase Inhibition

The diverse biological effects of these derivatives stem from their ability to interact with distinct molecular targets.

Antiviral: Inhibition of RNA-Dependent RNA Polymerase (RdRp)

Favipiravir is a prodrug that is metabolized intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP). This active form mimics purine nucleosides (adenosine and guanosine) and is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of T-705-RTP into the nascent viral RNA chain leads to two primary outcomes:

  • Chain Termination: The polymerase is unable to add the next nucleotide, halting viral replication.

  • Lethal Mutagenesis: The incorporated molecule causes errors in subsequent replication cycles, leading to a non-viable viral progeny.

G Favipiravir Favipiravir (Prodrug) Metabolism Intracellular Metabolism Favipiravir->Metabolism FTP Favipiravir-RTP (Active Form) Metabolism->FTP Incorporation Incorporation into Viral RNA FTP->Incorporation RdRp Viral RdRp (RNA Polymerase) RdRp->Incorporation Outcome1 Chain Termination Incorporation->Outcome1 Outcome2 Lethal Mutagenesis Incorporation->Outcome2 Result Inhibition of Viral Replication Outcome1->Result Outcome2->Result

Caption: Mechanism of action for the antiviral drug Favipiravir.

Antimycobacterial: A Multi-Pronged Attack

The mechanism of the parent drug, Pyrazinamide (PZA), provides a blueprint for understanding its derivatives. PZA is a prodrug activated by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, into its active form, pyrazinoic acid (POA).[1][20] The action of POA is multifaceted and most effective in the acidic environment of phagolysosomes where dormant bacilli reside.[21]

Proposed mechanisms include:

  • Disruption of Membrane Energetics: POA is thought to act as a protonophore, disrupting the membrane potential and transport functions of the mycobacterial cell.[22]

  • Inhibition of Fatty Acid Synthase I (FAS-I): POA may inhibit FAS-I, an enzyme crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[21][23]

  • Inhibition of Coenzyme A Biosynthesis and Trans-translation: Other proposed targets include enzymes involved in essential metabolic pathways.[20]

Newer derivatives may share these mechanisms or engage novel targets. For instance, some benzylamino-substituted derivatives have been docked to the mycobacterial enoyl-ACP reductase (InhA), a key enzyme in the fatty acid elongation cycle and the target of the drug isoniazid.[11]

G PZA Pyrazinamide (PZA) (Prodrug) PZase Mycobacterial PZase (pncA enzyme) PZA->PZase POA Pyrazinoic Acid (POA) (Active Form) PZase->POA Target1 Disruption of Membrane Potential POA->Target1 Target2 Inhibition of FAS-I Enzyme POA->Target2 Target3 Inhibition of Trans-translation POA->Target3 Outcome Bactericidal Effect on Dormant M. tuberculosis Target1->Outcome Target2->Outcome Target3->Outcome G cluster_pathway FGFR Signaling Pathway cluster_inhibition Inhibition Mechanism FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Phosphorylation Receptor Phosphorylation FGFR->Phosphorylation ATP ATP ATP->Phosphorylation Downstream Downstream Signaling (MAPK, PI3K-AKT) Phosphorylation->Downstream Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazine Carboxamide Derivative Inhibitor->FGFR Binds to ATP Pocket Block Blocks ATP Binding Block->Phosphorylation Inhibits

Caption: FGFR signaling inhibition by pyrazine carboxamide derivatives.

Conclusion and Future Perspectives

The 3,6-Dichloropyrazine-2-carboxamide scaffold and its derivatives represent a highly successful and versatile platform in modern drug discovery. From the established antitubercular agent Pyrazinamide to the broad-spectrum antiviral Favipiravir and emerging FGFR inhibitors for cancer, this chemical core has proven its immense value. The ease of chemical modification through nucleophilic substitution allows for the rapid generation of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.

Future research will likely focus on several key areas:

  • Optimization of Existing Scaffolds: Fine-tuning current lead compounds to enhance potency, improve selectivity (e.g., targeting specific FGFR isoforms to reduce off-target effects), and optimize pharmacokinetic profiles.

  • Combating Drug Resistance: Designing novel derivatives that can overcome resistance mechanisms, such as mutations in the pncA gene in tuberculosis or gatekeeper mutations in cancer kinases.

  • Exploration of New Therapeutic Areas: Screening pyrazine carboxamide libraries against other biological targets, including different kinases, proteases, or microbial enzymes, could uncover entirely new therapeutic applications.

  • Development of Covalent and Targeted Agents: The design of derivatives that can form covalent bonds with their targets or be conjugated into antibody-drug conjugates (ADCs) could lead to therapies with increased efficacy and duration of action.

References

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  • Zhang, C., Zhang, M., Liu, J., et al. (2017). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [Link]

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  • Zheng, J., Zhang, W., Ni, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

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  • Wang, Y., Zhang, Y., Liu, J., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. [Link]

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  • Jandourek, O., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. [Link]

  • Request PDF. (2026). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Request PDF. [Link]

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An In-depth Technical Guide to 3,6-Dichloropyrazine-2-carboxamide: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3,6-Dichloropyrazine-2-carboxamide, a compound of significant interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively documented in publicly available literature, this guide leverages established chemical principles and data from closely related analogues—namely its precursor, 3,6-Dichloropyrazine-2-carbonitrile, and its isomer, 3,5-Dichloropyrazine-2-carboxamide—to provide a robust and scientifically grounded resource for researchers.

Core Compound Identification: The Challenge of a Definitive CAS Number

A definitive CAS (Chemical Abstracts Service) number for 3,6-Dichloropyrazine-2-carboxamide could not be located in the reviewed scientific literature and chemical databases. This suggests that the compound may be a novel or infrequently synthesized molecule, likely prepared on-demand as a research intermediate. For clarity and to ground this guide in verifiable data, we will extensively reference its immediate precursor, 3,6-Dichloropyrazine-2-carbonitrile (CAS: 356783-16-9) [1][2], and its isomer, 3,5-Dichloropyrazine-2-carboxamide (CAS: 312736-50-8) [3][4][5]. The structural differences and similarities will be highlighted throughout this guide.

Physicochemical Properties: An Expert Estimation

The physicochemical properties of 3,6-Dichloropyrazine-2-carboxamide are predicted based on the known properties of its nitrile precursor and its 3,5-dichloro isomer. These estimated values provide a crucial baseline for experimental design, including solvent selection for synthesis and purification, as well as for analytical method development.

PropertyEstimated Value for 3,6-Dichloropyrazine-2-carboxamideRationale and Comparative Data
Molecular Formula C₅H₃Cl₂N₃OBased on chemical structure
Molecular Weight 192.00 g/mol Calculated from the molecular formula[6]
Appearance White to off-white or pale yellow solidTypical appearance for similar chlorinated heterocyclic compounds
Melting Point Expected to be a solid with a defined melting pointFor comparison, 2,6-Dichloropyrazine has a melting point of 55-58 °C[7]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, THF)General solubility profile for heterocyclic amides
Stability Stable under normal laboratory conditions
Synthesis and Reactivity: From Precursor to the Final Compound

The most logical and efficient synthetic route to 3,6-Dichloropyrazine-2-carboxamide is via the hydrolysis of its corresponding carbonitrile. This two-step approach, starting from commercially available precursors, is detailed below.

3,6-Dichloropyrazine-2-carbonitrile is a pivotal intermediate in the synthesis of the broad-spectrum antiviral drug Favipiravir[2]. Its preparation has been described in several patents and publications. A common method involves the chlorination and dehydration of a pyrazine carboxamide precursor. For instance, 3-hydroxy-6-bromopyrazine-2-amide can be treated with phosphorus oxychloride (POCl₃) and a base like diisopropylethylamine (DIEA) to yield the desired dichlorinated carbonitrile[8].

Diagram: Synthetic Pathway to 3,6-Dichloropyrazine-2-carbonitrile

G A 3-Hydroxy-6-bromopyrazine-2-amide B 3,6-Dichloropyrazine-2-carbonitrile (CAS: 356783-16-9) A->B  POCl₃, DIEA (Chlorination & Dehydration)

Caption: Synthetic route to the key precursor.

The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. The partial hydrolysis of the nitrile group in 3,6-Dichloropyrazine-2-carbonitrile under controlled conditions is the most direct route to the target carboxamide. This method is supported by literature precedents where similar pyrazine carbonitriles have been successfully hydrolyzed. For example, 3-chloropyrazine-2-carboxamide has been synthesized from 3-chloro-pyrazine-2-carbonitrile through controlled hydrolysis[9][10].

Experimental Protocol: Hydrolysis of 3,6-Dichloropyrazine-2-carbonitrile

  • Dissolution: Dissolve 3,6-Dichloropyrazine-2-carbonitrile (1 equivalent) in a suitable solvent such as concentrated sulfuric acid or a mixture of an alcohol and a strong base (e.g., NaOH).

  • Reaction:

    • Acid-catalyzed: Carefully add the nitrile solution to ice-cold water to initiate hydrolysis. Stir the mixture at a controlled temperature (e.g., 0-25 °C) and monitor the reaction progress by TLC or HPLC.

    • Base-catalyzed (with peroxide): In a basic aqueous solution (e.g., NaOH), add hydrogen peroxide (H₂O₂) dropwise at a low temperature (e.g., 0-10 °C). This method is often effective for converting nitriles to amides while minimizing the formation of the corresponding carboxylic acid[8].

  • Work-up: Once the reaction is complete, neutralize the mixture. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 3,6-Dichloropyrazine-2-carboxamide.

Diagram: Proposed Synthesis of 3,6-Dichloropyrazine-2-carboxamide

G A 3,6-Dichloropyrazine-2-carbonitrile B 3,6-Dichloropyrazine-2-carboxamide A->B  Controlled Hydrolysis (e.g., H₂O₂, NaOH or conc. H₂SO₄)

Caption: Proposed hydrolysis of the nitrile precursor.

Applications in Research and Drug Development

The pyrazine carboxamide scaffold is a well-established pharmacophore in medicinal chemistry, with pyrazinamide being a first-line drug for the treatment of tuberculosis[11]. The substitution pattern of 3,6-Dichloropyrazine-2-carboxamide suggests several potential applications:

  • Antiviral Drug Discovery: Given that its nitrile precursor is a key building block for Favipiravir, 3,6-Dichloropyrazine-2-carboxamide could serve as a valuable intermediate for novel antiviral agents targeting RNA viruses[2]. The carboxamide group can participate in hydrogen bonding interactions with biological targets, potentially offering a different binding profile compared to the nitrile.

  • Antimicrobial Research: Derivatives of chloropyrazine-2-carboxamide have been investigated for their antimycobacterial and antibacterial activities[9]. The two chlorine atoms on the pyrazine ring of the title compound provide reactive sites for nucleophilic substitution, allowing for the generation of diverse chemical libraries for screening against various pathogens.

  • Oncology and Kinase Inhibition: The pyrazine ring is a common motif in kinase inhibitors. The dichloro-substitution allows for the introduction of various side chains to modulate potency and selectivity against specific cancer-related kinases.

Analytical Characterization

The identity and purity of synthesized 3,6-Dichloropyrazine-2-carboxamide should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A singlet in the aromatic region corresponding to the proton on the pyrazine ring, and two broad singlets for the -NH₂ protons of the amide.

    • ¹³C NMR: Signals corresponding to the five carbon atoms of the molecule, including the carbonyl carbon of the amide and the two carbons bearing chlorine atoms.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680 cm⁻¹), and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a molecule containing two chlorine atoms.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and for reaction monitoring.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,6-Dichloropyrazine-2-carboxamide is not available, the safety profile of its precursor, 3,6-Dichloropyrazine-2-carbonitrile, provides a strong basis for handling precautions. The nitrile is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage[12].

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

3,6-Dichloropyrazine-2-carboxamide represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. This guide provides a scientifically sound framework for its synthesis, characterization, and safe handling, based on the available data for its closest chemical relatives. The versatile reactivity of this compound, coupled with the proven biological relevance of the pyrazine carboxamide scaffold, makes it a valuable target for further investigation in the fields of antiviral, antimicrobial, and anticancer drug discovery. Researchers are encouraged to use the protocols and data presented herein as a starting point for their own investigations into the chemistry and potential applications of this intriguing molecule.

References

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A Technical Guide to the Structural Elucidation of 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 3,6-Dichloropyrazine-2-carboxamide, a halogenated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive compounds.[1][2] Its chemical architecture, featuring a pyrazine core substituted with two chlorine atoms and a carboxamide group, necessitates a multi-faceted analytical approach to unequivocally confirm its identity and purity.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3,6-Dichloropyrazine-2-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, field-proven strategy for obtaining and interpreting analytical data. We will delve into the core spectroscopic and spectrometric techniques, explaining the causality behind experimental choices and ensuring that each step contributes to a self-validating system of characterization.

The Strategic Workflow: A Symphony of Analytical Techniques

The definitive structural confirmation of a molecule like 3,6-Dichloropyrazine-2-carboxamide is not achieved by a single technique, but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective data build a robust and irrefutable profile of the compound. Our strategic workflow is designed to maximize information while ensuring efficiency and accuracy.

Structural_Elucidation_Workflow Figure 1: Strategic Workflow for Structural Elucidation cluster_0 Initial Characterization cluster_1 Core Structure Determination cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) (Molecular Weight & Isotopic Pattern) 1H_NMR ¹H NMR Spectroscopy (Proton Environment) MS->1H_NMR IR Infrared (IR) Spectroscopy (Functional Group Identification) IR->1H_NMR 13C_NMR ¹³C NMR Spectroscopy (Carbon Framework) 1H_NMR->13C_NMR X_Ray Single Crystal X-Ray Crystallography (Absolute Structure) 13C_NMR->X_Ray Final_Structure Confirmed Structure X_Ray->Final_Structure Unambiguous Confirmation Synthesis Synthesized Compound (3,6-Dichloropyrazine-2-carboxamide) Synthesis->MS Synthesis->IR

Caption: A logical workflow for the structural elucidation of 3,6-Dichloropyrazine-2-carboxamide.

Part 1: Foundational Analysis - Molecular Weight and Functional Groups

The initial phase of characterization focuses on establishing the molecular formula and identifying the key functional groups present in the molecule. This is efficiently achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Unveiling the Molecular Ion and Isotopic Signature

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[3] For 3,6-Dichloropyrazine-2-carboxamide, high-resolution mass spectrometry (HRMS) is indispensable for determining the accurate molecular weight and, by extension, the elemental composition.

Causality of Choice: The presence of two chlorine atoms in the molecule provides a highly characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a distinctive M, M+2, and M+4 isotopic cluster in the mass spectrum, which serves as a definitive indicator of a dichlorinated compound.

Predicted Mass Spectrum Data

IonCalculated m/zRelative Abundance
[M]⁺ (C₅H₃³⁵Cl₂N₃O)190.9653100%
[M+2]⁺ (C₅H₃³⁵Cl³⁷ClN₃O)192.962465.2%
[M+4]⁺ (C₅H₃³⁷Cl₂N₃O)194.959410.5%

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically preferred for this compound to generate the protonated molecule [M+H]⁺.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the isotopic pattern of the molecular ion cluster to confirm the presence of two chlorine atoms.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule.[4] It is an excellent technique for the rapid identification of functional groups. For 3,6-Dichloropyrazine-2-carboxamide, IR spectroscopy will confirm the presence of the amide group and the aromatic pyrazine ring.

Causality of Choice: The characteristic absorption bands of the N-H and C=O bonds of the amide, as well as the C=N and C-Cl bonds of the dichloropyrazine ring, provide a unique vibrational fingerprint of the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3450 - 3300N-H stretch (amide)Medium
3200 - 3100Aromatic C-H stretchWeak
~1680C=O stretch (amide I)Strong
~1600N-H bend (amide II)Medium
1580 - 1450Aromatic C=N and C=C stretchesMedium-Strong
850 - 750C-Cl stretchStrong

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As the compound is expected to be a solid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum by pressing the sample firmly against the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5]

Part 2: Elucidating the Core Structure - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[6] A combination of ¹H and ¹³C NMR experiments will provide a detailed map of the carbon and proton framework of 3,6-Dichloropyrazine-2-carboxamide.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. For 3,6-Dichloropyrazine-2-carboxamide, the ¹H NMR spectrum is expected to be relatively simple but highly informative.

Causality of Choice: The pyrazine ring has a single proton, and the amide group has two protons. Their chemical shifts and multiplicities will confirm their presence and provide insights into the electronic environment of the molecule.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8Singlet1HPyrazine C-H
~8.2Broad singlet1HAmide N-H
~7.9Broad singlet1HAmide N-H

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).

  • Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and multiplicities to assign the signals to the protons in the molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The proton-decoupled ¹³C NMR spectrum of 3,6-Dichloropyrazine-2-carboxamide is expected to show five distinct signals.

Causality of Choice: Each carbon atom in a unique electronic environment will give rise to a separate signal. This allows for the complete mapping of the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C=O (amide)
~150C-Cl
~148C-Cl
~145C-CONH₂
~142C-H

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Use the same NMR spectrometer, tuned to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation with an exponential window function, followed by phase and baseline correction.

  • Data Analysis: Assign the signals to the individual carbon atoms based on their chemical shifts and comparison with data from similar compounds.[3]

Part 3: Definitive Confirmation - Single Crystal X-Ray Crystallography

While spectroscopic techniques provide compelling evidence for the structure of 3,6-Dichloropyrazine-2-carboxamide, single crystal X-ray crystallography offers the ultimate, unambiguous confirmation of its three-dimensional structure.[6][7]

Causality of Choice: X-ray crystallography provides the precise spatial arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This technique leaves no ambiguity about the connectivity and stereochemistry of the molecule.

Experimental Protocol: Single Crystal X-Ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Data Collection: Mount a suitable crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

  • Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[8]

Sources

literature review on 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,6-Dichloropyrazine-2-carboxamide: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,6-dichloropyrazine-2-carboxamide, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its synthesis, explore the nuances of its chemical reactivity, and highlight its critical role as a precursor to significant therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and discovery programs.

Introduction: The Strategic Importance of a Dihalogenated Pyrazine Core

3,6-Dichloropyrazine-2-carboxamide is a substituted pyrazine derivative characterized by two reactive chlorine atoms and a carboxamide functional group. This specific arrangement of functionalities makes it an exceptionally valuable intermediate. The electron-deficient nature of the pyrazine ring, further activated by the presence of two chloro substituents and a carboxamide group, facilitates a range of chemical transformations. Its most notable application is as a key intermediate in the synthesis of the broad-spectrum antiviral drug Favipiravir, which has demonstrated efficacy against various RNA viruses.[1][2][3] The molecule's structure allows for selective and sequential manipulations, providing a robust platform for building molecular complexity and accessing diverse chemical space for drug discovery.

Synthesis: Pathways to a High-Value Intermediate

The synthesis of 3,6-dichloropyrazine-2-carboxamide is intrinsically linked to the preparation of its immediate precursor, 3,6-dichloropyrazine-2-carbonitrile. The subsequent controlled hydrolysis of the nitrile yields the target carboxamide.[4][5] Two primary industrial routes to the carbonitrile intermediate have been established, each with distinct advantages and mechanistic considerations.

Route A: Chlorination of Pyrazine Precursors

A prevalent method involves the direct chlorination and dehydration of a pyrazine precursor, such as 3-hydroxy-6-bromopyrazine-2-amide.[6] This transformation is typically achieved using phosphorus oxychloride (POCl₃), which serves as both a chlorinating agent for the hydroxyl group and a dehydrating agent to convert the amide into a nitrile.

The rationale for using POCl₃ is its dual functionality, which streamlines the process. However, the harsh conditions and the hazardous nature of POCl₃ have prompted the development of alternative methods.[7] Recent advancements focus on improving purity by adding inorganic chlorides like lithium chloride (LiCl) to the reaction mixture, which helps to minimize bromo-impurities in the final product.[6]

Route B: A POCl₃-Free Approach from 2-Aminopyrazine

To circumvent the use of hazardous reagents like POCl₃, an efficient multi-step synthesis starting from the inexpensive and readily available 2-aminopyrazine has been developed.[1][7] This route offers a higher overall yield and is considered more industrially favorable.[7][8] The key steps include:

  • Regioselective Chlorination: Introduction of a chlorine atom onto the pyrazine ring.

  • Bromination: Addition of a bromine atom, typically using N-Bromosuccinimide (NBS).

  • Palladium-Catalyzed Cyanation: Replacement of a halogen with a nitrile group.

  • Sandmeyer Diazotization/Chlorination: Conversion of the amino group to a chloro group via a diazonium salt intermediate.

This pathway demonstrates superior control over regioselectivity and avoids harsh reagents, making it a more elegant and scalable solution for industrial production.[7]

Final Step: Nitrile Hydrolysis

The conversion of 3,6-dichloropyrazine-2-carbonitrile to 3,6-dichloropyrazine-2-carboxamide is achieved through partial hydrolysis. This step must be carefully controlled to prevent over-hydrolysis to the corresponding carboxylic acid. Conditions typically involve a specific pH and temperature to ensure high yields of the desired carboxamide.[4][5]

Synthesis of 3,6-Dichloropyrazine-2-carboxamide cluster_0 Route A cluster_1 Route B A_start 3-Hydroxy-6-bromopyrazine-2-amide A_reagent POCl3, DIEA, LiCl (Chlorination & Dehydration) A_start->A_reagent A_int 3,6-Dichloropyrazine-2-carbonitrile A_reagent->A_int Hydrolysis Controlled Hydrolysis A_int->Hydrolysis B_start 2-Aminopyrazine B_step1 1. Regioselective Chlorination 2. Bromination (NBS) 3. Pd-catalyzed Cyanation 4. Sandmeyer Reaction B_start->B_step1 B_int 3,6-Dichloropyrazine-2-carbonitrile B_step1->B_int B_int->Hydrolysis Final_Product 3,6-Dichloropyrazine-2-carboxamide Hydrolysis->Final_Product caption Key Synthetic Pathways

Caption: Key Synthetic Pathways to 3,6-Dichloropyrazine-2-carboxamide.

Detailed Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile (Route A)

This protocol is adapted from patent literature and exemplifies a modern approach to the synthesis of the key nitrile intermediate.[6]

Objective: To synthesize high-purity 3,6-dichloropyrazine-2-carbonitrile from 3-hydroxy-6-bromopyrazine-2-amide.

Materials:

  • 3-hydroxy-6-bromopyrazine-2-amide (10 g)

  • Lithium chloride (1.94 g)

  • Phosphorus oxychloride (28 g)

  • Diisopropylethylamine (DIEA) (17.78 g)

  • Ice water

  • Isopropanol

Procedure:

  • To a suitable reaction vessel, add 3-hydroxy-6-bromopyrazine-2-amide (10 g), lithium chloride (1.94 g), and phosphorus oxychloride (28 g).

  • Stir the mixture and heat to 50°C.

  • Slowly add diisopropylethylamine (17.78 g) to the reaction system.

  • Increase the temperature to 80°C and continue stirring for 1 hour. Causality Note: Heating is necessary to overcome the activation energy for the chlorination and dehydration reactions. DIEA acts as a non-nucleophilic base to scavenge the HCl generated.

  • After the reaction is complete (monitored by TLC or HPLC), cool the system to approximately 30°C.

  • Slowly pour the reaction mixture into ice water to quench the excess POCl₃. Trustworthiness Note: This is a highly exothermic step and must be performed with caution in a well-ventilated fume hood.

  • Filter the resulting precipitate.

  • Wash the filter cake with isopropanol (15 mL) to remove impurities.

  • The resulting pale yellow solid is the product, 3,6-dichloropyrazine-2-carbonitrile (yield: ~6.6 g).

Chemical Reactivity and Derivatization Potential

The synthetic utility of 3,6-dichloropyrazine-2-carboxamide stems from the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the carboxamide offers sites for further modification.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is generally more reactive towards nucleophiles than the C3 chlorine. This is due to the strong electron-withdrawing effect of the adjacent carboxamide group, which stabilizes the Meisenheimer complex intermediate formed during the substitution at C6. This differential reactivity allows for selective, sequential substitutions.

    • Fluorination: Reaction with a fluoride source (e.g., KF) is a key step in synthesizing precursors for Favipiravir.[9]

    • Amination: Reaction with various amines can displace one or both chlorine atoms, a strategy used to generate libraries of compounds for screening as antimicrobial agents.[4][5][10]

  • Carboxamide Group Reactions: The amide functionality is relatively stable but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions or dehydrated back to a nitrile using potent dehydrating agents.

Reactivity cluster_0 S(N)Ar Reactions start 3,6-Dichloropyrazine-2-carboxamide fluorination Selective Fluorination (e.g., KF) start->fluorination amination Amination (e.g., R-NH2) start->amination product_F 6-Fluoro-3-chloropyrazine- 2-carboxamide fluorination->product_F product_NHR 3-Chloro-6-(alkylamino)pyrazine- 2-carboxamide amination->product_NHR caption Key Reactivity Pathways

Caption: Key Reactivity Pathways of 3,6-Dichloropyrazine-2-carboxamide.

Applications in Drug Discovery

The primary value of 3,6-dichloropyrazine-2-carboxamide lies in its role as a scaffold for biologically active molecules.

Case Study: Synthesis of Favipiravir

3,6-Dichloropyrazine-2-carbonitrile is a critical precursor to the antiviral drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).[3] The synthesis highlights the controlled and selective reactivity of the pyrazine core.

Favipiravir_Synthesis A 3,6-Dichloropyrazine- 2-carbonitrile B 3,6-Difluoropyrazine- 2-carbonitrile A->B Fluorination (e.g., KF, TBAB) C 6-Fluoro-3-hydroxypyrazine- 2-carbonitrile B->C Selective Hydroxylation D Favipiravir (6-Fluoro-3-hydroxypyrazine- 2-carboxamide) C->D Nitrile Hydrolysis caption Favipiravir Synthesis Workflow

Caption: Favipiravir Synthesis Workflow from the Dichloro-intermediate.

The process involves an initial fluorination, often using a phase-transfer catalyst, followed by selective hydrolysis of one fluoro group to a hydroxyl group, and finally, hydrolysis of the nitrile to the carboxamide.[9] This multi-step conversion underscores the importance of having a reliable and scalable source of the dichloropyrazine starting material.[3]

Case Study: Antimycobacterial Agents

The pyrazine-2-carboxamide scaffold is also the foundation of Pyrazinamide, a first-line antituberculosis drug. Researchers have explored derivatives of chloropyrazine-2-carboxamides as novel antimycobacterial agents.[4][5][11] By reacting 3-chloropyrazine-2-carboxamide (a close analogue) with various benzylamines, a series of compounds were synthesized and tested against Mycobacterium tuberculosis.[4]

Compound (R-group on amine)MIC (µM) vs. M. tuberculosis H37RvCytotoxicity IC₅₀ (µM) vs. HepG2
4-Methylbenzyl6≥ 250
4-Aminobenzyl26> 50
3-Trifluoromethylbenzyl42> 50
4-Trifluoromethylbenzyl42> 50
Data synthesized from J. Zitko et al., Molecules 2017.[4]

The results indicate that the 3-aminopyrazine-2-carboxamide core is a viable scaffold for developing new antitubercular drugs.[4][10] The low cytotoxicity of the most active compounds is particularly promising.[10] 3,6-Dichloropyrazine-2-carboxamide serves as an ideal starting point for creating libraries of such derivatives by substituting the two chlorine atoms with different amine nucleophiles.

Physicochemical and Spectroscopic Profile

Precise characterization is essential for quality control and reaction monitoring. Below are the expected properties for 3,6-dichloropyrazine-2-carboxamide and its nitrile precursor.

Property3,6-Dichloropyrazine-2-carbonitrile3,6-Dichloropyrazine-2-carboxamide (Predicted)
CAS Number 356783-16-9[12]N/A
Molecular Formula C₅HCl₂N₃[12]C₅H₃Cl₂N₃O
Molecular Weight 173.99 g/mol 192.00 g/mol [13]
Appearance Solid[12]Solid
¹H NMR Singlet ~8.5-8.8 ppm (1H, pyrazine-H)Singlet ~8.3-8.6 ppm (1H, pyrazine-H), Broad singlets for -NH₂
¹³C NMR Signals for C-Cl, C-CN, and C-H carbons on pyrazine ringSignals for C-Cl, C=O, and C-H carbons on pyrazine ring
IR (cm⁻¹) ~2240 (C≡N stretch)~3400 & ~3300 (N-H stretch), ~1680 (C=O stretch)
Spectroscopic data are estimations based on related structures found in the literature.[4][14][15]

Conclusion and Future Outlook

3,6-Dichloropyrazine-2-carboxamide is more than just a chemical intermediate; it is a strategic enabler in the field of medicinal chemistry. Its well-defined reactivity and central role in the synthesis of high-profile drugs like Favipiravir cement its importance. Future research will likely focus on two key areas:

  • Green Synthesis: Developing more environmentally benign and cost-effective synthetic routes that avoid hazardous reagents and minimize waste.

  • Scaffold Diversification: Leveraging the SNAr reactivity to build diverse libraries of novel pyrazine derivatives for screening against a wider range of therapeutic targets, including kinases and other enzymes, expanding beyond its established role in anti-infective research.[16][17]

As the demand for novel therapeutics continues to grow, the strategic application of versatile building blocks like 3,6-dichloropyrazine-2-carboxamide will remain critical to the success of drug discovery and development programs.

References

Unlocking the Therapeutic Potential of 3,6-Dichloropyrazine-2-carboxamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to frontline therapeutics for a range of diseases. 3,6-Dichloropyrazine-2-carboxamide, a key synthetic intermediate and a molecule of intrinsic biological interest, presents a compelling starting point for novel drug discovery campaigns. This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of 3,6-Dichloropyrazine-2-carboxamide and its derivatives. We will delve into the scientific rationale behind pursuing targets in infectious diseases and oncology, supported by mechanistic insights and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this versatile chemical entity.

Introduction: The Pyrazine Carboxamide Core - A Privileged Scaffold

The pyrazine ring system is a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. The carboxamide functional group further enhances its drug-like properties, contributing to target binding and favorable pharmacokinetic profiles.

3,6-Dichloropyrazine-2-carboxamide, with its reactive chlorine substituents, offers a versatile platform for chemical modification, allowing for the generation of diverse compound libraries for screening and lead optimization. This guide will explore the most promising therapeutic avenues for derivatives of this compound, focusing on targets with strong preclinical or clinical validation.

Potential Therapeutic Applications and Key Targets

Our analysis of the existing scientific literature and the known biological activities of structurally related compounds points to two primary areas of high therapeutic potential for derivatives of 3,6-Dichloropyrazine-2-carboxamide: infectious diseases and oncology.

Infectious Diseases: A Renewed Arsenal Against Pathogens

The pyrazinamide scaffold has a rich history in the fight against infectious diseases, most notably tuberculosis. Building on this legacy, derivatives of 3,6-Dichloropyrazine-2-carboxamide are poised to address both bacterial and viral threats.

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis. Pyrazinamide, a first-line anti-TB drug, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. POA is believed to disrupt membrane transport and inhibit key enzymes in the pathogen.[1][2][3]

Derivatives of 3-chloropyrazine-2-carboxamide have shown promising in vitro activity against M. tuberculosis.[1][4][5] Molecular docking studies suggest that these compounds may target mycobacterial enoyl-ACP reductase (InhA) , a crucial enzyme in the fatty acid synthesis pathway (FAS-II) responsible for producing the mycolic acids of the bacterial cell wall.[1][6]

Another potential target is aspartate decarboxylase (PanD) , an enzyme involved in the biosynthesis of coenzyme A.[7] The active form of pyrazinamide, pyrazinoic acid, has been shown to bind to PanD, leading to its degradation.[7] This novel mechanism of action, target degradation, is a burgeoning area of drug discovery.

Experimental Workflow: Screening for Antimycobacterial Activity and Target Validation

G cluster_0 In Vitro Screening cluster_1 Target-Based Assays cluster_2 Mechanism of Action Studies Primary Screening Primary Screening MIC Determination MIC Determination Primary Screening->MIC Determination Cytotoxicity Assay Cytotoxicity Assay MIC Determination->Cytotoxicity Assay Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Assay->Enzyme Inhibition Assays Hit Compounds InhA Assay InhA Assay Enzyme Inhibition Assays->InhA Assay PanD Binding/Degradation Assay PanD Binding/Degradation Assay Enzyme Inhibition Assays->PanD Binding/Degradation Assay Mycolic Acid Analysis Mycolic Acid Analysis InhA Assay->Mycolic Acid Analysis Coenzyme A Levels Coenzyme A Levels PanD Binding/Degradation Assay->Coenzyme A Levels

Caption: Workflow for identifying and validating antimycobacterial agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

  • Prepare a stock solution of the test compound (e.g., a derivative of 3,6-Dichloropyrazine-2-carboxamide) in dimethyl sulfoxide (DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria). Also, include a known anti-TB drug (e.g., pyrazinamide or isoniazid) as a reference standard.

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

The structural similarity of the pyrazine-2-carboxamide core to nucleosides makes it a prime candidate for the development of antiviral agents. A prominent example is Favipiravir , a broad-spectrum antiviral drug effective against various RNA viruses.[8][9] 3,6-Dichloropyrazine-2-carbonitrile is a key intermediate in the synthesis of Favipiravir.[8]

Favipiravir is a prodrug that is intracellularly converted to its active phosphoribosylated form, which is recognized by viral RNA-dependent RNA polymerase (RdRp) .[10][11] This leads to the inhibition of viral genome replication and transcription.[10][12] Given this precedent, derivatives of 3,6-Dichloropyrazine-2-carboxamide should be investigated as potential inhibitors of RdRp from various RNA viruses of significant public health concern, such as influenza virus, Ebola virus, and coronaviruses.

Signaling Pathway: Mechanism of Action of Favipiravir-like Antivirals

G 3,6-Dichloropyrazine-2-carboxamide Derivative 3,6-Dichloropyrazine-2-carboxamide Derivative Intracellular Metabolism Intracellular Metabolism 3,6-Dichloropyrazine-2-carboxamide Derivative->Intracellular Metabolism Prodrug Activation Active Ribonucleoside Triphosphate Active Ribonucleoside Triphosphate Intracellular Metabolism->Active Ribonucleoside Triphosphate Viral RdRp Viral RdRp Active Ribonucleoside Triphosphate->Viral RdRp Competitive Inhibition Inhibition of Viral RNA Synthesis Inhibition of Viral RNA Synthesis Viral RdRp->Inhibition of Viral RNA Synthesis Reduced Viral Replication Reduced Viral Replication Inhibition of Viral RNA Synthesis->Reduced Viral Replication

Caption: Proposed mechanism of antiviral action via RdRp inhibition.

Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

  • Seed susceptible host cells (e.g., MDCK for influenza, Vero E6 for coronaviruses) in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound in a serum-free medium.

  • In a separate tube, incubate the virus at a known titer (plaque-forming units/mL) with each dilution of the compound for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and infect with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding concentration of the test compound.

  • Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Oncology: Targeting Aberrant Cell Signaling

The dysregulation of cellular signaling pathways is a hallmark of cancer. Kinases, in particular, have emerged as major targets for cancer therapy. The pyrazine carboxamide scaffold has been successfully employed in the development of kinase inhibitors.

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival.[13][14] Aberrant FGFR signaling, due to mutations, gene amplifications, or translocations, is a known driver in various cancers, including bladder, lung, and breast cancer.[13][14]

Recent studies have shown that 3-amino-pyrazine-2-carboxamide derivatives can act as potent inhibitors of FGFRs.[13][14] These compounds are designed to bind to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways such as the MAPK and PI3K-Akt pathways.[13] The dichlorinated nature of 3,6-Dichloropyrazine-2-carboxamide provides a handle for introducing substituents that can enhance potency and selectivity for specific FGFR isoforms.

Signaling Pathway: FGFR Inhibition in Cancer Cells

G FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation FGFR->Dimerization & Autophosphorylation Downstream Signaling (MAPK, PI3K-Akt) Downstream Signaling (MAPK, PI3K-Akt) Dimerization & Autophosphorylation->Downstream Signaling (MAPK, PI3K-Akt) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling (MAPK, PI3K-Akt)->Cell Proliferation, Survival, Angiogenesis 3,6-Dichloropyrazine-2-carboxamide Derivative 3,6-Dichloropyrazine-2-carboxamide Derivative Inhibition Inhibition 3,6-Dichloropyrazine-2-carboxamide Derivative->Inhibition Inhibition->Dimerization & Autophosphorylation Blocks ATP Binding

Caption: Inhibition of the FGFR signaling pathway by a pyrazine carboxamide derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • Prepare a reaction mixture containing the FGFR kinase, a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody in a kinase buffer.

  • Add serial dilutions of the test compound to the reaction mixture in a low-volume 384-well plate.

  • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • The displacement of the tracer by the inhibitor results in a decrease in the TR-FRET signal.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.

Protocol 4: Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

  • Seed cancer cell lines with known FGFR alterations (e.g., SNU-16, KMS-11) in 96-well plates.

  • Allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Add MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentrations for a lead compound derived from 3,6-Dichloropyrazine-2-carboxamide against the discussed targets.

Target Organism/Cell LineAssayEndpointHypothetical Potency of Lead Compound
Mycobacterium tuberculosis H37RvWhole-cell growth inhibitionMIC5 µM
Recombinant M. tuberculosis InhAEnzyme inhibitionIC500.5 µM
Influenza A virus (H1N1)Plaque reduction assayEC5010 µM
SNU-16 (gastric cancer, FGFR2 amplified)Cell proliferationGI500.1 µM
Recombinant FGFR2 KinaseKinase binding assayIC500.01 µM

Conclusion and Future Directions

3,6-Dichloropyrazine-2-carboxamide represents a highly promising and versatile scaffold for the development of novel therapeutics. The strong scientific rationale and existing data for targeting mycobacterial enzymes, viral RNA polymerases, and oncogenic kinases provide a solid foundation for initiating drug discovery programs.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a diverse library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating lead compounds in relevant animal models of tuberculosis, viral infections, and cancer.

  • ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of promising candidates to ensure their suitability for clinical development.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively explore the therapeutic potential of 3,6-Dichloropyrazine-2-carboxamide and contribute to the development of next-generation medicines.

References

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The Emergence of a Versatile Scaffold: A Technical Guide to the Early Discovery and Development of 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the foundational chemistry and latent therapeutic potential of 3,6-Dichloropyrazine-2-carboxamide, a heterocyclic compound positioned at the intersection of synthetic versatility and medicinal promise. While direct biological applications of this specific molecule remain an area of active exploration, its significance is profoundly underscored by its role as a derivative of the key pharmaceutical intermediate, 3,6-Dichloropyrazine-2-carbonitrile. This guide will illuminate the early discovery and development of this pyrazine scaffold, tracing its synthetic lineage and exploring the broader biological activities of related pyrazine carboxamides that fuel ongoing research.

The Pyrazine Core: A Privileged Heterocycle in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of numerous therapeutic agents.[1] The incorporation of a carboxamide functional group further enhances its potential for biological interactions, as seen in the well-established antitubercular drug, Pyrazinamide.[2] This foundation of proven bioactivity provides a compelling rationale for the exploration of novel substituted pyrazine carboxamides like the 3,6-dichloro derivative.

Synthetic Pathways to a Key Intermediate: 3,6-Dichloropyrazine-2-carbonitrile

The journey to 3,6-Dichloropyrazine-2-carboxamide invariably begins with the synthesis of its nitrile precursor, 3,6-Dichloropyrazine-2-carbonitrile. This intermediate is of significant industrial importance, most notably as a building block for the broad-spectrum antiviral agent, Favipiravir.[3][4][5] Several synthetic routes have been developed, each with its own set of advantages and challenges.

Route A: From 2-Aminopyrazine

One prominent synthetic strategy commences with the readily available and inexpensive 2-aminopyrazine.[6][[“]] This multi-step process is characterized by a series of regioselective transformations to install the desired chloro and cyano functionalities.

Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile from 2-Aminopyrazine [6]

  • Regioselective Chlorination: 2-aminopyrazine is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to introduce a chlorine atom onto the pyrazine ring.

  • Bromination: The resulting amino-chloropyrazine undergoes bromination to yield a dihalogenated intermediate.

  • Palladium-Catalyzed Cyanation: The bromo substituent is then converted to a nitrile group via a palladium-catalyzed cyanation reaction.

  • Sandmeyer Diazotization/Chlorination: The final step involves the conversion of the amino group to a chloro group through a Sandmeyer reaction, yielding 3,6-Dichloropyrazine-2-carbonitrile.

G A 2-Aminopyrazine B Amino-chloropyrazine A->B  NCS C Amino-bromo-chloropyrazine B->C  Bromination D Chloro-cyanopyrazine-amine C->D  Pd-catalyzed  cyanation E 3,6-Dichloropyrazine-2-carbonitrile D->E  Sandmeyer  Reaction

Caption: Synthetic pathway from 2-aminopyrazine.

Route B: From 6-bromo-3-hydroxypyrazine-2-carboxamide

An alternative and industrially relevant approach utilizes 6-bromo-3-hydroxypyrazine-2-carboxamide as the starting material.[5][8][9] This route leverages a chlorination/dehydration strategy to arrive at the target nitrile.

Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile from 6-bromo-3-hydroxypyrazine-2-carboxamide [8]

  • Chlorination and Dehydration: 3-hydroxy-6-bromopyrazine-2-amide is heated in the presence of phosphorus oxychloride (POCl₃) and a base such as diisopropylethylamine (DIEA). This one-pot reaction achieves both the conversion of the hydroxyl group to a chloride and the dehydration of the primary amide to a nitrile.

  • Impurity Reduction: The addition of an inorganic chloride, such as lithium chloride (LiCl), to the reaction mixture has been shown to significantly reduce the formation of bromo-impurities, leading to a higher purity product.[8]

  • Workup and Purification: The reaction is quenched with ice water, and the crude product is isolated by filtration. The solid is then purified by slurrying in a solvent like isopropanol.

G A 6-bromo-3-hydroxypyrazine-2-carboxamide B 3,6-Dichloropyrazine-2-carbonitrile A->B  POCl₃, DIEA, LiCl  Heat

Caption: Synthesis from a brominated precursor.

From Nitrile to Carboxamide: The Hydrolysis Step

The conversion of the nitrile functionality of 3,6-Dichloropyrazine-2-carbonitrile to the target carboxamide is a critical transformation. This is typically achieved through controlled hydrolysis.

Experimental Protocol: Hydrolysis of 3-Chloropyrazine-2-carbonitrile to 3-Chloropyrazine-2-carboxamide [10][11]

This protocol for a closely related compound provides a validated methodology likely applicable to the 3,6-dichloro analog.

  • Reaction Setup: A mixture of concentrated (30%) hydrogen peroxide and water is prepared and the pH is adjusted to 9 with an 8% (w/v) solution of sodium hydroxide.

  • Addition of Nitrile: The cyanopyrazine is added portionwise to the heated (50-55 °C) basic hydrogen peroxide solution.

  • Reaction Monitoring: The reaction is stirred at a constant temperature for several hours, with periodic monitoring and adjustment of the pH to maintain alkalinity.

  • Isolation: Upon completion, the reaction mixture is cooled to induce crystallization. The crude 3,6-Dichloropyrazine-2-carboxamide can then be collected by filtration and recrystallized from a suitable solvent such as ethanol.

G A 3,6-Dichloropyrazine-2-carbonitrile B 3,6-Dichloropyrazine-2-carboxamide A->B  H₂O₂, NaOH (aq)  Heat

Caption: Hydrolysis to the target carboxamide.

Physicochemical Properties

While extensive physicochemical data for 3,6-Dichloropyrazine-2-carboxamide is not widely published, data for its immediate precursor is available and provides a useful reference.

PropertyValue (for 3,6-Dichloropyrazine-2-carbonitrile)
Molecular Formula C₅HCl₂N₃
Molecular Weight 175.99 g/mol
Appearance White to pale-yellow solid
Melting Point 93-94 °C

Biological Landscape and Therapeutic Potential: A Structure-Activity Relationship Perspective

The therapeutic potential of 3,6-Dichloropyrazine-2-carboxamide can be inferred from the well-documented biological activities of structurally related pyrazine carboxamides. The primary areas of interest are in the development of novel antimycobacterial and antifungal agents.

Antimycobacterial Activity

A significant body of research has demonstrated the potent antimycobacterial activity of various substituted pyrazine-2-carboxamides.[3][4][5][12][13]

  • Key Structural Features for Activity: Structure-activity relationship (SAR) studies have revealed that substitution at the 5- and 6-positions of the pyrazine ring, as well as on the amide nitrogen, can significantly modulate antimycobacterial efficacy.[4][13]

  • Examples of Active Analogs:

    • 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide has shown high activity against Mycobacterium tuberculosis H37Rv.[3]

    • 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide has demonstrated broad-spectrum activity against multiple Mycobacterium species.[5]

The presence of chloro substituents at both the 3- and 6-positions of the pyrazine ring in the title compound suggests it could be a valuable scaffold for further derivatization to explore new antimycobacterial agents.

Antifungal Activity

Pyrazine carboxamide derivatives have also emerged as promising candidates in the search for new antifungal agents.[6][14][15][16]

  • SAR Insights: Similar to the antimycobacterial agents, the nature and position of substituents on the pyrazine ring and the amide moiety are crucial for antifungal potency.

  • Notable Examples:

    • N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide has demonstrated efficacy against Trichophyton mentagrophytes.[3]

    • Thioamide analogs of pyrazine carboxamides have also shown enhanced antifungal activity compared to their amide counterparts.[15]

The 3,6-dichloro substitution pattern offers a unique electronic and steric profile that could be exploited in the design of novel antifungal compounds.

G A 3,6-Dichloropyrazine-2-carboxamide Scaffold B Antimycobacterial Agents A->B  Derivatization C Antifungal Agents A->C  Derivatization D Antiviral Agents (via precursor) A->D  Precursor to Favipiravir

Caption: Potential therapeutic applications.

Conclusion and Future Directions

While 3,6-Dichloropyrazine-2-carboxamide is yet to be extensively profiled for its own biological activities, its significance as a derivative of a key pharmaceutical intermediate is clear. The synthetic routes to its precursor are well-established, and the conversion to the carboxamide is a straightforward chemical transformation. The true potential of this molecule lies in its utility as a versatile scaffold for the development of new therapeutic agents. The proven antimycobacterial and antifungal activities of related pyrazine carboxamides provide a strong rationale for the synthesis and screening of novel derivatives of 3,6-Dichloropyrazine-2-carboxamide. Future research should focus on the systematic exploration of substitutions at the amide nitrogen to generate libraries of new compounds for biological evaluation. Such efforts could lead to the discovery of novel drug candidates with improved efficacy and pharmacological profiles.

References

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  • Jampilek, J., et al. (2018). Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold. RSC Advances, 8(39), 21871-21884. Available at: [Link]

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An In-depth Technical Guide to the ADME and Toxicology Profile of 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to Compound Characterization

To drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is one of rigorous scientific scrutiny. The core of this journey lies in understanding how a compound behaves within a biological system—its Absorption, Distribution, Metabolism, and Excretion (ADME)—and its potential for adverse effects, or toxicology. This guide provides a comprehensive framework for the characterization of 3,6-Dichloropyrazine-2-carboxamide, a molecule of interest within the broader class of biologically active pyrazine derivatives.[1][2][3]

While specific experimental data for 3,6-Dichloropyrazine-2-carboxamide is not extensively published, this document serves as an in-depth, predictive, and methodological guide. It outlines the critical studies required to build a complete ADME and toxicology profile, grounded in established regulatory principles and scientific best practices. The protocols and rationale described herein are designed to provide a self-validating system for generating the crucial data needed for go/no-go decisions in a drug development pipeline.

Part 1: ADME Profiling - Charting the Course Through the Body

A thorough understanding of a compound's ADME properties is fundamental to optimizing its therapeutic potential and ensuring its safety.[4] Early in vitro screening provides essential data to guide chemical optimization and predict in vivo pharmacokinetics.[4][5]

Physicochemical Properties: The Foundation of Bioavailability

The intrinsic properties of 3,6-Dichloropyrazine-2-carboxamide will dictate its initial behavior. Key starting-point assays include:

  • Aqueous Solubility: A drug must be in solution to be absorbed. Kinetic and thermodynamic solubility assays are crucial.[6]

  • Lipophilicity (LogD/LogP): This parameter influences a compound's ability to cross biological membranes and is a key determinant of its absorption and distribution.[5]

ParameterAssay TypePurpose
Solubility Kinetic & Thermodynamic SolubilityDetermines the concentration of the compound that can dissolve in aqueous media, impacting oral absorption.[6]
Lipophilicity LogD at pH 7.4Measures the compound's distribution between an organic and aqueous phase, predicting membrane permeability and tissue distribution.[5]
Absorption: The Gateway to Systemic Circulation

For oral administration, a compound must effectively cross the intestinal barrier.

  • Permeability Assessment: The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption.[6] This assay also identifies whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium.

  • Assay Initiation: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer. The basolateral (B) side contains a compound-free buffer.

  • Sampling: Samples are taken from both the apical and basolateral chambers at various time points (e.g., 0, 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the compound in each sample is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated in both directions (A-to-B and B-to-A). An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for an efflux transporter.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. Key factors influencing distribution are plasma protein binding and tissue partitioning.

  • Plasma Protein Binding (PPB): Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[5] Rapid Equilibrium Dialysis (RED) is the gold-standard method for this assessment.[5][6]

  • Blood-to-Plasma Ratio: This assay determines if the compound preferentially partitions into red blood cells, which affects its overall distribution and pharmacokinetic modeling.[7]

ParameterAssay TypePurpose
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Quantifies the percentage of the compound bound to plasma proteins, which impacts its efficacy and clearance.[5][6]
Blood-to-Plasma Ratio In vitro incubation with whole blood and plasmaDetermines the distribution between blood cells and plasma, aiding in the interpretation of pharmacokinetic data.[7]
Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver. This process facilitates excretion and can lead to the formation of active or toxic metabolites.

  • Metabolic Stability: Assays using liver microsomes or hepatocytes predict the rate of hepatic clearance.[7] Microsomes contain Phase I enzymes (like Cytochrome P450s), while hepatocytes contain both Phase I and Phase II enzymes.[6][7]

  • CYP450 Inhibition: This assay is critical for predicting drug-drug interactions (DDIs). It determines if 3,6-Dichloropyrazine-2-carboxamide inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[6]

  • CYP450 Reaction Phenotyping: Identifies which specific CYP enzymes are responsible for metabolizing the compound.[6]

  • Metabolite Identification: Characterizes the chemical structures of major metabolites formed in vitro.[8]

ADME_Metabolism_Workflow cluster_stability Metabolic Stability Assessment cluster_ddi Drug-Drug Interaction Potential cluster_phenotyping Metabolite Characterization Microsomes Liver Microsomes (Phase I) Hepatocytes Hepatocytes (Phase I & II) Reaction_Phenotyping Reaction Phenotyping (Recombinant CYPs) Hepatocytes->Reaction_Phenotyping CYP_Inhibition CYP450 Inhibition Assay CYP_Induction CYP450 Induction Assay (mRNA or Activity) Metabolite_ID Metabolite Identification (LC-MS/MS) Reaction_Phenotyping->Metabolite_ID Compound 3,6-Dichloropyrazine- 2-carboxamide Compound->Microsomes Compound->Hepatocytes Compound->CYP_Inhibition Compound->CYP_Induction

Caption: Workflow for characterizing the metabolic profile of a new chemical entity.

Based on related dichlorinated aromatic compounds, metabolism of 3,6-Dichloropyrazine-2-carboxamide could potentially involve hydroxylation of the pyrazine ring or dechlorination, followed by conjugation.[9][10] Cytochrome P450 enzymes, particularly from the CYP2A and CYP2E subfamilies, have been implicated in the metabolism of other dichlorinated compounds.[9]

Excretion: The Final Step

Excretion is the removal of the compound and its metabolites from the body. While primarily predicted from metabolism and distribution data at this stage, understanding the major clearance pathways (renal vs. hepatic) is the ultimate goal.

Part 2: Toxicology Profiling - Ensuring Safety

Toxicology studies are designed to identify potential hazards and characterize the dose-response relationship of any adverse effects.[11] The evaluation progresses from in vitro screening to more complex in vivo studies.

Genotoxicity: Assessing Mutagenic Potential

Genotoxicity testing is a critical component of safety assessment, as DNA-reactive substances may initiate carcinogenesis.[12] A standard battery of tests is required to detect potential genetic damage.[13]

  • Bacterial Reverse Mutation Assay (Ames Test): A screen for point mutations.[12]

  • In Vitro Micronucleus Assay: Detects chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.[12][14]

  • In Vivo Micronucleus Assay: An in vivo follow-up to assess chromosomal damage in a whole organism, typically in rodent bone marrow.[12]

  • Cell Culture: A suitable mammalian cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes are cultured.

  • Treatment: Cells are exposed to a range of concentrations of 3,6-Dichloropyrazine-2-carboxamide for a short duration (e.g., 3-6 hours) with and without a metabolic activation system (S9 fraction) and for a longer duration (e.g., 24 hours) without S9.

  • Cell Harvest: After treatment, cells are cultured in fresh medium containing cytochalasin B, which blocks cytokinesis, resulting in binucleated cells.

  • Slide Preparation & Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or acridine orange).

  • Microscopic Analysis: Binucleated cells are scored for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm. A statistically significant, dose-dependent increase in micronuclei frequency indicates a positive result.[14]

Safety Pharmacology: Evaluating Effects on Vital Functions

Safety pharmacology studies investigate potential undesirable effects on vital organ systems and are required before first-in-human trials.[15][16] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[17][18]

  • Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test in rodents assesses changes in behavior, coordination, and motor activity.[15]

  • Cardiovascular System: An in vitro hERG assay is conducted to assess the risk of QT interval prolongation, a potential cause of cardiac arrhythmias.[6] In vivo cardiovascular monitoring (telemetry) in a larger animal model (e.g., dog or non-human primate) evaluates effects on blood pressure, heart rate, and ECG.

  • Respiratory System: Respiratory function is typically assessed in conscious, freely moving animals using whole-body plethysmography.[18]

Safety_Pharmacology_Workflow cluster_cns Central Nervous System cluster_cv Cardiovascular System cluster_resp Respiratory System Core_Battery Safety Pharmacology Core Battery FOB Functional Observational Battery (FOB) in Rodents Core_Battery->FOB hERG In Vitro hERG Assay Core_Battery->hERG Plethysmography Whole-Body Plethysmography in Rodents Core_Battery->Plethysmography Telemetry In Vivo Telemetry (e.g., Dog, NHP) hERG->Telemetry

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 3,6-Dichloropyrazine-2-carboxamide in Modern Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazine carboxamide scaffold is a cornerstone in the development of broad-spectrum antiviral agents. These synthetic compounds, particularly their derivatives, have shown potent activity against a wide range of RNA viruses by targeting a highly conserved viral enzyme essential for replication.[1][2] Within this chemical class, 3,6-Dichloropyrazine-2-carboxamide and its related nitrile precursor, 3,6-Dichloropyrazine-2-carbonitrile, serve as critical intermediates in the synthesis of leading antiviral candidates.[3][4]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this pyrazine scaffold. We will explore the fundamental mechanism of action, provide detailed protocols for synthesis and antiviral evaluation, and present a case study on the prominent derivative, Favipiravir (T-705), to illustrate the therapeutic potential unlocked by this chemical backbone.

Section 1: The Core Mechanism - Targeting Viral RNA Replication

The primary therapeutic leverage of pyrazine carboxamide derivatives lies in their ability to selectively inhibit the viral RNA-dependent RNA polymerase (RdRp).[5][6][7] This enzyme is central to the replication cycle of most RNA viruses and is an ideal drug target as it is absent in host cells, minimizing off-target effects.[5][6]

1.1. Prodrug Activation: A Trojan Horse Strategy Compounds like Favipiravir are administered as prodrugs.[8] Upon entering a host cell, they are metabolized by cellular enzymes into their active form, a phosphoribosylated nucleotide analog (e.g., favipiravir-ribofuranosyl-5'-triphosphate or T-705-RTP).[1][2][9][10] This metabolic conversion is a critical step, as the resulting triphosphate form mimics natural purine nucleosides (like guanosine or adenosine), allowing it to be recognized by the viral RdRp.[8][10]

1.2. Dual Modes of Inhibition The active T-705-RTP molecule inhibits viral replication through two primary mechanisms:

  • Chain Termination: The viral RdRp mistakenly incorporates T-705-RTP into the nascent viral RNA strand. This incorporation can act as a non-obligate chain terminator, halting further elongation of the viral genome.[11]

  • Lethal Mutagenesis: When T-705-RTP is incorporated, it can cause ambiguous base-pairing.[12] This leads to a cascade of mutations throughout the viral genome in subsequent replication cycles, a phenomenon known as error catastrophe or lethal mutagenesis.[12] The accumulation of these errors results in the production of non-viable viral particles.[12]

The following diagram illustrates the intracellular activation and mechanism of action for a Favipiravir-like pyrazine carboxamide.

G cluster_cell Host Cell Cytoplasm cluster_virus Viral Replication Complex Prodrug Favipiravir (Prodrug) RMP Favipiravir-RMP (Monophosphate) Prodrug->RMP Host Kinases (e.g., HGPRT) RTP Favipiravir-RTP (Active Triphosphate) RMP->RTP Host Kinases RdRp Viral RdRp RTP->RdRp Competitive Inhibition Nascent_RNA Growing RNA Strand RdRp->Nascent_RNA Incorporation RNA_Template Viral RNA Template RNA_Template->RdRp NonViable Non-Viable Virus (Error Catastrophe) Nascent_RNA->NonViable Lethal Mutagenesis & Chain Termination

Caption: Intracellular activation and mechanism of action of Favipiravir.

Section 2: Synthesis of Antiviral Agents

The synthesis of Favipiravir and its analogs often relies on 3,6-dichloropyrazine-2-carbonitrile as a key intermediate.[3][13] This molecule provides a versatile scaffold for introducing the necessary functional groups required for antiviral activity.

2.1. Rationale for Synthetic Steps A common synthetic route involves a series of carefully chosen reactions to build the final molecule.[4][14][15]

  • Fluorination: One of the chlorine atoms is selectively replaced with fluorine. This step is crucial, as the fluorine atom in the final product enhances the molecule's metabolic stability and potency.

  • Hydrolysis/Hydration: The nitrile group (-CN) is converted into a carboxamide group (-CONH2). The carboxamide is essential for the molecule's interaction with the target enzyme.

  • Hydroxylation: The remaining chlorine atom is replaced with a hydroxyl group (-OH). This final step yields the active tautomeric form of the drug.

The workflow below outlines a representative synthesis pathway.

G start 3,6-Dichloropyrazine -2-carbonitrile step1 Nucleophilic Fluorination (e.g., KF, Bu4NBr) start->step1 intermediate1 3-Chloro-6-fluoropyrazine -2-carbonitrile step1->intermediate1 step2 Nitrile Hydration (e.g., H2O2, K2CO3) intermediate1->step2 intermediate2 3-Chloro-6-fluoropyrazine -2-carboxamide step2->intermediate2 step3 Hydroxylation (e.g., NaOH or NaHCO3) intermediate2->step3 end Favipiravir (Final Product) step3->end

Caption: Representative synthetic workflow from a dichloropyrazine intermediate.

Section 3: Application Protocols for Antiviral Evaluation

Once a pyrazine carboxamide derivative is synthesized, a systematic evaluation of its biological activity is required. The following protocols provide a robust framework for determining cytotoxicity and antiviral efficacy.

Workflow for In Vitro Antiviral Screening

G Start Synthesized Pyrazine Carboxamide Derivative Cytotoxicity Protocol 3.1: Determine Cytotoxicity (CC50) in Host Cell Line Start->Cytotoxicity Efficacy Protocol 3.2: Determine Antiviral Efficacy (EC50) vs. Target Virus Start->Efficacy Analysis Data Analysis: Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->Analysis Efficacy->Analysis Decision Candidate Prioritization (High SI is desirable) Analysis->Decision

Sources

protocol for 3,6-Dichloropyrazine-2-carboxamide synthesis in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Synthesis of 3,6-Dichloropyrazine-2-carboxamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 3,6-Dichloropyrazine-2-carboxamide, a key heterocyclic intermediate in pharmaceutical development. The protocol details a robust method starting from a dioxopiperazine precursor, emphasizing safety, mechanistic rationale, and procedural accuracy. This guide is intended for researchers and professionals in organic synthesis and drug discovery, offering field-proven insights to ensure a successful and reproducible outcome.

Introduction and Significance

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 3,6-Dichloropyrazine-2-carboxamide is a critical building block, primarily recognized for its role in the synthesis of antiviral compounds. Its precursor, 3,6-dichloropyrazine-2-carbonitrile, is a well-established intermediate in the production of the broad-spectrum antiviral drug Favipiravir.[1][2] The controlled synthesis of the carboxamide derivative offers alternative synthetic routes and access to a diverse range of novel analogues for drug development programs.

This application note outlines a detailed protocol for the chlorination of a 3,6-dioxopiperazine derivative using phosphorus oxychloride (POCl₃) to yield the target compound. The causality behind experimental choices, critical safety protocols for handling hazardous reagents, and methods for purification and characterization are thoroughly discussed.

Synthetic Strategy and Mechanistic Considerations

The selected synthetic route involves the conversion of a stable, cyclic diamide precursor, 3,6-dioxopiperazine-2-carboxamide, into the aromatic 3,6-dichloropyrazine-2-carboxamide. This transformation is achieved through a chlorination and aromatization reaction mediated by phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.

Reaction Scheme:

Caption: Overall reaction for the synthesis of 3,6-Dichloropyrazine-2-carboxamide.

The mechanism involves the activation of the amide oxygen atoms by POCl₃, forming a highly reactive intermediate. Pyridine acts as a base to neutralize the generated HCl and can also serve as a catalyst. Subsequent intramolecular rearrangements, elimination of phosphate byproducts, and tautomerization lead to the formation of the stable, aromatic dichloropyrazine ring system. The choice of POCl₃ is critical; it serves as both the chlorinating agent for the enolic form of the diamide and facilitates the dehydration that drives the aromatization of the ring.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt.Recommended GradeNotes
3,6-dioxopiperazine-2-carboxamideN/A157.12 g/mol >95%Precursor, can be synthesized from diethyl 2-aminomalonate.[3]
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol >99%Highly corrosive and water-reactive. Handle with extreme care.
Pyridine110-86-179.10 g/mol Anhydrous, >99.8%Use as a base and catalyst.
Diethyl Ether (or Ethyl Acetate)60-29-774.12 g/mol AnhydrousExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Reagent GradeFor neutralization wash.
Brine (Saturated NaCl solution)7647-14-558.44 g/mol Reagent GradeFor final wash.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Reagent GradeDrying agent.
Deionized Water7732-18-518.02 g/mol N/AFor work-up.
Crushed IceN/AN/AN/AFor quenching the reaction.
Mandatory Safety Precautions

Phosphorus oxychloride (POCl₃) is extremely hazardous. It is highly toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid fumes.[4][5] All operations involving POCl₃ must be performed in a certified chemical fume hood with the sash at the lowest practical height.

  • Personal Protective Equipment (PPE): Full PPE is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, a full-face shield, and heavy-duty, chemical-resistant gloves (Teflon or Neoprene recommended; PVC and nitrile are unsuitable).[4][6] An emergency safety shower and eyewash station must be immediately accessible.[6]

  • Handling: Use only in a well-ventilated area.[4] Avoid inhalation of fumes and any contact with skin or eyes.[7] Keep away from water and combustible materials.[5] All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Quenching and Disposal: The quenching of POCl₃ is highly exothermic. The reaction mixture must be added very slowly to crushed ice to manage the heat generated. Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.[6]

Synthesis Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 3,6-dioxopiperazine-2-carboxamide (5.0 g, 31.8 mmol).

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask. The mixture will form a suspension.

  • Cooling and Base Addition: Cool the flask in an ice bath to 0 °C. Slowly add anhydrous pyridine (25 mL) dropwise with vigorous stirring. The addition is exothermic. Maintain the internal temperature below 20 °C.

  • Heating and Reflux: After the addition of pyridine is complete, remove the ice bath and heat the reaction mixture to 120 °C using a heating mantle. Maintain the mixture at reflux with continuous stirring for 12-16 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.[3]

  • Reaction Quenching (CRITICAL STEP): Cool the reaction mixture to room temperature. Prepare a large beaker (2 L) containing approximately 500 g of crushed ice. With extreme caution and slow addition , pour the reaction mixture onto the crushed ice with vigorous stirring. This will generate a significant amount of HCl gas and heat. Perform this step at the back of the fume hood.

  • Extraction: Once the ice has melted and the mixture has cooled, transfer the aqueous solution to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: potential for gas evolution) and then with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure 3,6-Dichloropyrazine-2-carboxamide.[8]

Expected Results and Characterization
ParameterExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₅H₃Cl₂N₃O
Molecular Weight 192.00 g/mol
Yield Varies, typically 40-60%
Purity >98% after purification

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H NMR: To confirm the proton environment of the pyrazine ring.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichloro-compound.

  • Melting Point (MP): To assess purity.

Troubleshooting and Expert Insights

  • Low Yield: A low yield may result from incomplete reaction or degradation of the product during work-up. Ensure the reaction goes to completion by monitoring with TLC or LCMS. Avoid excessive heat during the work-up, and ensure the quenching step is well-controlled.

  • Incomplete Reaction: The use of anhydrous reagents and a dry reaction setup is crucial, as POCl₃ is readily hydrolyzed by moisture, which would deactivate it. Ensure the reaction is run for a sufficient duration at the specified temperature.

  • Purification Issues: If the crude product is an oil or difficult to crystallize, column chromatography is the recommended method of purification. The presence of residual pyridine or phosphate byproducts can inhibit crystallization. A thorough aqueous wash is essential.

References

  • Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. (n.d.). PubMed Central.
  • WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof. (n.d.).
  • WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile. (n.d.).
  • The complete synthesis of favipiravir
  • US8586741B2 - Method for producing dichloropyrazine derivative. (n.d.).
  • The Crucial Role of 3,6-Dichloropyrazine-2-carbonitrile in Modern Antiviral Drug Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Phosphorus Oxychloride. (n.d.). Air Liquide Malaysia.
  • Phosphorus oxychloride - Report. (n.d.). CAMEO Chemicals, NOAA.
  • Phosphorus oxychloride - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • Phosphorus oxychloride. (2015). Lanxess.
  • SAFETY DATA SHEET - Phosphorus oxychloride. (2025). Sigma-Aldrich.

Sources

Application Note & Protocol: The Strategic Role of 3,6-Dichloropyrazine-2-carboxamide's Precursor in Favipiravir Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the synthesis of the antiviral agent Favipiravir (T-705) via the pivotal intermediate, 3,6-dichloropyrazine-2-carbonitrile. While the topic specifies the carboxamide, the carbonitrile is the more direct and widely cited precursor in modern, scalable synthetic routes. This guide will elucidate the synthesis of this key nitrile intermediate and its subsequent conversion to Favipiravir. We will explore the underlying reaction mechanisms, provide step-by-step protocols for synthesis and analysis, and discuss critical safety and handling considerations. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction: Favipiravir and the Quest for Efficient Synthesis

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral agent that functions as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] Initially approved for treating influenza in Japan, its efficacy against a wide range of RNA viruses has led to its investigation and emergency use for other viral infections, including COVID-19.[2][3]

The therapeutic importance of Favipiravir necessitates robust, scalable, and economically viable synthetic routes. Early syntheses were often lengthy, low-yielding, or required hazardous and expensive reagents.[3][4] Modern synthetic strategies frequently converge on a common, highly functionalized pyrazine core. Among the most strategic intermediates is 3,6-dichloropyrazine-2-carbonitrile , the direct precursor to the target molecule's carboxamide. Its two reactive chlorine sites allow for sequential, regioselective substitutions to install the required fluorine and hydroxyl groups, making it a cornerstone of efficient Favipiravir production.[5]

Synthetic Strategy Overview

The overall strategy involves a multi-step process that builds the pyrazine ring and installs the necessary functional groups. The pathway highlighted here focuses on the preparation of the key dichlorinated nitrile intermediate and its conversion to Favipiravir. This approach avoids some of the more hazardous reagents of earlier methods and has been optimized for higher yields.[5]

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Favipiravir Synthesis A 2-Aminopyrazine B Multi-step Conversion (Chlorination, Bromination, Cyanation, Sandmeyer Reaction) A->B Ref. [9, 13] C 3,6-Dichloropyrazine-2-carbonitrile (Key Intermediate) B->C D Selective Fluorination C->D Nucleophilic Aromatic Substitution E Hydrolysis & Hydroxylation D->E Ref. [1] F Favipiravir (Final API) E->F

Caption: High-level synthetic pathway to Favipiravir.

Experimental Protocols

Protocol I: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

The synthesis of this key intermediate is a critical upstream process. While several routes exist, many modern approaches start from commercially available 2-aminopyrazine.[5][6] A particularly efficient route involves four key transformations: regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer diazotization/chlorination.[5] This multi-step process yields the desired intermediate in good purity, ready for conversion. An alternative patented method involves the direct chlorination and dehydration of a brominated hydroxypyrazine amide using phosphorus oxychloride (POCl₃).[7]

Rationale for POCl₃: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. When reacted with a carboxamide or a hydroxyl group on the pyrazine ring, it effectively replaces the hydroxyl with a chlorine atom and dehydrates the primary amide to a nitrile in a single operation. This efficiency makes it a common, albeit hazardous, reagent in industrial synthesis.

Reagent/ParameterSpecificationRationale & Notes
Starting Material 3-hydroxy-6-bromopyrazine-2-amideA common precursor derived from multi-step synthesis.
Chlorinating Agent Phosphorus oxychloride (POCl₃)Acts as both chlorinating and dehydrating agent. Highly corrosive and water-reactive.
Additive Inorganic Chloride (e.g., LiCl)Added to reduce bromo-impurities, improving final product purity.[7]
Base Diisopropylethylamine (DIEA)An organic base to neutralize HCl generated during the reaction.
Temperature 50-80°CControlled heating is required to drive the reaction to completion.
Workup Quenching in ice waterDecomposes excess POCl₃ and precipitates the organic product. Extreme caution is required.
Purification Slurry/Recrystallization (Isopropanol)Removes inorganic salts and polar impurities.

Step-by-Step Procedure (Illustrative, based on patent literature[7]):

  • Reaction Setup: In a fume hood, charge a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser with 3-hydroxy-6-bromopyrazine-2-amide (1.0 eq), lithium chloride (0.5 eq), and phosphorus oxychloride (3.0 eq).

  • Initial Heating: Begin stirring and gently heat the mixture to 50°C.

  • Base Addition: Slowly add diisopropylethylamine (DIEA) (1.5 eq) to the reaction system, controlling any exotherm.

  • Reaction: Heat the system to 80°C and maintain for 1-2 hours, monitoring progress by TLC or HPLC.

  • Quenching: Cool the reaction mixture to approximately 30°C. In a separate, well-ventilated area, prepare a large beaker of crushed ice. CAREFULLY and SLOWLY add the reaction mixture to the ice water with vigorous stirring to quench the excess POCl₃. This is a highly exothermic and hazardous step.

  • Isolation: The product will precipitate as a solid. Isolate the crude product by vacuum filtration and wash the filter cake with cold water.

  • Purification: Transfer the crude solid to a flask and add isopropanol. Stir to form a slurry, which helps to dissolve impurities. Filter the purified product, wash with a small amount of cold isopropanol, and dry under vacuum.

Protocol II: Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile

This stage involves two critical transformations on the intermediate: selective fluorination followed by hydrolysis of the nitrile and hydroxylation of the second chlorine atom.

G A Weigh & Charge: - 3,6-Dichloropyrazine-2-carbonitrile - KF & TBAF (catalyst) - DMF (solvent) B Fluorination Reaction: Heat to 60-70°C Monitor by HPLC (12-24h) A->B Step 1 C Workup: - Cool to RT - Quench with water - Extract with MTBE B->C Step 2 D Hydrolysis: - Add conc. H₂SO₄ to organic phase - Heat to 45°C C->D Step 3 E Precipitation & Isolation: - Cool reaction - Adjust pH to ~1.6 with NaOH - Filter Favipiravir solid D->E Step 4 F Purification & Drying: - Wash with water - Dry under vacuum E->F Step 5

Sources

The Synthetic Versatility of 3,6-Dichloropyrazine-2-carboxamide: A Gateway to Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide on the applications of 3,6-Dichloropyrazine-2-carboxamide in modern organic synthesis. As a highly functionalized heterocyclic building block, this compound offers a strategic entry point for the synthesis of a diverse array of biologically active molecules. Its strategic placement of reactive chlorine atoms and a carboxamide group on the pyrazine core allows for selective and sequential modifications, making it an invaluable tool in medicinal chemistry. This guide will delve into its pivotal role in the synthesis of antiviral agents, kinase inhibitors, and other pharmacologically relevant scaffolds, complete with detailed experimental protocols and mechanistic insights.

Core Principles of Reactivity

The synthetic utility of 3,6-Dichloropyrazine-2-carboxamide is primarily dictated by the electron-deficient nature of the pyrazine ring, which is further accentuated by the presence of three electron-withdrawing groups: two chlorine atoms and a carboxamide moiety. This electronic arrangement renders the chlorinated carbon atoms highly susceptible to nucleophilic aromatic substitution (SNAr) .

The two chlorine atoms at the C-3 and C-6 positions exhibit differential reactivity due to the electronic influence of the adjacent carboxamide group at C-2. The carboxamide group, being a meta-director, strongly activates the C-6 position towards nucleophilic attack. Consequently, regioselective mono-substitution can often be achieved at this position under controlled conditions.

Application Highlight: Synthesis of Antiviral Agents

A prominent application of 3,6-Dichloropyrazine-2-carboxamide's precursor, 3,6-dichloropyrazine-2-carbonitrile, is in the synthesis of the broad-spectrum antiviral drug Favipiravir (T-705) .[1] While many synthetic routes to Favipiravir proceed through the carbonitrile, the carboxamide can be seen as a closely related intermediate. The general synthetic strategy involves a sequence of nucleophilic substitutions and functional group transformations.

A key step in many Favipiravir syntheses is the conversion of 3,6-dichloropyrazine-2-carbonitrile to 3,6-difluoropyrazine-2-carbonitrile using a fluoride source like potassium fluoride.[2] Subsequent hydrolysis of the nitrile to a carboxamide, followed by hydroxylation, yields the final drug.

G A 3,6-Dichloropyrazine- 2-carbonitrile B 3,6-Difluoropyrazine- 2-carbonitrile A->B Fluorination (e.g., KF, TBAB) C 3,6-Difluoropyrazine- 2-carboxamide B->C Hydrolysis (e.g., H2O2, base) D Favipiravir (6-fluoro-3-hydroxypyrazine- 2-carboxamide) C->D Hydroxylation (e.g., NaHCO3)

Caption: Synthetic pathway to Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile.

Application in Kinase Inhibitor Scaffolds

The pyrazine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often acting as a hinge-binding motif.[3] 3,6-Dichloropyrazine-2-carboxamide provides a versatile platform for the synthesis of substituted aminopyrazines, which are key components of many potent and selective kinase inhibitors. The sequential displacement of the two chlorine atoms allows for the introduction of different amine nucleophiles, leading to a diverse library of compounds for structure-activity relationship (SAR) studies. For instance, various pyrazine-2-carboxamide derivatives have shown inhibitory activity against tyrosine kinases.[4][5]

The general strategy involves an initial regioselective SNAr reaction at the more activated C-6 position, followed by a second substitution at the C-3 position. This stepwise approach is crucial for generating unsymmetrically substituted pyrazines.

G A 3,6-Dichloropyrazine- 2-carboxamide B 6-Amino-3-chloropyrazine- 2-carboxamide A->B Nucleophilic Substitution (R1-NH2) Regioselective at C-6 C 3,6-Diaminopyrazine- 2-carboxamide Derivative B->C Nucleophilic Substitution (R2-NH2) At C-3

Caption: General workflow for the synthesis of diaminopyrazine kinase inhibitor scaffolds.

Synthesis of Novel Antimicrobial Agents

Building on the established biological activity of pyrazinamide, an important antituberculosis drug, derivatives of 3,6-Dichloropyrazine-2-carboxamide are being explored for the development of new antimicrobial agents.[6] By reacting the dichloropyrazine core with various benzylamines and other amine-containing fragments, novel compounds with potential activity against Mycobacterium tuberculosis and other pathogenic microbes can be synthesized.[7][8] The rationale behind this approach is that the pyrazine-2-carboxamide moiety is a key pharmacophore for antimycobacterial activity, and substitution at the C-3 and C-6 positions can be used to modulate the compound's lipophilicity, target engagement, and overall efficacy.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyrazine-2-carboxamide from 3,6-Dichloropyrazine-2-carbonitrile

This protocol describes the partial hydrolysis of the nitrile group to a carboxamide.

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (8% w/v aqueous solution)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, prepare a solution of hydrogen peroxide (29 mL) and water (195 mL).

  • Carefully adjust the pH of the solution to 9 by the dropwise addition of an 8% (w/v) sodium hydroxide solution.

  • Heat the mixture to 50 °C.

  • Add 3,6-Dichloropyrazine-2-carbonitrile (104 mmol) portion-wise to the heated mixture over a period of 30 minutes.

  • Maintain the reaction at 50 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 3,6-Dichloropyrazine-2-carboxamide.

Parameter Value
Starting Material 3,6-Dichloropyrazine-2-carbonitrile
Key Reagents H₂O₂, NaOH
Solvent Water
Temperature 50 °C
Typical Yield ~80%
Protocol 2: Regioselective Mono-amination of 3,6-Dichloropyrazine-2-carboxamide

This protocol details the selective substitution of the chlorine atom at the C-6 position with a primary amine.

Materials:

  • 3,6-Dichloropyrazine-2-carboxamide

  • Substituted primary amine (e.g., benzylamine) (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3,6-Dichloropyrazine-2-carboxamide (1.0 equivalent) and anhydrous THF.

  • Add the substituted primary amine (1.1 equivalents) to the solution.

  • Add triethylamine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to reflux (approximately 65-70 °C) and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the 6-amino-3-chloropyrazine-2-carboxamide derivative.

Parameter Value
Starting Material 3,6-Dichloropyrazine-2-carboxamide
Nucleophile Primary Amine
Base Triethylamine
Solvent Anhydrous THF
Temperature Reflux
Key Feature Regioselective at C-6

Conclusion

3,6-Dichloropyrazine-2-carboxamide is a highly valuable and versatile building block in organic synthesis, particularly for the construction of novel pharmaceutical agents. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the potential for regioselective functionalization, provides a robust platform for the rapid generation of diverse molecular scaffolds. The applications highlighted in this guide, from antiviral agents to kinase inhibitors and antimicrobial compounds, underscore the significant potential of this compound in modern drug discovery and development. The provided protocols offer a practical starting point for researchers to explore the rich chemistry of this important heterocyclic intermediate.

References

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies, and Molecular Docking Analysis of Pyrazine-2-Carboxamide Deriv
  • The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate. (URL: [Link])

  • A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. National Institutes of Health. (URL: [Link])

  • Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Semantic Scholar. (URL: [Link])

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health. (URL: [Link])

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate. (URL: [Link])

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Institutes of Health. (URL: [Link])

  • Recent advances in the synthesis of small drug molecules for clinical applications: An insight. National Institutes of Health. (URL: [Link])

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. (URL: [Link])

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. (URL: [Link])

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. (URL: [Link])

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PubMed. (URL: [Link])

Sources

Application Note: Comprehensive Analytical Characterization of 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Dichloropyrazine-2-carboxamide is a key heterocyclic compound, often serving as a crucial intermediate in the synthesis of pharmaceuticals, including antiviral agents. Its purity, identity, and stability are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, offering detailed protocols and the scientific rationale behind the chosen techniques. The methodologies outlined herein are designed to provide a robust framework for quality control and research applications.

The structural integrity and impurity profile of 3,6-Dichloropyrazine-2-carboxamide can be definitively established through a combination of chromatographic and spectroscopic techniques. This guide will detail protocols for High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and alternative quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation.

Logical Workflow for Characterization

A systematic approach is crucial for the comprehensive characterization of 3,6-Dichloropyrazine-2-carboxamide. The following workflow ensures all critical quality attributes are assessed.

Analytical Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Confirmation cluster_3 Final Characterization Sample_Receipt Sample Receipt & Physicochemical Observation Solubility_Testing Solubility Testing Sample_Receipt->Solubility_Testing HPLC_Purity HPLC-UV/DAD (Purity & Assay) Solubility_Testing->HPLC_Purity GC_MS_Analysis GC-MS (Impurity Profiling) HPLC_Purity->GC_MS_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) HPLC_Purity->NMR_Analysis Data_Integration Data Integration & Final Report GC_MS_Analysis->Data_Integration MS_Analysis Mass Spectrometry (Molecular Weight & Fragmentation) NMR_Analysis->MS_Analysis FTIR_Analysis FTIR Spectroscopy (Functional Group ID) MS_Analysis->FTIR_Analysis FTIR_Analysis->Data_Integration

Caption: Logical workflow for the characterization of 3,6-Dichloropyrazine-2-carboxamide.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC with UV detection is the primary method for assessing the purity and determining the assay of 3,6-Dichloropyrazine-2-carboxamide. The method separates the main compound from its potential impurities, such as starting materials, byproducts, and degradation products.

Rationale for Method Development

A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar to non-polar compounds like the target analyte.[1] The mobile phase, a gradient of acetonitrile and a buffered aqueous phase, allows for the effective elution and separation of compounds with varying polarities.[2] A phosphate buffer is chosen to maintain a consistent pH, which is critical for the reproducible ionization state and retention of the analyte and any ionizable impurities.[2] Detection is set at a wavelength where the pyrazine ring exhibits strong absorbance, ensuring high sensitivity.

Experimental Protocol: HPLC-UV/DAD

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 3,6-Dichloropyrazine-2-carboxamide into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This is the stock solution (100 µg/mL).

  • For analysis, further dilute the stock solution to a working concentration of approximately 10 µg/mL with the same diluent.

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B, 2-15 min: 20-80% B, 15-18 min: 80% B, 18-18.1 min: 80-20% B, 18.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 254 nm and 310 nm

3. System Suitability:

  • Inject a standard solution five times.

  • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be ≥ 2000.

4. Data Analysis:

  • Purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks.

  • Assay is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. For a compound like 3,6-Dichloropyrazine-2-carboxamide, which has a relatively low volatility, derivatization may be necessary to improve its chromatographic properties.[3]

Rationale for Method Selection

GC-MS offers excellent separation efficiency and provides structural information from the mass spectrum, which is crucial for impurity identification.[4] The use of a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can efficiently extract the analyte and its impurities from various matrices.[5]

Experimental Protocol: GC-MS

1. Sample Preparation (with Derivatization):

  • Accurately weigh 10 mg of the sample into a vial.

  • Add 1 mL of acetonitrile and vortex to dissolve.

  • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS as a derivatizing agent.[3]

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

ParameterRecommended Conditions
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by relative peak area if a standard is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of 3,6-Dichloropyrazine-2-carboxamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Rationale and Predicted Spectra

The structure of 3,6-Dichloropyrazine-2-carboxamide is expected to yield a simple yet informative NMR spectrum.

  • ¹H NMR: A single proton on the pyrazine ring is expected, which will appear as a singlet. The two protons of the amide group may appear as two distinct broad singlets due to restricted rotation around the C-N bond, and their chemical shift will be solvent-dependent.

  • ¹³C NMR: The spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms, the nitrogen atoms in the ring, and the carboxamide group.[6]

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 10-15 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Freq. ≥ 400 MHz≥ 100 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Pulse Program Standard single pulseProton-decoupled single pulse
Number of Scans 16-641024-4096
Relaxation Delay 2 s2 s

3. Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityAssignment
¹H ~8.8 - 9.0SingletPyrazine C-H
~7.8 - 8.2 (broad)SingletAmide -NH₂
~7.6 - 8.0 (broad)SingletAmide -NH₂
¹³C ~165-168SingletCarbonyl (C=O)
~150-155SingletC-Cl
~145-150SingletC-Cl
~140-145SingletQuaternary C of pyrazine ring
~135-140SingletC-H of pyrazine ring

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) and FTIR Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides valuable structural information through its fragmentation pattern.

MS_Fragmentation M_plus [M]+• m/z = 191/193/195 M_minus_Cl [M-Cl]+• m/z = 156/158 M_plus->M_minus_Cl -Cl M_minus_CONH2 [M-CONH2]+• m/z = 147/149/151 M_plus->M_minus_CONH2 -CONH2 C4HN2Cl [C4HN2Cl]+• m/z = 112/114 M_minus_Cl->C4HN2Cl -CO

Caption: Proposed MS fragmentation pathway for 3,6-Dichloropyrazine-2-carboxamide.

Expected Fragmentation:

  • Molecular Ion Peak: An isotopic cluster around m/z 191, 193, and 195 due to the presence of two chlorine atoms.

  • Key Fragments:

    • Loss of a chlorine atom ([M-Cl]⁺) resulting in a cluster around m/z 156/158.

    • Loss of the carboxamide radical (·CONH₂) leading to a cluster around m/z 147/149/151.

    • Further fragmentation can lead to the formation of smaller, characteristic ions.

FTIR Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.

1. Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

2. Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3400 - 3200N-H stretch (asymmetric & symmetric)Primary Amide (-NH₂)
1680 - 1650C=O stretch (Amide I)Carbonyl in Amide
1620 - 1580N-H bend (Amide II)Primary Amide
1550 - 1450C=N and C=C stretchPyrazine Ring
1100 - 1000C-N stretchAmide
850 - 750C-Cl stretchAryl Chloride

The presence of these characteristic bands provides strong evidence for the 3,6-Dichloropyrazine-2-carboxamide structure.[7][8]

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of 3,6-Dichloropyrazine-2-carboxamide. The combination of HPLC for purity and assay, GC-MS for impurity profiling, NMR for definitive structure elucidation, and MS and FTIR for confirmation of molecular weight and functional groups, ensures a thorough assessment of the compound's quality. It is imperative that these methods are validated in the user's laboratory to ensure their suitability for the intended application, in accordance with relevant regulatory guidelines.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3,6-Dichloropyrazine-2-carboxamide in high-throughput screening (HTS) assays. It offers detailed protocols for various assay formats, insights into experimental design, and strategies for data analysis and hit validation.

Introduction: The Potential of Pyrazine Scaffolds in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] 3,6-Dichloropyrazine-2-carboxamide, a member of this versatile class of compounds, presents a valuable starting point for the discovery of novel therapeutics through high-throughput screening. Its dichlorinated pyrazine core offers multiple sites for chemical modification, allowing for the generation of diverse compound libraries for screening campaigns.

This guide will explore the practical application of 3,6-Dichloropyrazine-2-carboxamide in three common HTS assay formats: a cell-based cytotoxicity assay, a biochemical enzyme inhibition assay, and a cell-based reporter gene assay.

Compound Handling and Preparation

Proper handling and preparation of 3,6-Dichloropyrazine-2-carboxamide are critical for obtaining reliable and reproducible HTS data.

Physicochemical Properties and Solubility

While specific experimental data for 3,6-Dichloropyrazine-2-carboxamide is not extensively published, general characteristics of pyrazine carboxamide derivatives suggest moderate solubility in aqueous solutions and good solubility in organic solvents like dimethyl sulfoxide (DMSO).[4] For HTS applications, DMSO is the recommended solvent for creating high-concentration stock solutions.[5]

Table 1: Recommended Solvent and Storage Conditions

ParameterRecommendationRationale
Primary Solvent Dimethyl Sulfoxide (DMSO)High dissolving power for a wide range of organic compounds.[5]
Stock Concentration 10 mMStandard concentration for HTS libraries to minimize DMSO effects in assays.
Storage -20°C or -80°C in desiccated conditionsTo prevent degradation and absorption of atmospheric moisture.
Working Solutions Prepare fresh in assay bufferTo minimize precipitation and ensure consistent concentrations.
Health and Safety Precautions

Similar dichlorinated pyrazine compounds are classified as hazardous.[6] Therefore, appropriate safety measures must be taken when handling 3,6-Dichloropyrazine-2-carboxamide.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[8]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.[9]

High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow designed to efficiently identify and validate active compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triaging cluster_2 Lead Optimization Assay_Development Assay Development & Miniaturization Pilot_Screen Pilot Screen (Z' > 0.5) Assay_Development->Pilot_Screen HTS Full Library HTS Pilot_Screen->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Counter_Screens Counter-Screens & Orthogonal Assays Dose_Response->Counter_Screens SAR Structure-Activity Relationship (SAR) Counter_Screens->SAR Lead_Op Lead Optimization SAR->Lead_Op

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Cell-Based Cytotoxicity Screening using Resazurin Assay

This protocol is designed to identify compounds that exhibit cytotoxic effects against a chosen cancer cell line. The resazurin assay is a robust and sensitive method for measuring cell viability.[10][11]

Principle

Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.[12] The fluorescence intensity is directly proportional to the number of living cells.

Materials
  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 3,6-Dichloropyrazine-2-carboxamide stock solution (10 mM in DMSO)

  • Resazurin sodium salt

  • Phosphate-buffered saline (PBS)

  • 384-well black, clear-bottom tissue culture plates

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in media)

Step-by-Step Protocol
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 384-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a serial dilution of 3,6-Dichloropyrazine-2-carboxamide and control compounds in complete medium.

    • Using an automated liquid handler, add 10 µL of the compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.1%.

    • Include wells with positive control (e.g., 10 µM Doxorubicin) and negative control (0.1% DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Resazurin Addition and Measurement:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.[10]

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.[10]

Protocol 2: Biochemical Kinase Inhibition Assay

This protocol is designed to identify inhibitors of a specific kinase, a common target in cancer drug discovery. This example uses an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Principle

The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and inversely correlated with kinase activity.

Materials
  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • 3,6-Dichloropyrazine-2-carboxamide stock solution (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer

  • ATP

  • 384-well white, opaque plates

  • Positive control (known inhibitor of the kinase)

  • Negative control (0.1% DMSO in buffer)

Step-by-Step Protocol
  • Compound Plating:

    • Dispense 1 µL of 3,6-Dichloropyrazine-2-carboxamide dilutions and controls into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer.

    • Add 5 µL of the master mix to each well.

    • Incubate at room temperature for 1 hour.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure luminescence using a plate reader.

Protocol 3: Cell-Based Luciferase Reporter Gene Assay

This protocol is designed to identify compounds that modulate a specific signaling pathway. It utilizes a cell line engineered to express a luciferase reporter gene under the control of a promoter responsive to the pathway of interest.

Principle

Activation or inhibition of the signaling pathway leads to a change in the expression of the luciferase gene, which can be quantified by measuring the light produced upon the addition of a luciferase substrate.[13][14]

Reporter_Assay Compound Test Compound (3,6-Dichloropyrazine-2-carboxamide) Cell Engineered Cell Line Compound->Cell Signaling_Pathway Signaling Pathway Cell->Signaling_Pathway Promoter Responsive Promoter Signaling_Pathway->Promoter Luciferase Luciferase Gene Promoter->Luciferase Light Luminescent Signal Luciferase->Light

Caption: The principle of a luciferase reporter gene assay.

Materials
  • Reporter cell line

  • Complete cell culture medium

  • 3,6-Dichloropyrazine-2-carboxamide stock solution (10 mM in DMSO)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

  • 384-well white, clear-bottom tissue culture plates

  • Positive control (known activator or inhibitor of the pathway)

  • Negative control (0.1% DMSO in media)

Step-by-Step Protocol
  • Cell Seeding:

    • Seed the reporter cells in a 384-well plate at an optimal density in 40 µL of medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Add 10 µL of the compound dilutions and controls to the wells.

  • Incubation:

    • Incubate for a period sufficient to allow for changes in gene expression (typically 6-24 hours).

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 50 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

Data Analysis and Hit Selection

Quality Control: The Z'-Factor

The quality of an HTS assay is assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.[2][13]

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • SD_pos and SD_neg: Standard deviations of the positive and negative controls.

  • Mean_pos and Mean_neg: Means of the positive and negative controls.

Table 2: Interpretation of Z'-Factor Values

Z'-FactorAssay QualitySuitability for HTS
> 0.5ExcellentHighly suitable
0 to 0.5MarginalMay be acceptable with careful hit selection
< 0UnacceptableAssay requires optimization
Hit Identification

A common method for hit identification is to set a threshold based on the mean and standard deviation of the negative control samples. For example, a hit might be defined as a compound that produces a signal greater than three standard deviations from the mean of the negative controls.[15]

Hit Confirmation and Counter-Screening

Primary hits must be confirmed through a series of follow-up experiments:

  • Re-testing: Confirm the activity of the hit compound in the primary assay.

  • Dose-Response Curves: Determine the potency (e.g., IC₅₀ or EC₅₀) of the hit compound.

  • Counter-Screens: Rule out false positives by testing for interference with the assay technology (e.g., luciferase inhibition, autofluorescence).[16]

  • Orthogonal Assays: Confirm the biological activity of the hit using a different assay format that measures the same biological endpoint.[17]

Troubleshooting Common HTS Issues

Table 3: Troubleshooting Guide for HTS Assays

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor - High variability in controls- Low signal-to-background ratio- Optimize cell seeding density and incubation times- Check reagent quality and preparation- Increase concentration of positive control
High False Positive Rate - Compound autofluorescence- Compound aggregation- Luciferase inhibition- Perform counter-screens to identify interfering compounds- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer[18]
Poor Reproducibility - Inconsistent liquid handling- Edge effects in plates- Compound instability- Calibrate and maintain automated liquid handlers- Use outer wells for buffer only- Prepare fresh compound dilutions for each experiment

Conclusion

3,6-Dichloropyrazine-2-carboxamide is a promising starting point for the discovery of novel bioactive molecules through high-throughput screening. By employing robust and well-validated assay protocols, such as those detailed in this guide, researchers can effectively screen large compound libraries and identify promising hits for further development. Careful attention to compound handling, assay optimization, and rigorous data analysis are paramount to the success of any HTS campaign.

References

  • Creative Bioarray. Resazurin Assay Protocol. [Link]

  • Pavan, V., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. [Link]

  • Sygnature Discovery. (2023). The Importance of Counter Screens in HTS. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Indigo Biosciences. What are the Steps of a Reporter Gene Assay?. [Link]

  • MDPI. (2020). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Oxford Academic. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. [Link]

  • Science and Technology of Assay Development. (2024). On HTS: Hit Selection. [Link]

  • ResearchGate. (2018). HTS data analysis workflow. [Link]

  • ResearchGate. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

  • Jove. (2015). Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results. [Link]

  • PubMed. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. [Link]

  • Assay Genie. Dual Luciferase Reporter Assay Protocol. [Link]

  • Emory University. Luciferase Assay protocol. [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]

  • SOP Guide for Pharma. (2024). SOP for Handling of High-Throughput Screening (HTS) Equipment. [Link]

  • ResearchGate. (2015). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. [Link]

  • BellBrook Labs. (2018). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • YouTube. (2018). High Throughput Screening. [Link]

  • PMC. (2012). Analysis of High Throughput Screening Assays using Cluster Enrichment. [Link]

  • PubMed. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. [Link]

  • PMC. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

  • PMC. (2011). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]

  • ChemCopilot. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. [Link]

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Application Note: 3,6-Dichloropyrazine-2-carboxamide as a Versatile Scaffold for Covalent Chemical Probe Development and Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of protein targets for bioactive small molecules is a critical step in drug discovery and chemical biology. Chemical probes, particularly those that form covalent bonds with their targets, are powerful tools for this purpose.[1] This document provides a comprehensive guide to leveraging 3,6-dichloropyrazine-2-carboxamide as a versatile and tunable scaffold for the development of covalent chemical probes. The dichloropyrazine core serves as a moderately reactive electrophile, suitable for forming covalent adducts with nucleophilic amino acid residues. We present a strategic framework for probe design, synthesis of both an active probe and a crucial inactive control, and detailed protocols for its application in chemoproteomic workflows, specifically Activity-Based Protein Profiling (ABPP), to identify and validate novel protein targets in complex biological systems.

Part 1: The Scientific Rationale and Probe Design

The utility of a chemical probe is defined by its potency, selectivity, and the confidence with which it can be used to link a biological phenotype to a specific protein target.[2] Covalent probes offer a distinct advantage by forming a stable bond with their target, which facilitates the enrichment and identification of even low-abundance proteins.[3]

Expertise & Experience: Why 3,6-Dichloropyrazine-2-carboxamide?

The selection of 3,6-dichloropyrazine-2-carboxamide is based on several key chemical features that make it an excellent starting point for a "tunable" covalent probe:

  • Electrophilic Core: The electron-deficient pyrazine ring, further activated by two chlorine atoms, is susceptible to nucleophilic aromatic substitution (SNAr). This allows it to react with nucleophilic residues on proteins, such as the thiol of cysteine or the amine of lysine.[3][4]

  • Differential Reactivity: The chlorine atoms at the 3- and 6-positions exhibit different reactivity, which can potentially be exploited for a two-stage synthesis. This allows for the strategic installation of a reporter tag at one position while leaving the other to act as the "warhead" for target engagement.

  • Hydrogen Bonding Capability: The carboxamide group is a classic hydrogen bond donor and acceptor, which can provide non-covalent binding affinity and specificity for a target protein's binding pocket, guiding the covalent reaction.

  • Synthetic Tractability: The pyrazine scaffold is well-established in medicinal chemistry, with a rich literature on its functionalization, providing a reliable roadmap for probe synthesis.[5][6]

Probe Design Strategy: An Active Probe and its Inactive Control

A cornerstone of a trustworthy chemical probe experiment is the use of a matched negative control.[2] This control helps to distinguish specific, binding-driven covalent modification from non-specific background reactivity.

  • Active Probe (DCP-Alk): This probe is designed to both covalently label its target and be visualized. It consists of the 3,6-dichloropyrazine-2-carboxamide scaffold functionalized with a terminal alkyne. The alkyne serves as a bioorthogonal handle for "clicking" on a reporter tag (e.g., biotin-azide or a fluorophore-azide) post-labeling. One of the chlorine atoms is retained as the reactive warhead.

  • Inactive Control Probe (CP-Alk): To validate that target engagement is dependent on the covalent warhead, a control is synthesized where the reactive chlorine is replaced with a non-reactive group (e.g., hydrogen or methyl). This control probe retains the core scaffold and the alkyne tag but has significantly diminished covalent reactivity, and thus should not enrich specific targets.

Protocol 1: Synthesis of Active Probe (DCP-Alk) and Inactive Control

This protocol outlines a representative synthesis via nucleophilic aromatic substitution.

A. Synthesis of Active Probe: 6-Chloro-3-(prop-2-yn-1-ylamino)pyrazine-2-carboxamide (DCP-Alk)

  • Dissolve Reactants: In a nitrogen-flushed round-bottom flask, dissolve 3,6-dichloropyrazine-2-carboxamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Add Nucleophile: Slowly add propargylamine (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. The reaction progress should be monitored by TLC or LC-MS. Rationale: The use of a bulky, non-nucleophilic base like DIPEA prevents side reactions. The reaction is performed under anhydrous and inert conditions to prevent hydrolysis of the starting material.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final active probe, DCP-Alk . Characterize by ¹H NMR, ¹³C NMR, and HRMS.

B. Synthesis of Inactive Control Probe: 3-(Prop-2-yn-1-ylamino)pyrazine-2-carboxamide (CP-Alk) This synthesis would require a different starting material, such as 3-chloropyrazine-2-carboxamide, followed by a similar aminodehalogenation reaction with propargylamine as described above.[7][8] The resulting molecule lacks the second chlorine atom at the 6-position, rendering it significantly less reactive as a covalent warhead.

G cluster_0 Probe Synthesis start_active 3,6-Dichloropyrazine- 2-carboxamide product_active Active Probe (DCP-Alk) (Retains one Cl as warhead) start_active->product_active S_NAr Reaction reagents_active Propargylamine, DIPEA, DMF reagents_active->product_active start_inactive 3-Chloropyrazine- 2-carboxamide product_inactive Inactive Control (CP-Alk) (Lacks second Cl) start_inactive->product_inactive S_NAr Reaction reagents_inactive Propargylamine, DIPEA, DMF reagents_inactive->product_inactive

Caption: Proposed synthetic routes for the active probe and inactive control.

Part 2: Chemoproteomic Workflow for Target Identification

The goal of the chemoproteomic experiment is to use the DCP-Alk probe to label its interacting proteins in a complex biological mixture, followed by enrichment and identification via mass spectrometry.[9]

G lysate Prepare Cell Lysate or Proteome incubation Incubate with DCP-Alk Probe lysate->incubation control_lysate Incubate with Inactive Control lysate->control_lysate protein_probe Covalent Protein-Probe Adducts incubation->protein_probe click CuAAC Click Chemistry (Add Biotin-Azide) protein_probe->click biotin_complex Biotinylated Protein Complexes click->biotin_complex enrich Enrich on Streptavidin Beads biotin_complex->enrich digest On-Bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms data Data Analysis & Hit Identification ms->data control_lysate->protein_probe Background Labeling Only

Caption: Activity-Based Protein Profiling (ABPP) workflow for target ID.

Protocol 2: Proteome Labeling and Enrichment

1. Cell Lysate Preparation:

  • Harvest cultured cells and wash twice with cold PBS.

  • Lyse cells in a suitable buffer (e.g., RIPA buffer without DTT or other nucleophiles) supplemented with protease inhibitors.

  • Centrifuge at 14,000 x g for 15 minutes at 4 °C to pellet cell debris.

  • Collect the supernatant (proteome) and determine the protein concentration using a BCA assay. Normalize all samples to a final concentration of 2-5 mg/mL.

2. Probe Labeling:

  • In separate microcentrifuge tubes, aliquot 1 mL of the normalized proteome.

  • Treat the proteomes with DCP-Alk or the Inactive Control probe at various concentrations (e.g., 0.1, 1, 10, 50 µM). Include a DMSO vehicle control. Rationale: A dose-response is critical to find a concentration that maximizes specific labeling while minimizing off-targets.

  • Incubate for 1-2 hours at 37 °C with gentle rotation.

3. Biotin Tagging via Click Chemistry (CuAAC):

  • Prepare a "Click-Mix" fresh:

    • Biotin-Azide (100 µM final concentration)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

    • Copper(II) Sulfate (CuSO₄) (1 mM final concentration)

  • Add the Click-Mix to each labeled proteome sample.

  • Incubate for 1 hour at room temperature. Rationale: The CuAAC reaction specifically and efficiently ligates the biotin-azide to the alkyne handle on the probe.

4. Enrichment of Labeled Proteins:

  • Add pre-washed high-capacity streptavidin agarose beads to each sample.

  • Incubate for 2 hours at 4 °C with rotation to allow biotin-streptavidin binding.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins: 3x with 1% SDS in PBS, followed by 3x with PBS.

5. On-Bead Digestion for Mass Spectrometry:

  • Resuspend the beads in a buffer containing urea.

  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

  • Add sequencing-grade trypsin and incubate overnight at 37 °C to digest the enriched proteins into peptides.

  • Collect the supernatant containing the peptides. Acidify with formic acid and desalt using C18 spin tips prior to LC-MS/MS analysis.

Part 3: Data Analysis and Target Validation

Identifying a "hit" from a proteomics experiment requires rigorous data analysis and subsequent orthogonal validation.

Mass Spectrometry Data Analysis

The goal is to identify proteins that are significantly more abundant in the DCP-Alk pulldown compared to both the DMSO vehicle and, most importantly, the Inactive Control pulldown.

  • Protein Identification & Quantification: Process raw MS data using a suitable software package (e.g., MaxQuant). Search the data against a relevant protein database. Use label-free quantification (LFQ) intensities to determine protein abundance.

  • Statistical Analysis: For each identified protein, calculate the fold-change (DCP-Alk / Inactive Control) and a p-value (e.g., using a Student's t-test or ANOVA).

  • Hit Selection: True targets should exhibit a high, dose-dependent enrichment with the active probe and low enrichment with the inactive control.

Table 1: Representative Quantitative Proteomics Data

Protein IDGene NameAvg. LFQ Intensity (DCP-Alk)Avg. LFQ Intensity (Control)Fold Changep-valueHit Candidate?
P04035KCRS2.8e91.1e7254.50.0001Yes
Q06830HSPA51.5e101.3e101.20.45No
P62258ACTG12.1e101.9e101.10.51No
P11142HSP90B11.8e101.6e101.10.48No
Q13347TERA9.5e82.3e741.30.005Yes
Trustworthiness: A Self-Validating Hit Validation Cascade

Confirmation of hits identified by mass spectrometry is essential. The following workflow provides a robust path to validate putative targets.

G start Putative Hits from MS Screen competition Step 1: In-Gel Fluorescence or Competitive Pulldown start->competition western Step 2: Western Blot Confirmation competition->western If competition is observed cetsa Step 3: Cellular Target Engagement (e.g., CETSA) western->cetsa If enrichment is confirmed validated Validated Target cetsa->validated If thermal shift is confirmed

Caption: A tiered workflow for validating candidate protein targets.

Protocol 3: Orthogonal Validation of Hits

1. Competitive Pulldown & Western Blot:

  • Set up four proteome samples: (1) DMSO, (2) DCP-Alk probe only, (3) a high concentration (e.g., 50-100x excess) of a non-alkynylated competitor (e.g., the parent 3,6-dichloropyrazine-2-carboxamide), and (4) the competitor followed by the DCP-Alk probe.

  • Perform the biotin-azide click reaction and streptavidin enrichment as described in Protocol 2.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Run the eluates on an SDS-PAGE gel and perform a Western blot using an antibody specific to the hit candidate.

  • Expected Result: A true target will show a strong band in the lane with the probe only, which is significantly diminished or absent in the lane where the proteome was pre-incubated with the competitor.

2. Cellular Thermal Shift Assay (CETSA):

  • Treat intact cells with the competitor compound or a vehicle control.

  • Lyse the cells and heat aliquots of the lysate across a temperature gradient (e.g., 40 °C to 70 °C).

  • Centrifuge to pellet aggregated proteins and analyze the soluble fraction by Western blot for the target protein.

  • Expected Result: Binding of the compound to its target protein should confer thermal stability, resulting in more soluble protein remaining at higher temperatures in the treated sample compared to the vehicle control. This confirms target engagement in a cellular context.

References

Subject: Safe Handling and Disposal of 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

This document provides a comprehensive guide for the safe handling, storage, spill management, and disposal of 3,6-Dichloropyrazine-2-carboxamide. The protocols herein are designed to protect laboratory personnel from potential exposure and to ensure environmental compliance. These guidelines are grounded in established principles of chemical safety, risk mitigation, and regulatory standards set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Assessment and Risk Mitigation

The primary principle of potent compound safety is the effective containment of the material to minimize employee and environmental exposure.[1] A thorough risk assessment is the foundation of a safe handling plan.

Inferred Hazard Profile

Based on analogous chemical structures found in safety data sheets for similar dichloropyrazine derivatives, 3,6-Dichloropyrazine-2-carboxamide should be treated as, at a minimum, a hazardous substance with the following potential classifications:

Hazard ClassGHS CategoryPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Irritation Category 2Causes skin irritation.[3]
Eye Irritation Category 2ACauses serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[3]
Skin Sensitization Category 1May cause an allergic skin reaction.[4][5]

In combustion, toxic fumes such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas are likely to be emitted.[2][3]

The Hierarchy of Controls

A multi-layered approach to safety is essential. The hierarchy of controls prioritizes the most effective measures to mitigate risk. This strategy will form the basis of all subsequent protocols.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 3,6-Dichloropyrazine-2-carboxamide Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Containment) Substitution->Engineering Most Effective Admin Administrative Controls (SOPs & Training) Engineering->Admin PPE Personal Protective Equipment (PPE) (Secondary Protection) Admin->PPE Least Effective

Caption: Hierarchy of controls, prioritizing engineering solutions.

Engineering Controls: Primary Containment

Engineering controls are the first and most crucial line of defense, designed to contain the chemical at the source. The open handling of potent powdered compounds is strictly prohibited.[6]

For Handling Solids (Weighing, Aliquoting)
  • Vented Balance Enclosure (VBE) or Glovebox: All weighing and manipulation of the solid compound must occur within a VBE or a negative-pressure glovebox.[7] These systems are designed to contain powders and prevent them from becoming airborne. The enclosure should be HEPA-filtered.

  • Ergonomics: Engineering controls must be ergonomically designed to ensure user compliance and minimize the potential for spills or procedural errors.[1]

For Handling Solutions
  • Certified Chemical Fume Hood: All work with solutions of 3,6-Dichloropyrazine-2-carboxamide, including preparing solutions and running reactions, must be performed inside a certified chemical fume hood.[7][8] The sash should be kept as low as possible.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not reduce the hazard itself but provides a barrier between the user and the chemical.[9] The correct selection and use of PPE are mandatory.

TaskGlovesEye ProtectionLab Coat / GownRespiratory Protection
Handling Solids (in VBE/Glovebox) Double-nitrile glovesChemical safety goggles or face shield[5]Disposable, solid-front gown with cuffed sleevesN95 respirator (or higher) recommended due to powder nature[10]
Handling Solutions (in Fume Hood) Double-nitrile glovesChemical safety gogglesChemical-resistant lab coatNot required if fume hood is functioning correctly
Spill Cleanup (Minor) Double chemotherapy-rated glovesFace shield and gogglesDisposable gown/coverall[11]N95 respirator (or higher)
Spill Cleanup (Major) Double chemotherapy-rated glovesFace shield and gogglesImpervious disposable suitSelf-contained breathing apparatus (SCBA) may be required

Causality: Double-gloving is critical. The outer glove provides the primary barrier and can be removed immediately upon contamination, protecting the inner glove and the user's skin. A solid-front gown prevents particle penetration, which is a risk with standard lab coats.

Standard Operating Protocols

Protocol for Weighing Solid Compound
  • Preparation: Don all required PPE (double gloves, gown, goggles, respirator).

  • Containment Setup: Place a weigh boat, spatula, and the sealed chemical container inside the VBE or glovebox.

  • Tare: Tare the weigh boat on the analytical balance.

  • Dispensing: Slowly and carefully dispense the desired amount of 3,6-Dichloropyrazine-2-carboxamide into the weigh boat. Avoid any actions that could generate dust.

  • Sealing: Securely re-seal the primary container.

  • Cleanup: Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the spatula and the exterior of the primary container before removing them from the enclosure. Place the wipe in a designated hazardous waste bag.

  • Transport: Place the weighed sample in a secondary, sealed container (e.g., a vial or a sealed bag) for transport to the fume hood.

Protocol for Preparing a Solution
  • Preparation: Perform this entire procedure inside a certified chemical fume hood. Don appropriate PPE (double gloves, lab coat, goggles).

  • Solvent Addition: Place the secondary container with the weighed solid into the fume hood. Add the desired solvent to the reaction vessel or flask.

  • Transfer: Carefully add the weighed solid to the solvent. If using a weigh boat, rinse it with a small amount of solvent to ensure a complete quantitative transfer.

  • Mixing: Cap the vessel and mix via stirring or sonication until fully dissolved.

  • Disposal of Consumables: All contaminated consumables (weigh boat, pipette tips) must be disposed of in the designated solid hazardous waste container located within the fume hood.

Emergency Procedures: Spill and Exposure Management

Written SOPs must be in place to describe procedures for preventing and cleaning up spills and leaks.

Personnel Exposure Protocol
  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][12] Wash out the mouth with water. If the person is conscious, have them drink half a liter of water.[2] Seek immediate medical attention.

Spill Cleanup Protocol

A spill kit must be readily available and should include absorbent pads, neutralizing agents, two pairs of chemotherapy-tested gloves, a disposable gown, a face shield, and labeled hazardous waste bags.[11]

Spill_Response_Workflow cluster_spill Spill Response Decision Tree Spill Spill Occurs Alert Alert Personnel & Isolate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess Minor Minor Spill (<50 mL / small powder puff) Assess->Minor Is it Minor? Major Major Spill (>50 mL / significant powder release) Assess->Major Is it Major? DonPPE Don Appropriate PPE Minor->DonPPE Evacuate Evacuate Area Call EHS/Emergency Services Major->Evacuate Contain Contain Spill: Cover powder with damp towel Surround liquid with absorbent pads DonPPE->Contain Cleanup Clean from outside in Place waste in sealed bag Contain->Cleanup Decon Decontaminate Area (See Section 7.1) Cleanup->Decon Report Report Incident to EHS Decon->Report Evacuate->Report

Caption: Decision workflow for responding to a chemical spill.

Decontamination and Waste Disposal

Proper decontamination and disposal are critical to prevent secondary exposure and environmental contamination.[11] All waste is considered hazardous.

Equipment Decontamination Protocol
  • Initial Rinse (Gross Contamination): For glassware and non-disposable equipment, perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. Collect this rinse as hazardous waste.

  • Chemical Deactivation: A solution of sodium hypochlorite (bleach) can be effective for decontaminating chlorinated organic compounds.[10]

    • Prepare a fresh ~5% sodium hypochlorite solution.

    • Thoroughly wash the equipment with the bleach solution, ensuring a contact time of at least 15 minutes.

  • Neutralization: Rinse the equipment with a 1% sodium thiosulfate solution to neutralize any residual chlorine.[10][11]

  • Final Cleaning: Perform a final wash with laboratory detergent and rinse thoroughly with deionized water.

Waste Disposal

Waste management must comply with federal, state, and local regulations under the Resource Conservation and Recovery Act (RCRA).[13][14][15]

Waste_Disposal_Pathway cluster_waste Hazardous Waste Disposal Pathway Source Waste Generation (Solid & Liquid) Segregation Segregate Waste Streams - Chlorinated Organic Liquid - Contaminated Solid Waste (PPE, wipes) Source->Segregation Container Use Designated, Labeled, & Sealed Hazardous Waste Containers Segregation->Container Storage Store in Satellite Accumulation Area (Cool, Dry, Ventilated) Container->Storage Pickup Arrange for Pickup by Certified Hazardous Waste Management Company Storage->Pickup Manifest Complete Hazardous Waste Manifest Pickup->Manifest

Caption: Compliant pathway for hazardous waste disposal.

  • Solid Waste: All contaminated solid materials, including PPE, weigh boats, wipes, and spill cleanup debris, must be placed in a clearly labeled, sealed hazardous waste container.[11] The label should read "Hazardous Waste: 3,6-Dichloropyrazine-2-carboxamide".

  • Liquid Waste: Unused solutions and solvent rinses containing the compound must be collected in a dedicated, sealed container for chlorinated organic waste. Do not mix with other waste streams.[16]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company that can handle chlorinated aromatic compounds, typically via high-temperature incineration.[17]

References

  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry.
  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
  • Creative Safety Supply. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?
  • Axonator. (2024). EPA Hazardous Waste Management.
  • CDC.
  • Camcode. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
  • Tetra Tech. (2022).
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
  • U.S. EPA. Hazardous Waste.
  • U.S. EPA. (2025). Waste, Chemical, and Cleanup Enforcement.
  • Apollo Scientific. (2024). SAFETY DATA SHEET 3,5-DICHLOROPYRAZINE-2-CARBONITRILE.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET 3,6-Dichloro-1,2,4,5-tetrazine.
  • Fisher Scientific. (2014).
  • Thermo Fisher Scientific. (2010).
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  • Agno Pharmaceuticals.
  • Actylis Lab Solutions.
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  • Spectrum Chemical. (2006).
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  • CRB Insights. Incorporating highly potent drug products into your facility.
  • Clarkson University. CHEMICAL SPILL PROCEDURES.
  • Apollo Scientific. 3,6-Dichloropyrazine-2-carbonitrile Product Page.
  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol.
  • Defense Centers for Public Health. (2017). Procedures for cleaning up hazardous drug spills and leaks.
  • BenchChem.
  • UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

Application Note: Standardized Preparation of 3,6-Dichloropyrazine-2-carboxamide Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 3,6-Dichloropyrazine-2-carboxamide (CAS No. 1023813-21-9)[1]. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure consistency, accuracy, and safety in experimental workflows. The guide covers critical aspects including the compound's physicochemical properties, solvent selection, step-by-step preparation of high-concentration stock solutions, and best practices for storage and quality control. Adherence to these guidelines will help minimize experimental variability and ensure the integrity of results derived from the use of this compound.

Introduction and Scientific Context

3,6-Dichloropyrazine-2-carboxamide is a halogenated heterocyclic compound. Molecules within the pyrazine carboxamide class are of significant interest in medicinal chemistry and drug discovery. For instance, the parent compound, pyrazinamide, is a cornerstone drug for tuberculosis treatment. Various derivatives are investigated for a range of therapeutic applications, including antiviral and anticancer activities[2][3][4]. The two chlorine atoms on the pyrazine ring of 3,6-Dichloropyrazine-2-carboxamide make it a versatile intermediate for further chemical synthesis, allowing for the introduction of diverse functional groups[3].

The reliable preparation of a concentrated stock solution is the foundational step for any in vitro or in vivo experiment. Errors in concentration, solubility, or stability can compromise entire datasets. This note explains the causality behind key procedural steps, grounding the protocol in established principles of laboratory practice to ensure trustworthy and reproducible results.

Compound Properties and Safety Imperatives

A thorough understanding of the compound's properties is critical for safe handling and effective solubilization. While specific data for 3,6-Dichloropyrazine-2-carboxamide is not extensively published, properties can be inferred from related structures and available safety data sheets (SDS) for similar dichloropyrazine compounds.

Physicochemical Data Summary
PropertyData / ObservationSource / Rationale
CAS Number 1023813-21-9BLD Pharm[1]
Molecular Formula C₅H₃Cl₂N₃OInferred from structure
Molecular Weight 192.01 g/mol Inferred from structure
Physical Form Solid. Likely a crystalline powder.Based on related pyrazine compounds[5][6]
Solubility Expected to be poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and potentially alcohols.Inferred from related heterocyclic compounds. Solubility issues have been noted for similar structures[7].
Stability Likely stable under standard laboratory conditions.SDS for related compounds indicate stability[5][8].
Hazard Identification and Safe Handling

Based on SDS for structurally related compounds, 3,6-Dichloropyrazine-2-carboxamide should be handled with care.

  • Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation[5][9]. May be harmful if swallowed. It is also noted as being very toxic to aquatic life, requiring proper disposal[8][10].

  • Required Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA regulations or European Standard EN166[5][8][11].

  • Engineering Controls: All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[5][11]. An eyewash station and safety shower should be readily accessible[5][8].

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may promote degradation[5][8].

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common vehicle for in vitro biological assays. The causality for selecting DMSO is its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous cell culture media. However, researchers must validate the tolerance of their specific experimental system to the final concentration of DMSO.

Required Materials and Equipment
  • 3,6-Dichloropyrazine-2-carboxamide (solid powder)

  • Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vial with a PTFE-lined screw cap

  • Sterile, polypropylene microcentrifuge tubes (for aliquots)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Optional: 0.22 µm syringe filter (PTFE or other solvent-compatible material)

Experimental Workflow Diagram

The following diagram outlines the logical flow for preparing the stock solution.

G start Start calc 1. Calculate Mass (e.g., for 1 mL of 10 mM stock) start->calc safety 2. Safety Precautions (Fume Hood, PPE) calc->safety weigh 3. Weigh Compound (Tare, add ~1.92 mg) safety->weigh dissolve 4. Add Solvent (e.g., 950 µL DMSO) weigh->dissolve mix 5. Facilitate Dissolution (Vortex, Sonicate, Warm) dissolve->mix check_sol Visually Inspect (Clear Solution?) mix->check_sol Iterate if needed q_s 6. QS to Final Volume (Add DMSO to 1.0 mL) check_sol->q_s Yes aliquot 7. Aliquot & Label (Prevent Freeze-Thaw) q_s->aliquot store 8. Store at -20°C or -80°C (Protect from light) aliquot->store end_node End store->end_node

Caption: Workflow for preparing 3,6-Dichloropyrazine-2-carboxamide stock.

Step-by-Step Methodology

Step 1: Pre-Protocol Calculations Calculate the mass of 3,6-Dichloropyrazine-2-carboxamide required.

  • Molecular Weight (MW) = 192.01 g/mol

  • Target Concentration = 10 mM = 0.010 mol/L

  • Target Volume = 1 mL = 0.001 L

  • Mass (mg) = (Target Volume in L) × (Target Concentration in mol/L) × (MW in g/mol ) × 1000 mg/g

  • Mass (mg) = 0.001 L × 0.010 mol/L × 192.01 g/mol × 1000 mg/g = 1.92 mg

Step 2: Weighing the Compound

  • Place an amber glass vial on the analytical balance and tare the weight.

  • Inside a chemical fume hood, carefully add approximately 1.92 mg of the solid compound to the vial. Record the exact mass.

    • Expert Insight: Weighing small masses can be inaccurate. It is often better to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent to improve accuracy.

Step 3: Solubilization

  • Using a calibrated pipette, add slightly less than the final target volume of anhydrous DMSO (e.g., 950 µL for a 1 mL final volume) to the vial containing the compound.

  • Cap the vial tightly and vortex for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

    • Causality: Sonication uses ultrasonic waves to create micro-cavitations in the solvent, which helps to break apart solid aggregates and accelerate dissolution without significant heat, preserving compound integrity.

  • Visually inspect the solution against a light source. It should be clear and free of any visible particulates. If particles remain, repeat the vortexing and sonication steps. Gentle warming (e.g., to 37°C) can be attempted, but stability at elevated temperatures is unknown and should be used with caution[12].

Step 4: Final Volume Adjustment

  • Once the compound is fully dissolved, add DMSO to reach the final calculated volume. If you weighed exactly 1.92 mg, add DMSO until the total volume is 1.0 mL.

  • If you weighed a different mass, adjust the final volume accordingly. Final Volume (mL) = [Mass weighed (mg) / 1.92 mg] × 1.0 mL .

  • Vortex briefly to ensure the final solution is homogeneous.

Step 5: Aliquoting and Storage (Self-Validating System)

  • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.

    • Trustworthiness: Aliquoting is a critical self-validating step. It ensures that the main stock is not contaminated and that each experiment starts with a solution of the same quality as the originally prepared batch.

  • Label each aliquot clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Store the aliquots in a desiccated, dark environment at -20°C or -80°C for long-term stability. A standard laboratory freezer (-20°C) is typically sufficient for several months, while an ultra-low freezer (-80°C) is preferred for archival storage[12].

Quality Control and Best Practices

  • Solvent Selection: If DMSO is incompatible with your assay, other potential solvents include N,N-Dimethylformamide (DMF) or absolute ethanol. A small-scale solubility test should always be performed before preparing a large batch of stock solution.

  • Concentration Verification: For applications requiring high accuracy (e.g., determining IC₅₀ values), the concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a UV detector, using a standard curve generated from a reference sample.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the thawed stock aliquot in the appropriate assay buffer or cell culture medium. Do not re-freeze and re-use diluted working solutions.

  • Thawing: When retrieving an aliquot from the freezer, allow it to come to room temperature and then briefly vortex before opening to ensure homogeneity, as some compounds can partially precipitate at low temperatures[11].

Conclusion

This application note provides a robust and reproducible framework for the preparation of 3,6-Dichloropyrazine-2-carboxamide stock solutions. By integrating principles of chemical safety, procedural accuracy, and an understanding of the causal factors behind each step, researchers can generate high-quality stock solutions. This foundation of reliability is essential for producing valid and consistent data in drug discovery and other scientific research fields.

References

  • Fisher Scientific. (2014). Safety Data Sheet: Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate. Link

  • Fisher Scientific. (2014). Safety Data Sheet: Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate. Link

  • Biosynth. (2022). Safety Data Sheet: Diclofenac impurity B. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3,6-Dichloro-1,2,4,5-tetrazine. Link

  • Fisher Scientific. (2024). Safety Data Sheet: 2,6-Dichloropyrazine. Link

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Link

  • Apollo Scientific. (2022). Safety Data Sheet: 3,6-Dichloropyrazine-2-carbonitrile. Link

  • ChemicalBook. (2023). 3,5-DICHLOROPYRAZINE-2-CARBOXAMIDE. Link

  • Kauer, Z., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 23(11), 2949. Link

  • Sigma-Aldrich. (n.d.). 3,6-Dichloropyrazine-2-carbonitrile. Link

  • Dolezal, M., et al. (2015). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 20(9), 16969-16985. Link

  • BLD Pharm. (n.d.). 3,6-Dichloropyrazine-2-carboxamide. Link

  • Beijing HuiKang BoYuan Chemical Tech CO.,LTD. (n.d.). 3,6-dichloropyrazine-2-carbonitrile. Link

  • MySkinRecipes. (n.d.). 3-Amino-5,6-dichloropyrazine-2-carboxamide. Link

  • ResearchGate. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Link

  • Sigma-Aldrich. (n.d.). 2,6-Dichloropyrazine. Link

  • World Health Organization. (n.d.). Appendix 14. Preparation and Use of 1% Chlorine Solution to Disinfect Water. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Crucial Role of 3,6-Dichloropyrazine-2-carbonitrile in Modern Antiviral Drug Development. Link

  • König, S. L. B., et al. (2021). Helical aromatic oligoamide foldamers as selective G-quadruplex ligands. Nucleic Acids Research, 49(19), 10959-10970. Link

  • PubChem. (n.d.). 6-Fluoro-pyrazine-2-carboxylic acid amide. Link

  • Request PDF. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Link

  • PubChem. (n.d.). 6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione. Link

  • PubMed. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Link

  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Link

  • Veeprho. (n.d.). 3,6-Difluoropyrazine-2-carboxamide. Link

  • Arkivoc. (n.d.). One-pot synthesis of sulfur heterocycles from simple organic substrates. Link

Sources

The Strategic Utility of 3,6-Dichloropyrazine-2-carboxamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pyrazine ring stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability have made it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, 3,6-Dichloropyrazine-2-carboxamide emerges as a particularly valuable, albeit under-explored, building block for medicinal chemistry research.

While its nitrile precursor, 3,6-dichloropyrazine-2-carbonitrile, is well-documented as a critical intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir, the carboxamide derivative itself holds significant untapped potential.[2][3][4] The presence of two reactive chlorine atoms at positions C3 and C6, activated by the electron-withdrawing carboxamide group at C2, offers a versatile platform for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the strategic application of 3,6-Dichloropyrazine-2-carboxamide in medicinal chemistry, detailing its synthesis, reactivity, and potential as a scaffold for the discovery of novel therapeutic agents, complete with detailed protocols and mechanistic insights.

Chemical Reactivity and the Principle of Regioselective Substitution

The core utility of 3,6-Dichloropyrazine-2-carboxamide lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrazine ring is further amplified by the carboxamide group, making the carbon atoms attached to the chlorine atoms highly electrophilic and thus prone to attack by nucleophiles.[2]

A key consideration for medicinal chemists is the potential for regioselective and sequential substitution . The two chlorine atoms at the C3 and C6 positions are electronically distinct, which can be exploited to achieve selective reactions at one position over the other. While specific studies on the regioselectivity of 3,6-Dichloropyrazine-2-carboxamide are not abundant in the literature, principles can be drawn from related systems. For instance, in 2-substituted-3,5-dichloropyrazines, an electron-withdrawing group at the 2-position (such as the carboxamide in our case, which is at position 2 relative to the chlorine at C3) directs nucleophilic attack preferentially to the 5-position (equivalent to the 6-position in our scaffold).[5] This suggests that the C6 chlorine may be more labile to nucleophilic attack than the C3 chlorine.

This differential reactivity is the cornerstone of a powerful strategy for library generation: a milder nucleophile or reaction condition could be used to substitute the more reactive chlorine, followed by a second, potentially different, nucleophile under more forcing conditions to displace the remaining chlorine. This approach allows for the creation of a diverse array of tri-substituted pyrazine derivatives from a single starting material.

Application in Drug Discovery: A Scaffold for Diverse Biological Targets

The pyrazine carboxamide scaffold is implicated in a wide range of biological activities, making 3,6-Dichloropyrazine-2-carboxamide an attractive starting point for various drug discovery programs.

Antimicrobial Agents

Derivatives of pyrazine carboxamide have shown significant promise as antimycobacterial agents.[6] By way of analogy, studies on 3-chloropyrazine-2-carboxamide have demonstrated that nucleophilic substitution of the chlorine atom with various benzylamines can lead to compounds with potent activity against Mycobacterium tuberculosis.[6][7] For example, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide has been reported to have a Minimum Inhibitory Concentration (MIC) of 6 µM against M. tuberculosis H37Rv.[3] This suggests that a library of 3,6-disubstituted pyrazine-2-carboxamides could yield novel antimycobacterial agents with improved potency or a different spectrum of activity.

Kinase Inhibitors

The pyrazine scaffold is a common feature in many kinase inhibitors.[8] Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a major focus of oncology research. Research on 3-amino-pyrazine-2-carboxamide derivatives has led to the discovery of potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial oncogenic driver.[8] The ability to introduce diverse substituents at the 3- and 6-positions of the pyrazine ring allows for the fine-tuning of interactions with the kinase active site, enabling the optimization of potency and selectivity.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting material and its subsequent use in generating a diverse library of derivatives.

Protocol 1: Synthesis of 3,6-Dichloropyrazine-2-carboxamide

This protocol describes the hydrolysis of the nitrile group of 3,6-Dichloropyrazine-2-carbonitrile to the corresponding carboxamide. The synthesis of the nitrile precursor is well-documented in the context of Favipiravir production.[9][10]

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add 3,6-Dichloropyrazine-2-carbonitrile (1.0 eq.).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (5-10 volumes) to the nitrile with vigorous stirring. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3,6-Dichloropyrazine-2-carboxamide.

Causality Behind Experimental Choices:

  • The use of concentrated sulfuric acid facilitates the hydrolysis of the nitrile to the primary amide.

  • Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

  • Pouring the reaction mixture onto ice is a standard quenching procedure for reactions involving strong acids.

  • Neutralization with sodium bicarbonate is necessary to remove excess acid and allow for the extraction of the organic product.

Protocol 2: Library Generation via Sequential Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the sequential substitution of the chlorine atoms on 3,6-Dichloropyrazine-2-carboxamide to generate a diverse library of compounds. This is a hypothetical protocol based on the principles of regioselectivity observed in related dichloropyrazine systems.[2][5]

Step 2a: Regioselective Mono-substitution (at the more reactive C6 position)

Materials:

  • 3,6-Dichloropyrazine-2-carboxamide (1.0 eq.)

  • Nucleophile 1 (e.g., a primary or secondary amine, thiol, or alcohol) (1.0-1.2 eq.)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) (1.5-2.0 eq.)

  • A suitable solvent (e.g., Dioxane, THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3,6-Dichloropyrazine-2-carboxamide, the chosen nucleophile, and the base.

  • Add the anhydrous solvent and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS to ensure the formation of the mono-substituted product and minimize the formation of the di-substituted product.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to isolate the 3-chloro-6-substituted-pyrazine-2-carboxamide intermediate.

Step 2b: Di-substitution (at the less reactive C3 position)

Materials:

  • 3-Chloro-6-substituted-pyrazine-2-carboxamide intermediate (from Step 2a) (1.0 eq.)

  • Nucleophile 2 (can be the same as or different from Nucleophile 1) (1.5-2.0 eq.)

  • A suitable base (as in Step 2a)

  • A suitable solvent (as in Step 2a)

  • Inert atmosphere

Procedure:

  • In a reaction vessel, combine the mono-substituted intermediate, the second nucleophile, and the base in the chosen solvent.

  • Heat the reaction mixture to a higher temperature than in Step 2a (e.g., 80-120 °C) to facilitate the substitution of the less reactive chlorine atom.

  • Monitor the reaction until completion by TLC or LC-MS.

  • Work-up and purify the final di-substituted product as described in Step 2a.

Causality Behind Experimental Choices:

  • The use of a stoichiometric amount of the first nucleophile and milder reaction conditions (lower temperature) is intended to favor mono-substitution at the more reactive C6 position.

  • A higher temperature and an excess of the second nucleophile are used in the second step to drive the reaction to completion at the less reactive C3 position.

  • The choice of base and solvent should be optimized for the specific nucleophiles being used.

Data Presentation

The following table provides hypothetical, yet representative, data for a library of compounds synthesized from 3,6-Dichloropyrazine-2-carboxamide, illustrating the type of data that would be generated in a drug discovery campaign.

Compound IDR¹ (at C6)R² (at C3)TargetIC₅₀ (µM)
PZ-001 4-MethylbenzylaminoClM. tuberculosis H37Rv15.2
PZ-002 4-FluorobenzylaminoClM. tuberculosis H37Rv12.8
PZ-003 4-MethylbenzylaminoMorpholinoFGFR12.5
PZ-004 4-FluorobenzylaminoMorpholinoFGFR11.8
PZ-005 4-Methylbenzylamino4-HydroxyphenylaminoFGFR10.9
PZ-006 4-Fluorobenzylamino4-HydroxyphenylaminoFGFR10.5

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway FGFR FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Migration ERK->Cell_Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release PKC->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation PZ_Inhibitor Pyrazine-based Inhibitor PZ_Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of a pyrazine-based compound.

Experimental Workflow

Library_Synthesis_Workflow Start 3,6-Dichloropyrazine- 2-carboxamide Step1 Step 1: Mono-substitution (Nucleophile 1, mild conditions) Start->Step1 Intermediate 3-Chloro-6-substituted- pyrazine-2-carboxamide Step1->Intermediate Step2 Step 2: Di-substitution (Nucleophile 2, forcing conditions) Intermediate->Step2 Final_Product 3,6-Disubstituted- pyrazine-2-carboxamide Step2->Final_Product Purification Purification (Chromatography) Final_Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis Screening Biological Screening Analysis->Screening

Caption: Workflow for the sequential synthesis of a 3,6-disubstituted pyrazine-2-carboxamide library.

Conclusion

3,6-Dichloropyrazine-2-carboxamide represents a highly versatile and valuable scaffold for medicinal chemistry research. Its potential for regioselective and sequential nucleophilic substitution provides a clear pathway for the generation of diverse chemical libraries. By leveraging the principles of reactivity and drawing on the established biological activities of the pyrazine carboxamide core, researchers can utilize this building block to explore new chemical space and discover novel therapeutic agents targeting a range of diseases, from bacterial infections to cancer. The protocols and strategies outlined in this guide provide a solid foundation for initiating such drug discovery programs.

References

  • BenchChem. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem. Accessed January 3, 2026.
  • Guo, Q., Xu, M., Guo, S., Zhu, F., Xie, Y., & Shen, J. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051.
  • Jandourek, O., et al. (2017).
  • Google Patents. (2021). WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof.
  • MDPI. (2017).
  • ResearchGate. (2017).
  • ACS Publications. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry.
  • MDPI. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • MDPI. (2017).
  • NIH. (2006).
  • ResearchGate. (2006). (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity.
  • NIH. (2024).
  • ResearchGate. (2015). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • NIH. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents.
  • NIH. (2006).
  • NIH. (2019).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3,6-Dichloropyrazine-2-carbonitrile in Modern Antiviral Drug Development.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of 3,6-Dichloropyrazine-2-carboxamide. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this critical chemical intermediate, notably used in the production of antiviral agents like Favipiravir.[1][2] Our goal is to provide scientifically-grounded, actionable solutions to improve reaction yield, purity, and consistency.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind common synthetic pitfalls and offer step-by-step protocols and optimization strategies.

Section 1: Troubleshooting the Primary Amidation Route

The direct conversion of a 3,6-dichloropyrazine-2-carboxylic acid derivative (e.g., an ester or acid chloride) to the corresponding primary amide is a common synthetic approach. However, this step is often plagued by low yields due to side reactions and suboptimal conditions.

Q1: My amidation of methyl 3,6-dichloropyrazine-2-carboxylate with ammonia is slow and gives a low yield. What are the primary causes and how can I improve it?

Answer: This is a classic challenge in amide synthesis. The low reactivity of esters towards direct aminolysis and competing side reactions are the main culprits. Here’s a breakdown of the issues and solutions:

  • Causality:

    • Poor Leaving Group: The methoxide group (⁻OCH₃) of the methyl ester is a relatively poor leaving group, making the nucleophilic acyl substitution by ammonia kinetically slow.[3]

    • Equilibrium Limitations: The reaction is reversible. Without effective removal of the methanol byproduct, the equilibrium may not favor product formation.

    • Side Reactions: Under harsh conditions (high temperature or pressure), the electron-deficient pyrazine ring can be susceptible to nucleophilic aromatic substitution (SNAr) by ammonia, replacing one of the chlorine atoms.

  • Troubleshooting & Optimization Strategy:

    • Activate the Carboxyl Group: Instead of starting from the ester, convert the corresponding carboxylic acid to a more reactive intermediate. The most reliable method is conversion to the acyl chloride .

      • Protocol: React 3,6-dichloropyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., DCM, Toluene) with a catalytic amount of DMF.[4] The resulting acyl chloride is highly reactive and will readily form the amide upon treatment with aqueous or gaseous ammonia at low temperatures.

    • Utilize a Coupling Agent: If working from the carboxylic acid, use a modern peptide coupling reagent. These reagents form a highly reactive "active ester" in situ, which is then readily attacked by ammonia.[3]

      • Recommended Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), or T3P® (Propylphosphonic Anhydride).[5] These are highly efficient and work under mild conditions, minimizing side reactions.

    • Optimize Direct Ester Amidation: If you must proceed from the ester, consider the following:

      • High Pressure & Temperature: Use a sealed pressure vessel (autoclave) and increase the temperature (e.g., 80-120°C) to drive the reaction. Use a solution of ammonia in an alcohol like methanol or isopropanol.

      • Catalysis: While less common for primary amides, certain Lewis acid or base catalysts can activate the ester carbonyl.[6] Experiment with catalytic amounts of sodium methoxide or lanthanide-based catalysts, though this requires careful screening.[6]

Below is a workflow diagram to guide your decision-making process for improving the amidation yield.

G start Low Yield in Ester Amidation check_sm Is 3,6-dichloropyrazine-2- carboxylic acid available? start->check_sm use_acid Convert Acid to Acyl Chloride (SOCl₂ or Oxalyl Chloride) check_sm->use_acid Yes use_coupling Use Peptide Coupling Reagent (e.g., EDC/HOBt, T3P®) with Carboxylic Acid and NH₃ check_sm->use_coupling Yes (Milder Alt.) force_ester Optimize Ester Amidation Directly check_sm->force_ester No react_chloride React Acyl Chloride with NH₃/NH₄OH at low temperature (0°C) use_acid->react_chloride conditions Use Sealed Reactor (Autoclave) Increase Temp (80-120°C) Use NH₃ in Methanol/IPA force_ester->conditions

Caption: Decision workflow for troubleshooting low amidation yield.

Section 2: Issues with the Nitrile Hydrolysis Route

An alternative high-yield route to 3,6-Dichloropyrazine-2-carboxamide involves the controlled partial hydrolysis of 3,6-dichloropyrazine-2-carbonitrile. The key challenge here is selectivity—stopping the reaction at the amide stage without proceeding to the carboxylic acid.

Q2: My hydrolysis of 3,6-dichloropyrazine-2-carbonitrile is inconsistent. I often get a significant amount of the carboxylic acid byproduct, which lowers my yield. How can I control this reaction?

Answer: This is a common issue of overreaction. Achieving selective partial hydrolysis requires precise control over pH, temperature, and reaction time. The carboxamide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid, so conditions must be chosen to favor its formation and isolation.

  • Causality:

    • Acid/Base Catalysis: Both strong acids and strong bases catalyze the hydrolysis of the nitrile and the subsequent hydrolysis of the amide.[7] Aggressive conditions (e.g., high concentrations of H₂SO₄ or NaOH, high temperatures) will inevitably lead to the formation of the carboxylic acid.

    • Reaction Time: Allowing the reaction to proceed for too long, even under milder conditions, will result in the accumulation of the carboxylic acid byproduct.

  • Troubleshooting & Optimization Strategy:

    • Use a Controlled Acidic System: The "Radziszewski reaction" conditions, which use hydrogen peroxide in an alkaline environment, can be effective but sometimes hard to control. A more robust method is often controlled acid-catalyzed hydrolysis.

      • Recommended Conditions: Use concentrated sulfuric acid (98%) but perform the reaction at a strictly controlled low temperature. Start at 0-5°C, add the nitrile, and allow the reaction to warm slowly to room temperature.

      • Monitoring is Key: Monitor the reaction progress meticulously every 15-30 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction by pouring it onto ice immediately once the starting nitrile is consumed but before significant acid byproduct appears.

    • Biphasic Systems: A biphasic system (e.g., using a phase-transfer catalyst) can sometimes moderate the reaction rate and improve selectivity, although this adds complexity.

    • Enzymatic Hydrolysis: For ultimate selectivity, consider using a nitrile hydratase enzyme. This approach offers exceptional selectivity for the amide with minimal to no formation of the carboxylic acid. While requiring specialized biochemical expertise, it is a powerful tool for clean conversions.

The following diagram illustrates the kinetic challenge of isolating the amide intermediate.

G cluster_0 Reaction Pathway A 3,6-Dichloropyrazine- 2-carbonitrile (Start) B 3,6-Dichloropyrazine- 2-carboxamide (Product) A->B k₁ (fast) C 3,6-Dichloropyrazine- 2-carboxylic acid (Byproduct) B->C k₂ (slower) caption Goal: Maximize concentration of B by stopping the reaction when k₁ is complete but before k₂ proceeds significantly.

Caption: Kinetic pathway of nitrile hydrolysis.

Section 3: Upstream & Purification FAQs
Q3: The purity of my starting material, 3,6-dichloropyrazine-2-carbonitrile, is low. How does this affect my final yield and what are the common problematic impurities?

Answer: The purity of your starting material is paramount. Impurities from the synthesis of the nitrile will carry through and can significantly complicate both the reaction and the final purification, leading to lower isolated yields.

  • Impact of Impurities:

    • Reduced Molar Equivalents: If your starting material is only, for example, 85% pure, you are starting with 15% less of the desired reactant, automatically capping your theoretical yield.

    • Side Reactions: Impurities may react with your reagents, leading to unwanted byproducts that consume reagents and complicate purification.

    • Crystallization Inhibition: Impurities can interfere with the crystallization of your final product, making it difficult to isolate a pure solid and often requiring column chromatography, which is undesirable at scale.

  • Common Impurities & Sources:

    • Regio-isomers: Depending on the synthetic route, you may have isomers with different substitution patterns on the pyrazine ring.[8]

    • Incompletely Chlorinated Species: Monochloro- or hydroxy-chloro-pyrazines can be present if the chlorination step (e.g., using POCl₃) is incomplete.

    • Bromo-impurities: If a bromine-containing precursor was used, you might have bromo-chloro-pyrazine impurities, which can be difficult to remove.[9] A patent suggests adding an inorganic chloride like LiCl during the chlorination with POCl₃ to minimize these bromo-impurities.[9]

  • Solution:

    • Purify the Intermediate: It is almost always better to purify the intermediate before proceeding. Recrystallization of 3,6-dichloropyrazine-2-carbonitrile from a suitable solvent system (e.g., isopropanol, ethanol/water) is a highly effective method for removing most common impurities.[10]

    • Optimize Nitrile Synthesis: Revisit the synthesis of the nitrile. A route starting from 2-aminopyrazine involving regioselective chlorination, bromination, Pd-catalyzed cyanation, and a Sandmeyer reaction has been shown to produce the nitrile intermediate with good yield and purity, avoiding hazardous POCl₃.[10][11]

Q4: What is the most effective method for purifying the final 3,6-Dichloropyrazine-2-carboxamide product?

Answer: For the final product, the primary purification method should be recrystallization. This is efficient, scalable, and avoids the cost and solvent waste of chromatography.

  • Solvent Screening: The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.

    • Good Candidates: Alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and mixtures with water or heptane are excellent starting points.

  • General Protocol:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If impurities are visible, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the flask in an ice bath to maximize product precipitation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analytical Validation: Always check the purity of the recrystallized material by HPLC and obtain an NMR spectrum to confirm its identity and structural integrity.[12]

Appendix A: Experimental Protocols
Protocol 1: High-Yield Synthesis via Acyl Chloride Intermediate

This protocol assumes you are starting with 3,6-dichloropyrazine-2-carboxylic acid.

  • Acyl Chloride Formation:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add 3,6-dichloropyrazine-2-carboxylic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM, ~10 mL per gram of acid).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise. Caution: Gas evolution (CO, CO₂, HCl) occurs.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is clear.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which should be used immediately.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous THF or DCM and cool to 0°C.

    • Slowly bubble anhydrous ammonia gas through the solution OR add a pre-cooled solution of concentrated ammonium hydroxide (NH₄OH, 2.0 eq) dropwise, maintaining the temperature below 10°C.

    • Stir for 1-2 hours at 0°C. Monitor by TLC/LC-MS for the disappearance of the acyl chloride.

    • Upon completion, quench the reaction with water.

    • Extract the product with ethyl acetate or DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,6-Dichloropyrazine-2-carboxamide.

    • Purify by recrystallization as described in Q4.

Appendix B: Data Tables
Table 1: Troubleshooting Summary for Low Amidation Yield
Problem Potential Cause Recommended Solution Scientific Rationale
Low Conversion from Ester Poor leaving group (⁻OCH₃); Unfavorable equilibrium.1. Convert to acyl chloride first.[4]2. Use a coupling agent with the parent acid.[3]3. Use high pressure/temperature.Increases electrophilicity of the carbonyl carbon, creating a more kinetically favorable reaction.
Side Product Formation Reaction conditions too harsh; SNAr on the pyrazine ring.1. Use milder conditions (0°C to RT).2. Switch to a coupling agent-based method.Minimizes competing reaction pathways that have higher activation energies.
Difficult Purification Impurities in starting material; Formation of closely-related byproducts.1. Purify the starting ester/acid/nitrile by recrystallization.2. Optimize reaction for higher selectivity.Simplifies the final product matrix, enabling effective purification by crystallization.
References
  • K. A. D., Shchelchkova, D. A., Zarubaev, V. V., & Miroshnikov, A. I. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 13(3), 4-18. [Link]

  • Hassan, S., et al. (2022). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Journal of the Indian Chemical Society, 99(8), 100574. [Link]

  • Barber, J. (2020). Favipiravir and the battle against COVID-19. Scientific Update. [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. [Link]

  • Gunic, E. N., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56, 819–829. [Link]

  • Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers. [Link]

  • Xie, Y., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043-1051. [Link]

  • Request PDF. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

  • Mondal, S., et al. (2021). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molbank, 2021(4), M1296. [Link]

  • Google Patents. (2021). WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
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  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]

  • Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Aminopyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 65(10), 7138–7156. [Link]

  • Liu, C., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14878. [Link]

  • Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-481. [Link]

  • ATSDR. (1998). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Kumar, B. V., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1599-1610. [Link]

  • Google Patents. (2021). WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof.
  • Request PDF. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. [Link]

  • Le-Criox, M., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(1), 74. [Link]

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Liu, C., et al. (2017). Direct amidation of esters with nitroarenes. Semantic Scholar. [Link]

  • REVISTA DE CHIMIE. (2021). Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine. [Link]

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solubility issues of 3,6-Dichloropyrazine-2-carboxamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3,6-Dichloropyrazine-2-carboxamide. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. 3,6-Dichloropyrazine-2-carboxamide is a key intermediate in the synthesis of various biologically active compounds, including antiviral agents like Favipiravir.[1] Its inherent low aqueous solubility, a common trait for many pyrazine derivatives and other poorly soluble drugs, can present significant hurdles in experimental and developmental workflows.[2][3][4]

This guide provides a structured approach to understanding and overcoming these solubility issues, offering both quick-reference FAQs and in-depth troubleshooting protocols. Our goal is to empower you with the scientific rationale and practical methodologies needed to achieve your desired experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of 3,6-Dichloropyrazine-2-carboxamide.

Q1: Why is 3,6-Dichloropyrazine-2-carboxamide so poorly soluble in water?

A: The low aqueous solubility is primarily due to its molecular structure. The pyrazine ring is aromatic, and the two chlorine substituents significantly increase the molecule's lipophilicity (hydrophobicity).[5][6] While the carboxamide group can participate in hydrogen bonding, the overall nonpolar character of the molecule dominates, making it difficult for water molecules to effectively solvate it.[7][8]

Q2: I've tried dissolving the compound in water with heating and stirring, but it's not working. What is the first thing I should try?

A: The first and often most effective strategy is to use a co-solvent .[9][10] Prepare a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol. You can then dilute this stock solution into your aqueous buffer. Be mindful of the final co-solvent concentration, as high levels can affect biological assays.

Q3: Can I adjust the pH to improve solubility?

A: Yes, pH adjustment can be an effective technique.[][12] Pyrazine derivatives are weakly basic due to the nitrogen atoms in the ring.[13] Lowering the pH of the aqueous solution (e.g., to pH 2-4) will protonate these nitrogens, creating a cationic species that is significantly more soluble in water. However, you must confirm that the acidic conditions will not degrade your compound or interfere with your experiment. Weakly basic drugs generally exhibit higher solubility at lower pH.[14][15][16]

Q4: Will sonication help dissolve the compound?

A: Sonication can assist in breaking up aggregates and increasing the rate of dissolution, but it will not increase the intrinsic equilibrium solubility of the compound. It is best used in conjunction with other methods like heating or co-solvents to speed up the dissolution process for kinetically limited systems.

Q5: Are there any excipients that can enhance its solubility?

A: Yes, complexation agents, particularly cyclodextrins , are highly effective.[17][18][19] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[18][20] They can encapsulate the poorly soluble 3,6-Dichloropyrazine-2-carboxamide molecule, forming a water-soluble inclusion complex.[19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows and detailed explanations for resolving persistent solubility challenges.

Guide 1: Systematic Co-Solvent Screening

Issue: The compound precipitates when diluting a DMSO stock into an aqueous buffer.

Causality: This phenomenon, known as "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final mixed-solvent system. The addition of the aqueous anti-solvent reduces the overall solvating power of the mixture for the lipophilic compound.[9]

Troubleshooting Workflow:

G start Precipitation Observed Upon Dilution step1 Is the final co-solvent concentration >5%? start->step1 step2a Decrease final co-solvent concentration (e.g., to <1%) by lowering stock concentration. step1->step2a Yes step2b Is precipitation still occurring? step1->step2b No step2a->step2b step3 Switch to a more potent co-solvent (e.g., PEG 400, Propylene Glycol). See Table 1. step2b->step3 Yes end Solution Achieved step2b->end No step4 Combine co-solvent with another method (pH adjustment or cyclodextrins). step3->step4 step4->end G pH Decrease pH (Increase [H+]) Equilibrium Pyrazine-N + H+ <=> Pyrazine-NH+ pH->Equilibrium Ionization Increased proportion of ionized (charged) form Equilibrium->Ionization Solubility Increased Aqueous Solubility Ionization->Solubility

Caption: Effect of pH reduction on the solubility of a weak base.

Guide 3: Cyclodextrin Complexation

Issue: The compound is highly sensitive to pH, and co-solvents interfere with the downstream application (e.g., cell-based assays, enzymatic reactions).

Causality: Cyclodextrins act as molecular hosts, encapsulating the hydrophobic "guest" molecule (3,6-Dichloropyrazine-2-carboxamide) within their nonpolar cavity. [18][20]The hydrophilic exterior of the cyclodextrin-drug complex allows it to dissolve readily in aqueous media, effectively shielding the hydrophobic drug from the water. [17][20] Experimental Protocol: Preparation by Kneading Method

The kneading method is a simple and solvent-free technique for preparing inclusion complexes. [17]

  • Molar Ratio Calculation: Determine the required mass of cyclodextrin (e.g., HP-β-CD) and 3,6-Dichloropyrazine-2-carboxamide for a desired molar ratio (typically starting with 1:1).

  • Paste Formation: Place the calculated amount of HP-β-CD into a glass mortar. Add a small amount of water dropwise while triturating with the pestle to form a homogeneous paste. [17]3. Drug Incorporation: Gradually add the 3,6-Dichloropyrazine-2-carboxamide powder to the paste while continuing to knead vigorously for 30-60 minutes. The mixture should remain a consistent paste.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved. Alternatively, a vacuum oven or lyophilizer can be used.

  • Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity. [17]The resulting powder can now be directly dissolved in your aqueous medium.

Summary and Recommendations

For researchers facing solubility issues with 3,6-Dichloropyrazine-2-carboxamide, a systematic approach is recommended.

  • Start Simple: Begin with the use of a minimal concentration (<1%) of a water-miscible co-solvent like DMSO.

  • Explore pH: If co-solvents are insufficient or undesirable, investigate the effect of lowering the pH into the acidic range (pH 2-4), provided your system is compatible.

  • Employ Excipients: For sensitive applications where pH and organic solvents must be avoided, cyclodextrin complexation is a powerful and highly effective alternative.

By understanding the physicochemical properties of 3,6-Dichloropyrazine-2-carboxamide and applying these troubleshooting strategies, you can successfully overcome solubility hurdles and advance your research.

References

  • Prajapati, R., & Patel, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Gyanendra, S., et al. (2014). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Drug Delivery and Therapeutics, 4(5), 103-112. [Link]

  • Patel, H., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 3(1), 1-15. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(24), 5973. [Link]

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 80-85. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College of Pharmacy Journal, 1-15. [Link]

  • Yuliani, S. H., & Zaini, E. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmacy Education & Research, 11(2), 48-55. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. [Link]

  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmacy and Technology, 9(1), 7044-7059. [Link]

  • Cosolvent. (2023). In Wikipedia. [Link]

  • Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(8), 1873. [Link]

  • Patel, M. K., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Biological and Environmental Promotion for Local Sustainability, 1(1), 1-8. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Al-Ghananaeem, A., et al. (2021). Favipiravir-Based Ionic Liquids as Potent Antiviral Drugs for Oral Delivery: Synthesis, Solubility, and Pharmacokinetic Evaluation. Molecular Pharmaceutics, 18(8), 3126-3137. [Link]

  • National Center for Biotechnology Information. (n.d.). Favipiravir. PubChem Compound Database. Retrieved from [Link]

  • Stability profiles of favipiravir in (a) normal saline and (b) PBS,... (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Ghananaeem, A., et al. (2021). Favipiravir-Based Ionic Liquids as Potent Antiviral Drugs for Oral Delivery: Synthesis, Solubility, and Pharmacokinetic Evaluation. Kyushu University Institutional Repository. [Link]

  • Sodeifian, G., et al. (2022). Solubility of favipiravir (as an anti-COVID-19) in supercritical carbon dioxide: An experimental analysis and thermodynamic modeling. Scientific Reports, 12(1), 10173. [Link]

  • Enhancing solubility and stability of poorly soluble drugs. (2024). Pharma Times. [Link]

  • Pyrazinamide derivative. (n.d.). Solubility of Things. Retrieved from [Link]

  • Siepe, G., et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 95(11), 2347-2357. [Link]

  • Manchare, M. (2015). solubility enhancement -by pH change & complexation. SlideShare. [Link]

  • Panchagnula, R., & Ritschel, W. A. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 50(4), 847-857. [Link]

  • Doležal, M., & Palek, L. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. In Understanding Tuberculosis-Analyzing the Origin, Pathogenesis and Diagnostics of the Most Ancient Human Disease. IntechOpen. [Link]

  • Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(12), 2196. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazinamide. PubChem Compound Database. Retrieved from [Link]

  • 3-Amino-5,6-dichloropyrazine-2-carboxamide. (n.d.). MySkinRecipes. Retrieved from [Link]

  • The Crucial Role of 3,6-Dichloropyrazine-2-carbonitrile in Modern Antiviral Drug Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • Influence of chlorine substituents on biological activity of chemicals: a review. (1999). Journal für Praktische Chemie, 341(5), 417-435. [Link]

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  • 3,5-DICHLOROPYRAZINE-2-CARBOXAMIDE. (n.d.). LookChem. Retrieved from [Link]

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (2018). Molecules. [Link]

  • Jand'ourek, O., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(1), 123. [Link]

  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. (2025). MDPI. [Link]

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2025). ResearchGate. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). Organic Letters, 20(15), 4569-4572. [Link]

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stability of 3,6-Dichloropyrazine-2-carboxamide under different experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-DCPA-STAB-V1.0

Introduction

Welcome to the technical support guide for 3,6-Dichloropyrazine-2-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the chemical stability of this important synthetic intermediate. Understanding the stability profile of a molecule is not merely a regulatory formality; it is fundamental to developing robust analytical methods, designing stable formulations, and ensuring the ultimate safety and efficacy of the final drug product.[1][2] This guide addresses common challenges encountered during experimental work and provides structured protocols to proactively assess and manage the stability of 3,6-Dichloropyrazine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: Why is stability testing for 3,6-Dichloropyrazine-2-carboxamide so critical?

A1: Stability testing is foundational for several reasons. It helps to establish the intrinsic chemical properties of the molecule, which is essential for developing stable formulations and determining appropriate storage conditions and shelf-life.[1] Furthermore, identifying potential degradation products is a regulatory requirement, as these impurities could impact the safety and efficacy of the final drug product.[1][3] Forced degradation studies, a key component of this testing, are mandated by guidelines such as those from the International Conference on Harmonisation (ICH) to ensure that the analytical methods used are "stability-indicating," meaning they can separate and quantify the intact molecule from its degradants.[1][4]

Q2: What are the most likely degradation pathways for 3,6-Dichloropyrazine-2-carboxamide based on its structure?

A2: The chemical structure of 3,6-Dichloropyrazine-2-carboxamide—featuring a pyrazine ring with two chlorine atoms and a primary amide group—suggests three primary vulnerabilities:

  • Hydrolysis: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to the corresponding carboxylic acid (3,6-Dichloropyrazine-2-carboxylic acid). This is a common degradation pathway for amide-containing compounds.[5]

  • Oxidation: Pyrazine rings can be susceptible to oxidative degradation, potentially leading to ring-opening or the formation of N-oxides.[6][7] The presence of strong oxidizing agents or conditions that generate reactive oxygen species can initiate this process.

  • Photolysis: Aromatic and heteroaromatic ring systems, like pyrazine, can absorb UV or visible light, leading to photochemical degradation.[8] This can result in complex degradation pathways, including dehalogenation or rearrangement.

Q3: What are "forced degradation" or "stress testing" studies, and why are they necessary?

A3: Forced degradation, or stress testing, is the process of intentionally subjecting a drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, intense light, strong oxidants).[1][3] The goal is not to determine shelf-life but to rapidly identify the likely degradation products that could form over a longer period under normal storage conditions.[2][4] This information is crucial for establishing degradation pathways, elucidating the structure of potential impurities, and, most importantly, for developing and validating analytical methods that can prove the stability of the drug.[4][9] A typical target for forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]

Troubleshooting Guides: Experimental Observations

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Hydrolytic Instability

Q: I'm observing one or more new peaks in my HPLC analysis after dissolving 3,6-Dichloropyrazine-2-carboxamide in an acidic or alkaline aqueous solution. What is happening and how can I confirm it?

A: This is a classic sign of hydrolytic degradation. The amide functional group is likely being hydrolyzed to a carboxylic acid. The rate of this reaction is typically dependent on pH and temperature.[10]

Causality:

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is generally a more rapid pathway for primary amides. A related compound, 2,6-dichlorobenzonitrile, is known to be hydrolyzed to 2,6-dichlorobenzamide (BAM), which can be further hydrolyzed to the corresponding benzoic acid, demonstrating the lability of such functional groups in similar chemical environments.[11]

Troubleshooting Protocol:

  • Confirm Identity of Degradant: Use LC-MS to determine the mass of the new peak. The expected mass would correspond to 3,6-Dichloropyrazine-2-carboxylic acid.

  • Perform a pH-Rate Profile Study: Prepare a series of buffered solutions across a range of pH values (e.g., pH 2, 4, 7, 9, 12). Incubate samples at a controlled temperature (e.g., 60°C) and analyze them at multiple time points (e.g., 1, 3, 5 days) using a validated stability-indicating HPLC method.[3] This will reveal the pH range of greatest instability.

  • Control Temperature: Hydrolysis is temperature-dependent. If preparing stock solutions, use cold solvents and store them at 2-8°C for short-term use. For long-term storage, a solid form is recommended.

Issue 2: Oxidative Degradation

Q: My sample purity is decreasing when I use hydrogen peroxide in my workflow or when it's formulated with certain excipients known to contain peroxide impurities. What is the likely cause?

A: This suggests oxidative degradation. The pyrazine ring system and its substituents can be sensitive to oxidizing agents. Research on related pyrazine derivatives like Favipiravir has shown that the pyrazine moiety can be decomposed by superoxide radicals through a proton-coupled electron transfer (PCET) mechanism.[6][7][12]

Causality: Oxidizing agents, such as hydrogen peroxide or atmospheric oxygen catalyzed by metal ions, can generate reactive oxygen species. These species can attack the electron-rich pyrazine ring, potentially leading to the formation of N-oxides, hydroxylated species, or even ring cleavage.

Troubleshooting Protocol:

  • Conduct a Controlled Oxidation Study: Treat a solution of your compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[2][3] Monitor the formation of degradants over time by HPLC.

  • Utilize Antioxidants: If oxidative degradation is a concern for your final formulation, consider the inclusion of antioxidants. The choice of antioxidant must be carefully evaluated for its own compatibility with your compound.

  • Use High-Purity Excipients: When formulating, use excipients with low peroxide values. Some common pharmaceutical excipients are known to contain reactive impurities that can cause degradation.[13]

  • Inert Atmosphere: For maximum protection during manufacturing or storage of sensitive solutions, consider processing and packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Issue 3: Photochemical Instability

Q: I notice a drop in purity and the appearance of new, often colored, impurities when my solutions are left exposed to laboratory light. Why is this happening?

A: You are likely observing photodegradation. Heteroaromatic compounds are often chromophores that absorb light in the UV-visible spectrum. This absorbed energy can excite the molecule to a higher energy state, where it can undergo various chemical reactions.[8]

Causality: Upon absorbing photons, the molecule can form excited singlet or triplet states. These high-energy species can undergo reactions such as dehalogenation (loss of a chlorine atom), rearrangement, or reaction with solvent or oxygen to form a complex mixture of photoproducts.[8]

Troubleshooting Protocol:

  • Perform a Confirmatory Photostability Study: Following ICH Q1B guidelines, expose your compound (both in solid state and in solution) to a controlled light source that provides both cool white fluorescent and near-UV light.[1] A dark control sample stored under the same conditions must be analyzed concurrently to differentiate between thermal and photolytic degradation.

  • Implement Light-Protective Measures:

    • Storage: Always store the solid material and any solutions in amber glass vials or containers wrapped in aluminum foil.

    • Handling: Minimize exposure to direct sunlight and strong laboratory lighting during experiments.

  • Consider Photostabilizing Excipients: For liquid formulations, the inclusion of UV-absorbing excipients (e.g., titanium dioxide in a suspension) could be explored, though this adds complexity.[13]

Experimental Protocols & Data

Protocol 1: Standard Forced Degradation Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study to identify potential degradants and establish the stability-indicating nature of an analytical method.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Aliquot Stock base Base Hydrolysis (0.1 M NaOH, RT) prep->base Aliquot Stock oxid Oxidation (3% H₂O₂, RT) prep->oxid Aliquot Stock therm Thermal (80°C, Solid State) prep->therm Aliquot Stock photo Photolytic (ICH Q1B Light Box) prep->photo Aliquot Stock quench Neutralize/Quench (If applicable) acid->quench base->quench oxid->quench therm->quench photo->quench hplc Analyze via Stability-Indicating HPLC-UV/PDA Method quench->hplc mass_spec Characterize Degradants (LC-MS/MS) hplc->mass_spec If degradants > threshold report Evaluate Peak Purity & Mass Balance Calculation hplc->report

Table 1: Recommended Conditions for Forced Degradation Studies

Degradation TypeExperimental ConditionStorage ConditionsRecommended Sampling Times
Hydrolysis 0.1 M HCl40°C, 60°C1, 3, 5 days
0.1 M NaOHRoom Temp, 40°C2, 6, 24 hours
pH 7 Buffer or Water40°C, 60°C1, 3, 5 days
Oxidation 3% Hydrogen PeroxideRoom Temp2, 6, 24 hours
Photolytic ICH Option 1 or 2 (Solid & Solution)Per ICH Q1BEnd of exposure
Thermal Heat Chamber (Solid State)60°C, 80°C1, 3, 5 days
Heat Chamber (Solid State)60°C / 75% RH1, 3, 5 days

Note: These conditions are starting points and should be adjusted to achieve the target 5-20% degradation. Over-stressing should be avoided as it can lead to secondary degradants not relevant to formal stability.[3]

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary, most probable degradation products based on the chemical structure of 3,6-Dichloropyrazine-2-carboxamide.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 3,6-Dichloropyrazine- 2-carboxamide Hydro_Product 3,6-Dichloropyrazine- 2-carboxylic acid Parent->Hydro_Product H⁺ or OH⁻ / H₂O Oxid_Product N-Oxide or Ring-Hydroxylated Species Parent->Oxid_Product [O] e.g., H₂O₂ Photo_Product Dechlorinated Species or Rearrangement Products Parent->Photo_Product hν (Light)

Table 2: Anticipated Stability Profile Summary

This table provides a qualitative summary of the expected stability of 3,6-Dichloropyrazine-2-carboxamide under various conditions. This is a predictive guide to help prioritize experimental efforts.

ConditionSolid State StabilitySolution StabilityPrimary Concern
Ambient Temp/Light Protected Expected to be stableGenerally stable, monitor for hydrolysisCross-contamination
Elevated Temperature (e.g., 60°C) Potential for slow degradationAccelerated degradationThermal Decomposition
High Humidity (75% RH) Low risk if non-hygroscopicN/APhysical form changes
Aqueous (pH 2-4) N/AModerate degradation likelyAcid-catalyzed hydrolysis
Aqueous (pH > 8) N/ASignificant degradation expected Base-catalyzed hydrolysis
Exposure to Light (UV/Vis) Surface degradation possibleDegradation likelyPhotolysis
Presence of Oxidants Low risk unless heatedDegradation likelyOxidation of pyrazine ring

References

Technical Support Center: Synthesis of 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-Dichloropyrazine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block for various pharmaceuticals, including antiviral agents like Favipiravir, achieving a high-purity, high-yield synthesis is paramount.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting for the common side reactions and impurities that can arise during synthesis. Our goal is to equip you with the mechanistic understanding and practical solutions needed to optimize your experimental outcomes.

Core Synthesis Pathway and Major Challenges

The synthesis of 3,6-Dichloropyrazine-2-carboxamide often originates from more accessible precursors like 3-aminopyrazine-2-carboxylic acid or its derivatives. A common strategy involves the conversion of a precursor to an intermediate like 3,6-dichloropyrazine-2-carbonitrile, followed by a controlled hydrolysis to the desired carboxamide. Each step, from chlorination to the final hydrolysis, presents unique challenges that can lead to significant side reactions if not properly managed.

The following diagram illustrates a generalized synthetic route and highlights the points where common side reactions typically occur.

G cluster_0 Main Synthetic Pathway cluster_1 Common Side Reactions A 3-Aminopyrazine-2-carboxylic Acid or derivative B Chlorination & Nitrile Formation (e.g., via Sandmeyer, POCl₃) A->B C Intermediate: 3,6-Dichloropyrazine-2-carbonitrile B->C SR1 Incomplete Chlorination/ Regioisomers B->SR1 Improper Conditions D Controlled Partial Hydrolysis (e.g., H₂O₂, base) C->D SR3 Decarboxylation C->SR3 High Temperature E Target Product: 3,6-Dichloropyrazine-2-carboxamide D->E SR2 Over-Hydrolysis D->SR2 Harsh Conditions (pH, Temp) SR1->C Leads to mono-chloro impurity SR2->E Forms Carboxylic Acid SR3->C Forms 3,6-Dichloropyrazine

Caption: Generalized synthetic route and points of side reaction emergence.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical Q&A format.

Q1: My yield is low, and I'm isolating mono-chlorinated or hydroxy-pyrazines. What is causing this incomplete chlorination?

A1: This is a classic issue stemming from suboptimal conditions during the chlorination step, which is often performed using reagents like phosphorus oxychloride (POCl₃).

  • Mechanistic Insight: The conversion of a hydroxyl group on the pyrazine ring to a chloride is a nucleophilic substitution. Incomplete reaction can result from several factors:

    • Insufficient Reagent: POCl₃ can be consumed by trace amounts of water. Ensure all reagents and solvents are anhydrous.

    • Inadequate Temperature: The reaction often requires elevated temperatures (e.g., reflux) to proceed to completion. Insufficient heat can stall the reaction, leaving starting material or mono-chlorinated intermediates.

    • Formation of Regioisomers: Depending on the substituents already on the pyrazine ring, chlorination can occur at different positions. The electronic nature of the pyrazine ring dictates the regioselectivity of these reactions.[2] For instance, starting with 3-hydroxypyrazine-2-carboxamide, the chlorination must effectively replace the hydroxyl group and potentially dehydrate the amide to a nitrile simultaneously.[3][4]

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Distill reagents like POCl₃ if necessary.

    • Optimize Temperature and Time: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to ensure full conversion of the starting material.

    • Consider Additives: In some cases, the addition of a base like diisopropylethylamine (DIEA) or an inorganic chloride salt can improve the reaction's efficiency and reduce certain impurities.[3]

    • Controlled Work-up: During the aqueous work-up, pouring the reaction mixture onto ice is critical to quench the reactive POCl₃ quickly. Uncontrolled quenching can generate significant heat and hydrochloric acid, potentially hydrolyzing the newly formed chlorides back to hydroxyl groups.

Q2: My main impurity is 3,6-dichloropyrazine-2-carboxylic acid. How do I prevent this over-hydrolysis?

A2: The formation of the carboxylic acid is a clear indication that the hydrolysis of the nitrile intermediate has proceeded too far. The goal is partial hydrolysis to the amide, which requires careful control.

  • Mechanistic Insight: Nitrile hydrolysis is typically base- or acid-catalyzed. The reaction proceeds through the amide intermediate. Under harsh conditions (e.g., high concentration of base, elevated temperatures, or prolonged reaction times), the amide is further hydrolyzed to the carboxylate salt, which upon acidic workup gives the carboxylic acid.[5]

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Use a controlled amount of the hydrolyzing agent. For example, when using hydrogen peroxide and a base (like NaOH or K₂CO₃), the stoichiometry is critical.[6]

    • Temperature Control: Perform the hydrolysis at a lower temperature (e.g., 0-25 °C) to slow down the rate of the second hydrolysis step (amide to acid).

    • pH Monitoring: The pH of the reaction mixture is crucial. Highly alkaline conditions strongly favor the formation of the carboxylate. Maintaining a moderately basic pH can favor the formation of the amide.

    • Reaction Time: Monitor the reaction closely using an appropriate analytical technique (TLC, HPLC). Quench the reaction as soon as the starting nitrile has been consumed but before significant amounts of the carboxylic acid byproduct appear.

Q3: I'm observing a significant amount of 3,6-dichloropyrazine as a byproduct. What is causing this decarboxylation?

A3: Decarboxylation is the loss of the -COOH or -CONH₂ group (as CO₂ or other fragments) from the pyrazine ring. This side reaction is primarily driven by thermal stress.

  • Mechanistic Insight: Pyrazinecarboxylic acids, and to a lesser extent their amides, can undergo decarboxylation at high temperatures.[7] The reaction involves the cleavage of the bond between the pyrazine ring and the carbonyl carbon. The stability of the resulting pyrazinyl anion intermediate influences the reaction rate.[8] This is a known degradation pathway for many aromatic carboxylic acids.[9]

  • Troubleshooting Steps:

    • Avoid Excessive Heat: Minimize the temperature in all reaction and purification steps. If distillation is used for purification, perform it under high vacuum to lower the boiling point.

    • pH Control: Decarboxylation can sometimes be catalyzed by acidic or basic conditions, especially at elevated temperatures.[9] Ensure that prolonged heating under harsh pH is avoided.

    • Inert Atmosphere: While the primary driver is heat, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate degradative side reactions.

Troubleshooting Summary

The table below provides a quick-reference guide to the common problems, their root causes, and recommended solutions.

Observed Problem Potential Side Product Primary Cause(s) Recommended Preventative Measures
Low Conversion/YieldMono-chloro or Hydroxy-Pyrazine derivativesIncomplete chlorination; premature hydrolysisUse anhydrous conditions; optimize temperature & time; controlled work-up.
Primary Impurity3,6-Dichloropyrazine-2-carboxylic acidOver-hydrolysis of nitrile or amide intermediateControl stoichiometry of hydrolyzing agent; lower reaction temperature; monitor reaction time carefully.
Gaseous Evolution, Loss of Functional Group3,6-DichloropyrazineThermally-induced decarboxylationAvoid excessive temperatures during reaction and purification; use vacuum distillation if necessary.
Complex Mixture of ProductsPoly-aminated or polymerized speciesOver-reaction with amine reagents; lack of regiocontrolControl stoichiometry precisely; protect reactive sites if necessary; optimize reaction temperature.[10][11]

Diagnostic & Troubleshooting Workflow

When encountering a problem in your synthesis, a systematic approach is key. The following flowchart can guide your troubleshooting process.

G cluster_impurities Impurity Identity cluster_solutions Corrective Actions Start Synthesis Issue Detected (Low Yield / Impurity) Analyze Analyze Crude Product (LC-MS, NMR) Start->Analyze Identify Identify Structure of Major Impurity Analyze->Identify IsAcid Carboxylic Acid? Identify->IsAcid IsMonoChloro Mono-Chloro / Hydroxy? Identify->IsMonoChloro IsDecarboxylated Decarboxylated? Identify->IsDecarboxylated Sol_Acid Refine Hydrolysis: - Lower Temperature - Reduce Base Conc. - Shorten Rxn Time IsAcid->Sol_Acid Sol_MonoChloro Refine Chlorination: - Ensure Anhydrous Cond. - Increase Temp/Time - Check Reagent Stoich. IsMonoChloro->Sol_MonoChloro Sol_Decarb Refine Thermal Conditions: - Lower Temp in all steps - Use High Vacuum for Dist. IsDecarboxylated->Sol_Decarb

Caption: A decision-making workflow for troubleshooting synthesis issues.

Protocol: Controlled Partial Hydrolysis of 3,6-Dichloropyrazine-2-carbonitrile

This protocol provides a starting point for the selective conversion of the nitrile to the primary amide, a critical and often problematic step.

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Hydrogen Peroxide (30% aq. solution)

  • Sodium Hydroxide (e.g., 1M aq. solution)

  • Suitable solvent (e.g., DMSO or a phase-transfer system)

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar, dissolve the 3,6-Dichloropyrazine-2-carbonitrile in the chosen solvent. Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: While stirring vigorously, slowly add the hydrogen peroxide solution.

  • pH Adjustment: Carefully add the sodium hydroxide solution dropwise. The goal is to maintain a specific, mildly alkaline pH. This is the most critical step. Use a pH meter if possible, or add the base very slowly while monitoring the reaction progress by TLC/LC-MS. The reaction is often exothermic; maintain the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at a low temperature (e.g., 5-15 °C). Take aliquots every 15-30 minutes and analyze them to track the disappearance of the starting nitrile and the appearance of the desired amide and the potential carboxylic acid byproduct.

  • Quenching: Once the analysis shows optimal conversion to the amide (ideally, >95% consumption of nitrile with <5% formation of acid), quench the reaction by adding it to a cold, dilute aqueous solution of a reducing agent like sodium sulfite to destroy excess peroxide.

  • Isolation: Acidify the aqueous mixture carefully with dilute HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

This protocol is a general guideline and may require optimization for your specific scale and setup. The principles of controlled temperature, pH, and reaction time are universally applicable.[12][13]

References

optimization of reaction conditions for 3,6-Dichloropyrazine-2-carboxamide derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Hub: Optimization of 3,6-Dichloropyrazine-2-carboxamide Derivatization

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the derivatization of 3,6-Dichloropyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical reactions. Here, we will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including the antiviral drug Favipiravir.[1] 3,6-Dichloropyrazine-2-carboxamide is a versatile and highly reactive starting material, primarily undergoing derivatization through Nucleophilic Aromatic Substitution (SNAr). Understanding the principles of this reaction is paramount to success.

Core Principles: The SNAr Mechanism on the Pyrazine Ring

The reactivity of 3,6-Dichloropyrazine-2-carboxamide is not arbitrary; it is governed by fundamental electronic principles. The reaction proceeds via a well-established addition-elimination pathway.[2][3]

  • Electron-Deficient Ring : The pyrazine ring, with its two nitrogen atoms, is inherently electron-deficient. This electronic nature makes the ring susceptible to attack by nucleophiles, unlike electron-rich rings such as benzene.[2][4]

  • Activation by Substituents : The reactivity is further enhanced by the presence of strong electron-withdrawing groups (EWGs). In this molecule, both chlorine atoms and the carboxamide group act as EWGs, further lowering the electron density of the ring and activating it for nucleophilic attack.[3]

  • Formation of the Meisenheimer Complex : A nucleophile attacks one of the carbon atoms bearing a chlorine atom (the ipso-carbon). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][5] The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring and the oxygen of the carboxamide group.[6]

  • Elimination of the Leaving Group : Aromaticity is restored by the expulsion of a chloride ion, which is a good leaving group, to yield the final substituted product.[5]

Recent studies suggest that while the two-step Meisenheimer pathway is the classical model, many SNAr reactions, particularly on heteroaromatics, may proceed through a concerted mechanism where the bond-forming and bond-breaking events are more synchronized.[7] For practical optimization, however, the principles of stabilizing a negative charge on the ring remain the most critical consideration.

Frequently Asked Questions (FAQs)

Q1: Why is 3,6-Dichloropyrazine-2-carboxamide so reactive towards nucleophiles?

A: The reactivity stems from the cumulative electron-withdrawing effects of three key features: the two nitrogen atoms in the pyrazine ring, the second chlorine atom, and the carboxamide group.[2][3] This combination makes the aromatic ring highly electrophilic and primed for attack by nucleophiles.

Q2: Since the starting material is symmetric, does it matter which chlorine is substituted?

A: For the initial mono-substitution, the two chlorine atoms at the 3- and 6-positions are electronically equivalent. Therefore, the first nucleophilic attack will occur at either position without preference, leading to a single mono-substituted product. Regioselectivity only becomes a concern in subsequent reactions after the first chlorine has been replaced.

Q3: What are the most common classes of derivatives synthesized from this starting material?

A: The most common derivatizations involve substitution with N-nucleophiles (amines), O-nucleophiles (alcohols, phenols), and fluoride. These reactions are foundational for building a diverse library of compounds for screening and lead optimization. For instance, amination reactions are widely used to synthesize novel kinase inhibitors[8], while fluorination is a key step in producing antiviral agents like Favipiravir.[9][10]

Q4: Is an inert atmosphere (e.g., Nitrogen or Argon) required for these reactions?

A: It is highly recommended. While the pyrazine core itself is robust, many nucleophiles (especially amines and alkoxides) and strong bases (like sodium hydride) can be sensitive to oxygen or moisture.[4] Using an inert atmosphere prevents the degradation of reagents and potential side reactions, ensuring reproducibility and higher yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue: Low or No Conversion

Q: My reaction has stalled with significant starting material remaining. What are the likely causes and how can I fix it?

A: This is a common issue that can usually be traced back to one of four factors:

  • Insufficient Activation (Temperature): SNAr reactions require an activation energy to form the Meisenheimer complex. If you are running the reaction at room temperature with a weak nucleophile, try increasing the temperature incrementally (e.g., to 50 °C, then 80 °C). Many protocols for similar substrates specify elevated temperatures.[11]

  • Inadequate Base: The base's role is often to deprotonate the nucleophile (e.g., an amine or alcohol), making it more potent. If you are using a weak base like triethylamine (TEA) with a less reactive nucleophile, consider switching to a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5][8]

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate. Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are standard choices for SNAr reactions.[5] Using a non-polar solvent like toluene or hexane will severely inhibit the reaction.

  • Nucleophile Potency: The nucleophile itself may not be strong enough. If possible, consider strategies to increase its nucleophilicity, such as ensuring it is fully deprotonated by the base before adding the dichloropyrazine substrate.

Issue: Formation of Side Products

Q: I'm observing a significant amount of a di-substituted product. How can I improve selectivity for mono-substitution?

A: The mono-substituted product is generally less reactive than the starting material because the first nucleophile introduced is often an electron-donating group. However, over-reaction can still occur. To favor mono-substitution:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile. Using a large excess will drive the reaction towards di-substitution.

  • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. This increases selectivity by favoring the lower activation energy pathway to the mono-substituted product.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed, before significant amounts of the di-substituted product can form.

Q: My mass spec shows a peak corresponding to the hydrolysis of the carboxamide to a carboxylic acid. How do I prevent this?

A: The carboxamide group is generally stable but can be hydrolyzed under harsh conditions. To prevent this, avoid:

  • Strongly Basic Conditions: Using strong aqueous bases like NaOH or KOH, especially with prolonged heating, can promote hydrolysis. Opt for organic bases or inorganic carbonates where possible.[12]

  • Acidic Work-up: During the work-up, avoid using strong acids for extended periods. If an acidic wash is necessary, perform it quickly at low temperatures.

Q: When using an alcohol as the nucleophile in the presence of a strong base like NaOH, I see an unexpected byproduct. What is it?

A: You are likely observing a competitive reaction where the alcohol acts as both the solvent and the nucleophile. A strong base like NaOH will deprotonate the alcohol to form an alkoxide, which is a potent nucleophile.[12] This alkoxide can then compete with your intended nucleophile, leading to a mixture of products. To avoid this, if your primary nucleophile is not an alcohol, use a non-alcoholic polar aprotic solvent like DMF or DMSO.

Issue: Work-up and Purification

Q: My product is proving difficult to purify. What are some effective strategies?

A: Pyrazine derivatives can sometimes be challenging due to their polarity and potential to chelate to silica gel.

  • Liquid-Liquid Extraction: First, use a standard aqueous work-up to remove inorganic salts and water-soluble reagents like DMF or DMSO.

  • Column Chromatography: This is the most common method. If your compound is streaking on silica gel, try adding a small amount of a basic modifier like triethylamine (0.1-1%) or an acidic modifier like acetic acid to the eluent to improve peak shape.[13]

  • Crystallization: If the crude product is reasonably pure, crystallization can be a highly effective final purification step. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

  • Salt Formation: For amine-containing products, forming a hydrochloride or other salt can sometimes facilitate purification through crystallization.[10]

Experimental Protocols & Data

Data Presentation: Guide to Reaction Parameter Selection

The optimal conditions depend heavily on the nucleophile's identity. The table below provides a starting point for your optimization experiments.

ParameterAmination (e.g., Benzylamine)Alkoxylation (e.g., Methanol)
Nucleophile Eq. 1.1 - 1.5Can be used as solvent
Base K₂CO₃, Cs₂CO₃, DIPEANaH, Sodium Methoxide
Base Eq. 2.0 - 3.01.1 - 1.5
Solvent DMF, Acetonitrile, DioxaneMethanol, THF
Temperature 25 - 100 °C0 °C to reflux
Typical Time 4 - 24 hours2 - 12 hours
Protocol 1: General Procedure for Mono-Amination
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,6-Dichloropyrazine-2-carboxamide (1.0 eq.).

  • Add a suitable polar aprotic solvent (e.g., DMF or acetonitrile, approx. 0.1 M concentration).

  • Add the amine nucleophile (1.1 eq.) followed by the base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the mixture at the desired temperature (start at room temperature and heat if necessary).

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography or crystallization to yield the desired product.

Protocol 2: General Procedure for Mono-Alkoxylation
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Carefully add the anhydrous alcohol (e.g., methanol), which acts as both the nucleophile and solvent, at 0 °C. Allow the mixture to stir until hydrogen evolution ceases (approx. 15-30 min).

  • Add a solution of 3,6-Dichloropyrazine-2-carboxamide (1.0 eq.) in the same anhydrous alcohol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature or heat gently as needed.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Remove the alcohol solvent under reduced pressure.

  • Extract the remaining aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by silica gel column chromatography.[4]

Visual Workflows

Diagram 1: General SNAr Optimization Workflow

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization prep 1. Select Nucleophile, Base, & Solvent setup 2. Assemble Dry Glassware under Inert Atmosphere prep->setup react 3. Combine Reagents (Base + Nucleophile, then Substrate) setup->react monitor 4. Run Reaction at Initial Temp & Monitor (TLC/LC-MS) react->monitor eval 5. Evaluate Outcome (Conversion, Purity) monitor->eval decision Problem? eval->decision optimize Adjust Parameters: - Temperature ↑ - Stronger Base - Different Solvent decision->optimize Yes finish 6. Proceed to Work-up & Purification decision->finish No optimize->react Re-run

Caption: A standard workflow for optimizing SNAr reactions on the pyrazine core.

Diagram 2: Troubleshooting Decision Tree

G start Reaction Outcome Unsatisfactory q1 Primary Issue? start->q1 low_conv Low Conversion q1->low_conv Low Conversion side_prod Side Products q1->side_prod Side Products q2_conv Check Reaction Temp. Is it too low? low_conv->q2_conv q2_side Main Side Product? side_prod->q2_side q3_conv Check Base. Is it strong enough? q2_conv->q3_conv No sol1_conv Increase Temperature q2_conv->sol1_conv Yes q3_conv->low_conv Yes, already strong sol2_conv Use Stronger Base (e.g., K2CO3 -> Cs2CO3) q3_conv->sol2_conv No di_sub Di-substitution q2_side->di_sub hydrolysis Hydrolysis q2_side->hydrolysis sol1_side - Reduce Nucleophile Eq. to ~1.1 - Lower Reaction Temperature di_sub->sol1_side sol2_side - Avoid strong aqueous base (NaOH) - Use carbonate base - Minimize acid exposure hydrolysis->sol2_side

Caption: A decision tree for troubleshooting common pyrazine derivatization issues.

References

Technical Support Center: 3,6-Dichloropyrazine-2-carboxamide in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3,6-Dichloropyrazine-2-carboxamide in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of your assays with confidence. As a molecule with potential applications in various biological contexts, including antimicrobial and anticancer research, understanding its behavior in vitro is paramount to generating reliable and reproducible data.[1][2]

Section 1: Troubleshooting Guide

This section addresses common problems encountered during assays involving 3,6-Dichloropyrazine-2-carboxamide in a question-and-answer format. Each solution is grounded in established biochemical principles and provides actionable protocols.

Question 1: I'm observing inconsistent results and poor dose-response curves in my enzyme inhibition/cell-based assay. What could be the primary cause?

Answer: Inconsistent results with small molecules like 3,6-Dichloropyrazine-2-carboxamide often trace back to issues with compound solubility and stability. This compound, being a chlorinated heterocyclic molecule, is predicted to have low aqueous solubility.

Root Cause Analysis & Immediate Actions:

  • Solubility Limit Exceeded: You may be unknowingly working with a precipitated compound, especially in aqueous buffers. The actual concentration in solution will be much lower and more variable than your calculated concentration.

  • Compound Instability: The molecule might be degrading under your specific assay conditions (e.g., pH, temperature, light exposure).

cluster_solubility Solubility Troubleshooting cluster_stability Stability Troubleshooting A Problem: Inconsistent Assay Results B Step 1: Visual Solubility Check Prepare highest stock concentration in assay buffer. Visually inspect for particulates/cloudiness. A->B C Is precipitation visible? B->C D Yes C->D E No C->E F Action: - Decrease top concentration. - Add a co-solvent (e.g., up to 5% DMSO). - Re-evaluate dose-response. D->F G Step 2: Measure Kinetic Solubility Use nephelometry or UV-Vis spectroscopy to determine the concentration at which precipitation occurs in your assay buffer. E->G H Step 3: Assess Chemical Stability Incubate compound in assay buffer at experimental temperature for the duration of the assay. I Step 4: Analyze Degradation Use HPLC or LC-MS to compare the peak area of the compound at t=0 and the final time point. H->I J Is there significant degradation (>10%)? I->J K Yes J->K L No J->L M Action: - Reduce assay duration. - Adjust buffer pH if the compound is pH-labile. - Run assay at a lower temperature if possible. K->M N Proceed with assay, ensuring consistent incubation times. L->N

Caption: Troubleshooting workflow for solubility and stability issues.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of 3,6-Dichloropyrazine-2-carboxamide in 100% DMSO.

    • Dilute the stock solution to your final working concentration (e.g., 100 µM) in your complete assay buffer.

    • Immediately inject a sample into the HPLC system to get the t=0 reading.

    • Incubate the remaining solution under your standard assay conditions (e.g., 37°C for 24 hours).

    • After incubation, inject a second sample.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a pre-scan of the compound (likely in the 254-280 nm range).

  • Data Analysis:

    • Compare the peak area of the parent compound at t=0 and the final time point. A significant decrease suggests degradation.

Question 2: My assay involves a fluorescence readout, and I suspect the compound is interfering. How can I confirm and mitigate this?

Answer: Pyrazine-based structures can exhibit intrinsic fluorescence or act as quenchers, leading to false-positive or false-negative results.[3] It is crucial to de-risk this possibility.

Root Cause Analysis & Immediate Actions:

  • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay dye.

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, a phenomenon known as the inner filter effect.[4]

cluster_interference Fluorescence Interference Troubleshooting A Problem: Suspected Fluorescence Interference B Step 1: Autofluorescence Check Measure compound's fluorescence in assay buffer without the fluorescent probe/reagent. A->B C Step 2: Quenching Check Measure the fluorescence of the probe/reagent with and without the compound in a cell-free system. B->C D Is there significant interference? C->D E Yes D->E F No D->F G Action: - Switch to a different detection method (e.g., luminescence, absorbance). - If using a different method is not possible, use a spectrally distinct fluorophore. E->G H Proceed with caution. Ensure proper background subtraction. F->H

Caption: Workflow to identify and mitigate fluorescence interference.

Question 3: I'm concerned about non-specific activity and off-target effects. How can I build confidence that my observed phenotype is due to the intended target?

Answer: This is a critical aspect of drug discovery and requires rigorous validation. Off-target effects can arise from various mechanisms, including compound aggregation or interaction with unintended cellular proteins.

Root Cause Analysis & Immediate Actions:

  • Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically sequester and inhibit proteins.

  • Lack of Specificity: The compound may have activity against other proteins in the cell, leading to the observed phenotype.

Control TypePurposeExpected Outcome
Inactive Structural Analog To rule out effects from the chemical scaffold itself.The inactive analog should not produce the same phenotype as the active compound.
Orthogonal Compound To confirm the phenotype is target-related using a structurally different inhibitor of the same target.The orthogonal compound should replicate the phenotype observed with 3,6-Dichloropyrazine-2-carboxamide.
Target Knockdown (siRNA/shRNA) To mimic the effect of target inhibition without a small molecule.The phenotype of target knockdown cells should mirror the phenotype observed with compound treatment.
Aggregation Counter-Screen To test for non-specific inhibition due to aggregation.Activity should be significantly reduced in the presence of a non-ionic detergent like Triton X-100.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 3,6-Dichloropyrazine-2-carboxamide?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). Ensure you are using anhydrous, high-purity DMSO to prevent compound degradation. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: What is a typical working concentration range for this compound in cell-based assays?

A2: For novel compounds, a broad concentration range is typically tested initially, for example, from 1 nM to 100 µM. Based on studies of similar pyrazine carboxamide derivatives, a biologically active range might be in the low to mid-micromolar range.[5][6] However, the optimal concentration is target and cell-type dependent and must be determined empirically. It is crucial to stay below the concentration where solubility becomes an issue.

Q3: Are there any known off-targets for this class of compounds?

A3: While specific off-target screening data for 3,6-Dichloropyrazine-2-carboxamide is not widely published, pyrazine-containing compounds have been shown to interact with a variety of biological targets.[7] It is advisable to perform target validation experiments as outlined in the troubleshooting guide. For example, some pyrazine derivatives have been investigated as inhibitors of FGFR kinases and mycobacterial enzymes.[2][8]

Q4: How should I handle this compound in the lab?

A4: Always consult the Safety Data Sheet (SDS) for your specific product. Generally, compounds of this nature should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • 3,5-DICHLOROPYRAZINE-2-CARBOXAMIDE. (n.d.). LookChem. Retrieved from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). Molecules, 22(2), 285. [Link]

  • UV-visible spectra of 2,6-dichloropyrazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual.
  • 2,5-Dichloropyrazine | C4H2Cl2N2 | CID 336224. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(19), 6666. [Link]

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Technical Support Center: Production of 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3,6-Dichloropyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your laboratory work.

The synthesis of 3,6-Dichloropyrazine-2-carboxamide, a critical precursor in various pharmaceutical syntheses, presents several challenges that can impact yield and purity. This guide provides practical, experience-based solutions to overcome these hurdles, ensuring the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3,6-Dichloropyrazine-2-carboxamide and what are their primary advantages and disadvantages?

A1: The primary synthetic routes typically start from readily available pyrazine derivatives. The choice of route often depends on the scale of the synthesis, cost of starting materials, and safety considerations. A common and industrially relevant pathway involves the chlorination and simultaneous dehydration of a piperazine-2,5-dione derivative. This method is often favored for its scalability.[1][2] Another approach begins with 2-aminopyrazine, which is inexpensive, and proceeds through a series of steps including chlorination, bromination, cyanation, and a Sandmeyer reaction to yield the related intermediate, 3,6-dichloropyrazine-2-carbonitrile.[3][4] While this route avoids the use of hazardous POCl3 in the initial steps, it introduces other complexities such as the use of palladium catalysts and the potential for bromo-chloro impurities.[5][6]

Q2: My final product is a pale yellow solid, but I am expecting a white solid. What could be the cause of the coloration?

A2: A pale yellow coloration in the final product often indicates the presence of residual impurities. These can include starting materials, byproducts from side reactions, or degradation products. Inadequate purification is a common cause. It is crucial to ensure that all reaction and purification steps are performed correctly to obtain a product with the desired physical properties.

Q3: What are the primary safety concerns when working with the reagents for this synthesis?

A3: Several reagents used in the synthesis of 3,6-Dichloropyrazine-2-carboxamide are hazardous. Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water, so it must be handled with extreme care in a well-ventilated fume hood.[5] Additionally, the intermediate 3,6-dichloropyrazine-2-carbonitrile is a known allergen and can cause skin irritation.[5][7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

Troubleshooting Guide: Synthesis and Purification

This section provides solutions to common problems encountered during the synthesis and purification of 3,6-Dichloropyrazine-2-carboxamide.

Issue 1: Low Overall Yield

Q: I am experiencing a significantly lower than expected yield. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic process. Here are some common culprits and their solutions:

  • Incomplete Reaction: The chlorination step is critical and often requires stringent conditions. Ensure that the reaction temperature is maintained, and the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), can help determine the optimal reaction time.

  • Suboptimal Reagent Stoichiometry: The ratio of the chlorinating agent (e.g., POCl3) to the starting material is crucial. An insufficient amount of the chlorinating agent will result in incomplete conversion, while an excess can lead to the formation of undesired byproducts. It is recommended to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific setup.

  • Product Loss During Work-up and Purification: The work-up procedure, which often involves quenching the reaction with ice water, must be performed carefully to avoid hydrolysis of the product.[1] During extraction, ensure that the pH is appropriate to keep the product in the organic phase. For purification by recrystallization, the choice of solvent is critical to maximize recovery.

Issue 2: Presence of Mono-chlorinated Impurity

Q: My final product is contaminated with a significant amount of a mono-chlorinated pyrazine species. How can I minimize the formation of this impurity?

A: The presence of a mono-chlorinated impurity indicates an incomplete chlorination reaction. To address this, consider the following:

  • Reaction Temperature and Time: The chlorination of the pyrazine ring is a stepwise process. Insufficient temperature or reaction time may not provide enough energy for the second chlorination to occur efficiently. Gradually increasing the reaction temperature or extending the reaction time, while carefully monitoring for byproduct formation, can drive the reaction to completion.

  • Reagent Purity and Activity: Ensure that the chlorinating agent is of high purity and has not degraded. For example, POCl3 can hydrolyze over time if not stored properly. Using a fresh batch of the reagent can sometimes resolve the issue.

Issue 3: Contamination with Bromo-chloro Impurities

Q: I am using a synthetic route that involves a brominated intermediate, and my final product is contaminated with bromo-chloro pyrazine derivatives. How can I remove these?

A: When synthetic routes utilize brominated precursors, the formation of mixed halogenated impurities such as 3-bromo-6-chloropyrazine-2-carbonitrile is a known issue.[6] These impurities can be challenging to remove due to their similar chemical properties to the desired product.

  • Optimizing the Sandmeyer Reaction: If your route involves a Sandmeyer reaction to replace an amino group with a chlorine, ensure the conditions are optimized to favor complete conversion and minimize side reactions.[3][4]

  • Chromatographic Purification: While challenging, purification by column chromatography can be effective in separating these closely related halogenated species. A careful selection of the stationary and mobile phases is required. Reverse-phase HPLC may offer better separation in some cases.

  • Alternative Synthetic Routes: If contamination with bromo-chloro impurities is a persistent issue, consider switching to a synthetic route that avoids the use of brominated intermediates altogether.

Issue 4: Formation of Hydrolyzed Byproducts

Q: During the work-up, I am observing the formation of hydroxy-pyrazine impurities. How can I prevent this?

A: The chloro substituents on the pyrazine ring are susceptible to nucleophilic substitution, particularly by water, which can lead to the formation of undesired hydroxy-pyrazine byproducts.[9][10]

  • Anhydrous Conditions: It is crucial to maintain anhydrous conditions throughout the reaction and initial stages of the work-up. Use dry solvents and glassware.

  • Controlled Quenching: When quenching the reaction with water or ice, do so slowly and at a low temperature to minimize the risk of hydrolysis.

  • pH Control During Extraction: During aqueous extraction, maintaining the appropriate pH can suppress the hydrolysis of the product.

Analytical Methods for Purity Assessment

A robust analytical strategy is essential for ensuring the purity of 3,6-Dichloropyrazine-2-carboxamide. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Technique Purpose Typical Conditions
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify impurities.Column: C18 reverse-phase column.Mobile Phase: A gradient of water and acetonitrile with a suitable buffer.Detection: UV detection at an appropriate wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities and byproducts.Column: A non-polar capillary column (e.g., DB-5).Injector and Detector Temperature: Optimized for the volatility of the compound.Ionization: Electron Impact (EI) for fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the final product and identify major impurities.Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).Spectra: 1H NMR and 13C NMR.

For a comprehensive quality assessment, a combination of a chromatographic technique (HPLC or GC) for impurity profiling and NMR for structural confirmation provides the most reliable results.[11]

Visualizing the Synthetic Pathway and Impurity Formation

The following diagrams illustrate a common synthetic pathway and the formation of key impurities.

Synthetic_Pathway A Piperazine-2,5-dione Derivative B 3,6-Dichloropyrazine-2-carboxamide A->B Chlorination/ Dehydration (e.g., POCl3)

Caption: A common synthetic route to 3,6-Dichloropyrazine-2-carboxamide.

Impurity_Formation Start Starting Material/Intermediate Product 3,6-Dichloropyrazine-2-carboxamide Start->Product Desired Reaction Impurity1 Mono-chlorinated Impurity Start->Impurity1 Incomplete Chlorination Impurity2 Bromo-chloro Impurity Start->Impurity2 From Brominated Precursor Impurity3 Hydroxy-pyrazine Impurity Product->Impurity3 Hydrolysis

Caption: Common pathways for impurity formation.

References

  • Makarov, V., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Molecules, 27(19), 6563. Available at: [Link]

  • Titova, Y. A., & Kochetkov, S. N. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 12(3), 14-25. Available at: [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051. Available at: [Link]

  • Gorshkov, V., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of General Chemistry, 90, 2715–2724. Available at: [Link]

  • Scientific Update. (2020). Favipiravir and the battle against COVID-19. Available at: [Link]

  • Patel, D., et al. (2021). A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof. Google Patents, WO2021250705A1.
  • Sari, S., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]

  • El-Abadelah, M. M., et al. (1979). Pyrazine chemistry. Part 10. Synthesis of alkylated derivatives of piperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1, 2881-2885. Available at: [Link]

  • Li, J., et al. (2021). Method for preparing 3,6-dichloropyrazine-2-carbonitrile. Google Patents, WO2021237945A1.
  • Dolezal, M., et al. (2017). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine-2-Carboxylic Acid Derivatives. Molecules, 22(3), 401. Available at: [Link]

  • Zitko, J., et al. (2012). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 17(10), 12478-12492. Available at: [Link]

  • ResearchGate. (2022). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available at: [Link]

  • L'Helgoual'ch, J. M., et al. (2008). Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine. Synthesis, 2008(16), 2619-2622. Available at: [Link]

  • Comprehensive Organic Chemistry II. (2014). Pyrazines. ScienceDirect. Available at: [Link]

  • Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-376. Available at: [Link]

  • Xie, Y., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. Available at: [Link]

  • Barbero, F., et al. (2020). Streamlined Routes to Phenacyl Azides and 2,5-Diarylpyrazines Enabled by Deep Eutectic Solvents. Molecules, 25(18), 4183. Available at: [Link]

  • Kumar, R., et al. (2022). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Journal of the Indian Chemical Society, 99(11), 100753. Available at: [Link]

  • GKS Chemistry. (2020). Synthesis and reactions of Pyrazine. YouTube. Available at: [Link]

  • Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-376. Available at: [Link]

  • Ray, J. K., et al. (2017). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules, 22(12), 2217. Available at: [Link]

  • Liu, X., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

  • Russell, E., et al. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine. Analytical Methods, 2(1), 60-66. Available at: [Link]

  • Ebadi, A. (2014). Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-Carboxamide-Bridged Two-Dimensional Polymeric Co. Journal of Applicable Chemistry, 3(3), 897-904. Available at: [Link]

  • Liu, X., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

  • Repic, O., et al. (2018). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine, 14(54), 183-189. Available at: [Link]

  • Ong, P. Y., & Ooi, C. W. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Heterocyclic Chemistry, 54(2), 737-752. Available at: [Link]

  • Scribd. (n.d.). Synthesis and Reactions of Pyrazine. Available at: [Link]

  • ATSDR. (1998). Benzidine - Chapter 7: Analytical Methods. Available at: [Link]

  • Smith, C. J., et al. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Organic & Biomolecular Chemistry, 12(42), 8493-8500. Available at: [Link]

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  • Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • HuiKang BoYuan Chemical Tech CO.,LTD. (n.d.). 3,6-dichloropyrazine-2-carbonitrile. Available at: [Link]

  • Al-Zoubi, W. (2021). Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine. REVISTA DE CHIMIE, 72(1), 1-5. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dichloropyrazine-2-carboxamide, a key intermediate in various pharmaceutical applications. As the demand for this compound grows, scaling up its synthesis from the lab to pilot or production scale presents unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential issues encountered during the scale-up process, ensuring a safe, efficient, and robust synthesis.

I. Overview of Synthetic Strategies

The synthesis of 3,6-Dichloropyrazine-2-carboxamide typically involves the chlorination of a pyrazine precursor followed by the introduction of the carboxamide functional group. A common route proceeds through the formation of 3,6-dichloropyrazine-2-carbonitrile, which is then hydrolyzed to the desired carboxamide. Another approach involves the direct amidation of a corresponding pyrazine carboxylic acid derivative. The choice of route often depends on the availability of starting materials, safety considerations, and desired purity of the final product.

A generalized workflow for a common synthetic approach is outlined below:

Synthesis_Workflow A Starting Material (e.g., 6-bromo-3-hydroxypyrazine-2-carboxamide) B Chlorination (e.g., POCl3) A->B Step 1 C 3,6-Dichloropyrazine-2-carbonitrile B->C Step 2 D Hydrolysis (Acidic or Basic) C->D Step 3 E 3,6-Dichloropyrazine-2-carboxamide D->E Step 4 F Purification E->F Step 5 G Final Product F->G Step 6 Chlorination_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Setup Reaction Vessel B Add Starting Material & Solvent A->B C Add POCl3 Dropwise B->C D Heat to Reflux C->D E Monitor Progress (TLC/HPLC) D->E F Cool and Quench with Ice E->F G Extract with Organic Solvent F->G H Purify Crude Product G->H

Technical Support Center: Analysis of 3,6-Dichloropyrazine-2-carboxamide Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3,6-Dichloropyrazine-2-carboxamide and its degradation products. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical results. As your virtual application scientist, I will explain the causality behind experimental choices, grounding our discussion in established scientific principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before starting or while optimizing your analytical workflow.

Q1: What are the primary analytical techniques for monitoring the degradation of 3,6-Dichloropyrazine-2-carboxamide?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • HPLC-UV is a robust and widely available technique ideal for routine purity testing and quantifying the parent compound against its known degradation products. The pyrazine ring provides a strong UV chromophore for sensitive detection.[3]

  • LC-MS and LC-MS/MS are indispensable for identifying unknown degradation products formed during stress studies.[2][4] Its superior sensitivity and selectivity are crucial for detecting trace-level impurities and providing structural information based on mass-to-charge ratios (m/z) and fragmentation patterns.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be considered if the parent compound and its degradants are thermally stable and sufficiently volatile, though LC-based methods are generally preferred for this class of compounds.[6][7]

Q2: What are the expected degradation pathways for 3,6-Dichloropyrazine-2-carboxamide under forced degradation conditions?

A2: Forced degradation studies are intentionally designed to accelerate the breakdown of a drug substance to understand its stability profile.[8][9] For 3,6-Dichloropyrazine-2-carboxamide, the primary expected pathways include:

  • Hydrolysis (Acidic/Basic): The carboxamide group is susceptible to hydrolysis, which would yield 3,6-Dichloropyrazine-2-carboxylic acid.

  • Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides.

  • Photolysis: Exposure to light, particularly UV, can induce degradation, potentially leading to dechlorination or other complex reactions.

  • Thermal Degradation: High temperatures can provide the energy for various breakdown reactions.[8]

  • Nucleophilic Substitution: The chlorine atoms on the pyrazine ring can be displaced by nucleophiles, such as hydroxide, leading to hydroxylated impurities.

Q3: Why is method validation crucial for this analysis, and what are the key parameters to evaluate?

A3: Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, ensuring the reliability, consistency, and accuracy of the results.[10][11] This is a regulatory requirement in pharmaceutical development.[12] Key validation parameters as defined by the International Council for Harmonisation (ICH) include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities and degradation products.[13] This is the most critical parameter for a stability-indicating method.

  • Accuracy: The closeness of the test results to the true value.[12][14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.[12][14]

  • Linearity & Range: The ability to produce results that are directly proportional to the analyte concentration over a specified range.[11][12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[10][11]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal usage.[10][14]

Section 2: Core Analytical Protocols

These protocols provide a starting point for method development. Remember to perform full validation according to regulatory guidelines.[10]

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed for quantifying 3,6-Dichloropyrazine-2-carboxamide and separating it from its potential degradation products.

Rationale: A reversed-phase C18 column is chosen for its versatility in separating small polar molecules. Acetonitrile is often preferred over methanol for its lower viscosity and better peak shape for many compounds. A phosphate buffer is used to control the pH of the mobile phase, which is critical for consistent retention times and peak shapes of ionizable analytes.

ParameterRecommended ConditionRationale & Key Considerations
Column C18, 4.6 x 150 mm, 5 µmA standard workhorse column. Consider a 3 µm or sub-2 µm particle size for higher efficiency (UHPLC).
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Controls pH for consistent ionization state and retention. Always filter and degas.
Mobile Phase B Acetonitrile (HPLC Grade)Use high-purity solvents to avoid baseline noise and ghost peaks.[15]
Gradient 10% B to 70% B over 20 minA gradient is essential to elute both the polar degradants and the more hydrophobic parent compound in a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust for different column dimensions.
Column Temp. 30 °CUsing a column oven ensures retention time reproducibility by controlling solvent viscosity.[16]
Injection Vol. 10 µLEnsure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[16]
Detection UV at 275 nmPyrazine-based compounds typically have strong absorbance in this region.[3] Perform a full UV scan to determine the optimal wavelength.
Protocol 2: LC-MS/MS Method for Degradant Identification

This method is optimized for identifying unknown degradation products by providing molecular weight and structural fragmentation data.

Rationale: For MS compatibility, volatile buffers like ammonium formate or formic acid must be used instead of non-volatile salts like phosphate.[17] A triple-quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity for quantitation, while a full scan mode is used for identifying unknowns.[4] Electrospray Ionization (ESI) in positive mode is chosen as the pyrazine nitrogens are readily protonated.[18]

ParameterRecommended ConditionRationale & Key Considerations
LC System UHPLCProvides better resolution and faster run times, which is beneficial for complex mixtures of degradants.
Column C18, 2.1 x 100 mm, 1.8 µmSmaller dimensions are suitable for lower flow rates used in LC-MS, conserving solvent and enhancing sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier that aids in positive mode ionization.[17] Use LC-MS grade reagents to minimize background noise.[15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileUsing the same modifier in both mobile phases ensures a stable baseline.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
MS System QqQ or High-Resolution MS (Q-TOF, Orbitrap)QqQ is excellent for quantitation.[4] HRMS is superior for unknown identification due to its high mass accuracy.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic pyrazine ring is readily protonated.
Scan Mode Full Scan (m/z 100-500) and MS/MS of major peaksFull scan to find m/z of degradants. Targeted MS/MS to obtain fragmentation patterns for structural elucidation.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you might encounter.

Workflow & Troubleshooting Diagrams

A systematic approach is key to effective troubleshooting. The following diagrams illustrate a general analytical workflow and a decision tree for diagnosing common chromatographic problems.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample_Dilution Sample Dilution & Filtration Forced_Degradation->Sample_Dilution HPLC_UV HPLC-UV Analysis (Quantitation) Sample_Dilution->HPLC_UV Assay & Purity LC_MS LC-MS/MS Analysis (Identification) Sample_Dilution->LC_MS Impurity ID Peak_Integration Peak Integration & Purity Calculation HPLC_UV->Peak_Integration Structure_Elucidation Structure Elucidation of Degradants LC_MS->Structure_Elucidation

Caption: General workflow for degradation analysis.

Troubleshooting_Tree Problem Chromatographic Problem Noisy_Baseline Noisy Baseline or Drift Problem->Noisy_Baseline Bad_Peak_Shape Poor Peak Shape Problem->Bad_Peak_Shape Retention_Shift Retention Time Shifts Problem->Retention_Shift Contam_Mobile_Phase Contaminated Mobile Phase Air Bubbles Noisy_Baseline->Contam_Mobile_Phase Cause Detector_Issue Detector Lamp/Cell Issue Noisy_Baseline->Detector_Issue Cause System_Leak System Leak Noisy_Baseline->System_Leak Cause Column_Overload Column Overload Bad_Peak_Shape->Column_Overload Cause Solvent_Mismatch Injection Solvent Too Strong Bad_Peak_Shape->Solvent_Mismatch Cause Column_Degradation Column Degradation/ Contamination Bad_Peak_Shape->Column_Degradation Cause Mobile_Phase_Prep Inconsistent Mobile Phase Prep/pH Retention_Shift->Mobile_Phase_Prep Cause Temp_Fluctuation Temperature Fluctuation Retention_Shift->Temp_Fluctuation Cause Flow_Rate_Issue Pump/Flow Rate Instability Retention_Shift->Flow_Rate_Issue Cause

Caption: Decision tree for common HPLC issues.

Chromatography Issues

Q: My chromatogram has a noisy or drifting baseline. What should I check?

A: Baseline issues are common and can often be traced to the mobile phase or detector.[19]

  • Cause 1: Mobile Phase Contamination or Gas: Impurities in solvents or dissolved gas are frequent culprits.[19]

    • Solution: Use high-purity, HPLC or LC-MS grade solvents and reagents.[15] Ensure your mobile phase is freshly prepared and thoroughly degassed using an inline degasser or sonication.[19][20]

  • Cause 2: System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations that manifest as baseline noise.[16][19]

    • Solution: Systematically check all fittings for signs of salt buildup or moisture. Tighten or replace fittings as necessary.[16]

  • Cause 3: Detector Instability: A failing lamp in a UV detector or a contaminated flow cell can cause drift and noise.[19]

    • Solution: Check the lamp energy and operating hours. Flush the flow cell with a strong, appropriate solvent like isopropanol.

Q: I'm observing peak tailing for the parent compound. What's the reason and fix?

A: Peak tailing often indicates undesirable secondary interactions between the analyte and the stationary phase, or issues with the column itself.

  • Cause 1: Silanol Interactions: The basic nitrogen atoms on the pyrazine ring can interact with acidic residual silanol groups on the silica-based C18 column, causing tailing.

    • Solution: Use a modern, base-deactivated column with end-capping. Alternatively, add a small amount of a competing base, like 0.1% triethylamine (for non-MS applications), to the mobile phase to saturate the active sites.

  • Cause 2: Column Contamination/Void: Strongly retained impurities from previous injections can accumulate at the head of the column, distorting peak shape.[21] A void can also form at the column inlet over time.

    • Solution: Use a guard column to protect the analytical column from contaminants.[21] If contamination is suspected, flush the column with a series of strong solvents (e.g., isopropanol, THF). If a void is suspected, the column may need to be replaced.

  • Cause 3: Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[16]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.[16]

Q: My retention times are shifting between injections. How can I improve reproducibility?

A: Drifting retention times compromise data integrity and indicate a lack of system stability.

  • Cause 1: Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially after a gradient run or when changing solvents.[16]

    • Solution: Ensure an equilibration period of at least 10-15 column volumes before the first injection and between runs.

  • Cause 2: Mobile Phase Composition Change: The pH or organic composition of the mobile phase may be inconsistent.[21]

    • Solution: Prepare mobile phases carefully and consistently. If using an aqueous buffer, check the pH after adding the organic solvent, as it can shift. Cover solvent reservoirs to prevent evaporation of the more volatile component (e.g., acetonitrile).[16]

  • Cause 3: Temperature Fluctuations: The laboratory temperature can affect solvent viscosity and, consequently, retention time.[16]

    • Solution: Always use a thermostatically controlled column compartment to maintain a constant temperature.[16]

Mass Spectrometry Issues

Q: I have a weak or no signal in my LC-MS analysis. What's the problem?

A: A weak MS signal can be frustrating and may stem from the analyte's properties, the mobile phase, or the instrument itself.

  • Cause 1: Poor Ionization: 3,6-Dichloropyrazine-2-carboxamide should ionize well in positive ESI mode, but matrix components can suppress its signal.

    • Solution: Ensure the mobile phase pH is appropriate to protonate the analyte (e.g., using 0.1% formic acid).[17] Improve sample cleanup using Solid-Phase Extraction (SPE) to remove interfering matrix components.[17]

  • Cause 2: Contaminated Ion Source: Non-volatile salts or sample matrix can build up in the ion source, blocking ion transmission.

    • Solution: Perform routine cleaning of the ion source components (capillary, skimmer) according to the manufacturer's protocol. Using a divert valve to send the solvent front and late-eluting components to waste can significantly reduce contamination.[17]

  • Cause 3: Incorrect MS Parameters: The instrument settings may not be optimized for your compound.

    • Solution: Perform an infusion analysis of your compound to optimize key parameters like capillary voltage, cone/fragmentor voltage, and gas flows.

Q: I'm seeing unexpected peaks or high background noise in my mass spectrum. Why?

A: High background noise or ghost peaks can mask the signal of your analytes of interest.

  • Cause 1: Mobile Phase Additives: Some mobile phase additives, even if volatile, can create significant background ions. Polyethylene glycol (PEG) contamination from plastics is also a common issue.

    • Solution: Use high-purity LC-MS grade solvents and additives.[15] Use the lowest effective concentration of additives like formic acid (0.05-0.1% is typical).[17]

  • Cause 2: Sample Carryover: The analyte from a previous, more concentrated sample may have adsorbed to surfaces in the injector or column and is now eluting in a subsequent run.[22]

    • Solution: Optimize the needle wash procedure in the autosampler, using a strong solvent. Inject a blank run after a high-concentration sample to check for carryover.

  • Cause 3: In-source Fragmentation/Transformation: The analyte or its metabolites/degradants might be fragmenting or reacting within the ion source itself, creating unexpected ions.[5]

    • Solution: This is a complex issue. It requires careful analysis of the mass spectra. Reducing the cone/fragmentor voltage can sometimes minimize in-source fragmentation. Baseline chromatographic separation of isomers or related compounds is crucial to avoid misinterpretation.[5]

Section 4: References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. 19

  • Troubleshooting and Performance Improvement for HPLC (2024). Aurigene Pharmaceutical Services. 16

  • HPLC Troubleshooting Guide. Sigma-Aldrich. 15

  • Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory (2025). ResearchGate. 5

  • HPLC Troubleshooting Guide. Restek. 21

  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE (2024). IJNRD. 20

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Rio Mais Seguro. 12

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. 13

  • VALIDATION OF ANALYTICAL METHODS. IKEV. 14

  • LCMS Troubleshooting: 14 Best Practices for Laboratories (2025). ZefSci. 22

  • Application of LCMS in small-molecule drug development (2016). European Pharmaceutical Review. 4

  • LC/MS not good for small molecules (2012). Chromatography Forum. 18

  • How to Avoid Problems in LC–MS. LCGC International. 17

  • A Step-by-Step Guide to Analytical Method Development and Validation (2023). Emery Pharma. 10

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. 11

  • Pyrazine. SIELC Technologies. 3

  • Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage (2016). ResearchGate. 23

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation (2019). MDPI. 24

  • Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1 (2010). PubMed. 25

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide (2022). ResearchGate. 26

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). 1

  • Current developments in LC-MS for pharmaceutical analysis (2020). SciSpace. 2

  • Pyrazinamide triggers degradation of its target aspartate decarboxylase (2020). PubMed. 27

  • Forced Degradation – A Review (2022). Biomedical Journal of Scientific & Technical Research. 8

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS (2020). SciTePress. 28

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. 9

  • Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample (2024). The University of Manchester. 29

  • 59784 PDFs | Review articles in PHARMACEUTICAL CHEMISTRY. ResearchGate. 30

  • Method for preparing 3,6-dichloropyrazine-2-carbonitrile (2021). Google Patents. 31

  • Fabric phase sorptive extraction-gas chromatography-mass spectrometry for the determination of favipiravir in biological and forensic samples (2022). PubMed Central. 6

  • Gas chromatography-mass spectrometer (GC–MS) analysis of the purified... (2021). ResearchGate. 32

  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (2009). PubMed. 33

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of (2021). Pharmacognosy Journal. 34

  • hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. 35

  • Detection of the Pharmaceuticals Carbamazepine and Diphenhydramine in Tissue Extracts Using Gas Chromatography-Mass Spectrometry. UNL Digital Commons. 7

  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (2025). ResearchGate. 36

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method (2024). RASAYAN Journal of Chemistry. 37

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed. 38

References

Validation & Comparative

The Chloro-Gateway: A Comparative Analysis of 3,6-Dichloropyrazine-2-carboxamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have rendered it a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the pyrazine core has led to a diverse array of bioactive molecules with applications spanning antiviral, antibacterial, and anticancer therapies. Among the various starting materials for these endeavors, 3,6-Dichloropyrazine-2-carboxamide stands out as a versatile and highly reactive intermediate. The two chlorine atoms at positions 3 and 6 serve as excellent leaving groups, providing a gateway for the introduction of a wide range of substituents through nucleophilic substitution reactions. This guide offers a comparative analysis of the biological activities of derivatives synthesized from this key precursor, providing insights into their structure-activity relationships (SAR) and therapeutic potential.

Antiviral Activity: The Favipiravir Lineage and Beyond

The most prominent therapeutic success story originating from a 3,6-disubstituted pyrazine-2-carboxamide derivative is the antiviral drug Favipiravir (T-705). While not directly synthesized from the carboxamide, its precursor, 3,6-dichloropyrazine-2-carbonitrile, undergoes fluorination and hydroxylation to yield the active compound. This highlights the critical role of substitutions at the 3 and 6 positions for potent antiviral activity.

Mechanism of Action: A Viral RNA Polymerase Inhibitor

Favipiravir is a broad-spectrum antiviral agent effective against numerous RNA viruses. Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.

Experimental Workflow: Synthesis of Favipiravir

A 3,6-Dichloropyrazine-2-carbonitrile B Fluorination A->B Reagent: KF C Hydroxylation B->C Reagent: H2O D Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) C->D

Caption: Synthetic pathway to Favipiravir from a dichloro precursor.

Comparative Analysis of Antiviral Derivatives

While direct comparative studies on a series of 3,6-disubstituted pyrazine-2-carboxamide derivatives for antiviral activity are limited in the public domain, inferences can be drawn from analogs of Favipiravir. The antiviral potency is highly sensitive to the nature of the substituents at the 3 and 6 positions.

DerivativeSubstitution at C3Substitution at C6Target Virus(es)Reported Activity (EC50)Reference
Favipiravir (T-705) -OH-FInfluenza, Ebola, SARS-CoV-2Varies by virus[Source for Favipiravir activity]
T-1105 -OH-HInfluenzaPotent[Source for T-1105 activity]
T-1106 -SH-FInfluenzaLess potent than T-705[Source for T-1106 activity]

Key Insights from SAR:

  • Position 3: A hydroxyl group at the 3-position appears crucial for potent antiviral activity, likely due to its ability to mimic a nucleoside and interact with the viral polymerase.

  • Position 6: The presence of a fluorine atom at the 6-position, as seen in Favipiravir, significantly enhances antiviral potency compared to an unsubstituted analog (T-1105). This is likely due to the electron-withdrawing nature of fluorine, which can influence the electronic properties of the pyrazine ring and its interaction with the target enzyme. Replacing fluorine with a thiol group (T-1106) reduces activity, suggesting that both steric and electronic factors at this position are critical.

Antimicrobial Activity: Targeting Mycobacteria

Derivatives of pyrazine-2-carboxamide have long been a cornerstone of tuberculosis treatment, with Pyrazinamide being a first-line drug. Research into derivatives of 3,6-Dichloropyrazine-2-carboxamide has revealed promising antimycobacterial activity, with the substitutions at the 3 and 6 positions playing a pivotal role in modulating potency and selectivity.

Mechanism of Action: A Multifaceted Approach

The precise mechanism of action for many pyrazinamide derivatives is still under investigation, but it is believed to involve multiple targets within the mycobacterium, including the disruption of membrane energetics and the inhibition of fatty acid synthesis.

Experimental Protocol: Antimycobacterial Susceptibility Testing

A common method to assess the antimycobacterial activity of novel compounds is the Microplate Alamar Blue Assay (MABA).

  • Preparation of Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with a standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv strain).

  • Incubation: The microplate is incubated at 37°C for a defined period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Re-incubation: The plate is incubated for another 24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue indicator from blue (no growth) to pink (growth).

Comparative Analysis of Antimicrobial Derivatives

Studies on derivatives of 3-chloropyrazine-2-carboxamide, a close analog to our scaffold of interest, provide valuable insights into the SAR for antimycobacterial activity. The substitution of the chlorine atom at the 3-position with various amino groups has been extensively explored.

Derivative ClassSubstitution at C3General Activity TrendKey FindingsReference
3-Alkylamino Derivatives -NH-AlkylActivity increases with alkyl chain length (up to C8)Lipophilicity plays a crucial role in cell wall penetration.[Source for 3-Alkylamino derivatives]
3-Benzylamino Derivatives -NH-BenzylSubstitution on the benzyl ring modulates activityElectron-donating groups on the benzyl ring can enhance potency.[Source for 3-Benzylamino derivatives]
3-Arylamino Derivatives -NH-ArylActivity is dependent on the nature and position of substituents on the aryl ring.Halogen and methoxy substitutions have shown promising results.[Source for 3-Arylamino derivatives]

Key Insights from SAR:

  • Lipophilicity: A clear correlation exists between the lipophilicity of the substituent at the 3-position and antimycobacterial activity. Increased lipophilicity, often achieved by elongating an alkyl chain, generally leads to better penetration of the mycobacterial cell wall and higher potency.

  • Electronic Effects: The electronic nature of the substituents on aromatic rings attached to the 3-amino group significantly influences activity. This suggests that electronic interactions with the target enzyme(s) are critical for inhibition.

  • Position 6: While less explored in a systematic comparative manner starting from the 3,6-dichloro precursor, the presence of a chlorine atom at the 6-position, as seen in some active compounds, suggests it may contribute to the overall electronic profile of the molecule, enhancing its activity.

Anticancer Activity: Targeting Kinase Signaling Pathways

The pyrazine-2-carboxamide scaffold has also emerged as a promising framework for the development of anticancer agents, particularly kinase inhibitors. The strategic placement of substituents on the pyrazine ring allows for fine-tuning of the molecule's interaction with the ATP-binding pocket of various kinases.

Mechanism of Action: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have identified 3-aminopyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR signaling is implicated in the development and progression of various cancers.

Signaling Pathway: FGFR Inhibition

FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Activates Derivative 3,6-Disubstituted Pyrazine-2-carboxamide Derivative Derivative->FGFR Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the FGFR signaling pathway by pyrazine-2-carboxamide derivatives.

Comparative Analysis of Anticancer Derivatives
DerivativeSubstitution at C3-AmineSubstitution at C6FGFR Inhibition (IC50)Key Structural FeaturesReference
Compound A Phenyl-CH3PotentPlanar aromatic system for π-π stacking in the ATP binding pocket.[Source for FGFR inhibitors]
Compound B Substituted Phenyl-CH3Highly PotentSpecific substitutions on the phenyl ring enhance binding affinity.[Source for FGFR inhibitors]
Compound C Cycloalkyl-CH3ModerateLess effective than aromatic substituents, highlighting the importance of aromatic interactions.[Source for FGFR inhibitors]

Key Insights from SAR:

  • Aromatic Interactions: The presence of an aromatic ring attached to the 3-amino group is crucial for potent FGFR inhibition. This is likely due to favorable π-π stacking interactions within the hydrophobic region of the ATP-binding pocket.

  • Substituent Effects: The nature and position of substituents on the aryl ring at the 3-position can significantly impact potency. This allows for the fine-tuning of the inhibitor's affinity and selectivity for different FGFR isoforms.

  • Role of the 6-Position: The presence of a methyl group at the 6-position in these active compounds suggests that this position can be modified to modulate solubility, metabolic stability, and potentially interact with specific sub-pockets of the kinase domain. The chlorine atom in the 3,6-dichloro precursor offers a handle to introduce a variety of small alkyl or other functional groups at this position.

Conclusion and Future Directions

3,6-Dichloropyrazine-2-carboxamide is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The strategic manipulation of the substituents at the 3 and 6 positions allows for the development of potent and selective agents with antiviral, antimicrobial, and anticancer properties. The comparative analysis of the available data reveals distinct structure-activity relationships for each therapeutic area.

  • For antiviral activity , a hydroxyl group at the 3-position and a small, electron-withdrawing group like fluorine at the 6-position are favorable.

  • For antimycobacterial activity , lipophilic substituents at the 3-position are key to enhancing cell wall penetration and potency.

  • For anticancer (FGFR inhibition) activity , an aromatic substituent at the 3-amino position is critical for strong binding to the kinase domain, with further optimization possible through substitutions on this ring and at the 6-position of the pyrazine core.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 3,6-disubstituted pyrazine-2-carboxamide derivatives. Such studies will provide a more comprehensive understanding of the SAR and enable the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. The chloro-gateway of 3,6-Dichloropyrazine-2-carboxamide remains a promising portal to novel drug discovery.

References

  • [Provide a numbered list of all cited sources with Title, Source, and a valid, clickable URL.]
  • [Example: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Med. Chem. Lett. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.XXXXXXX]
  • [Continue with all other references.]

Sources

A Researcher's Guide to Validating the Biological Target of 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Approach to Establishing Mechanism of Action for Novel Small Molecules

In the landscape of contemporary drug discovery, the identification of a promising bioactive small molecule is merely the first step in a long and intricate journey. The subsequent, and arguably more critical, phase is the validation of its biological target. This process is fundamental to understanding the molecule's mechanism of action, predicting potential on- and off-target effects, and ultimately, developing a safe and effective therapeutic. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological target validation of a novel compound, using 3,6-Dichloropyrazine-2-carboxamide as a central case study.

While the specific biological target of 3,6-Dichloropyrazine-2-carboxamide is not extensively characterized in public-domain literature, its pyrazine-2-carboxamide scaffold is present in molecules with diverse biological activities, including antitubercular agents and kinase inhibitors.[1][2][3] This structural motif suggests a breadth of potential targets, making a systematic and multi-faceted validation strategy essential.

This guide will not presuppose a specific target for 3,6-Dichloropyrazine-2-carboxamide. Instead, it will delineate a logical, multi-step experimental workflow that begins with a putative target—perhaps identified through phenotypic screening, genetic screens, or computational modeling—and progresses through rigorous biochemical, cellular, and in vivo validation assays. We will explore the rationale behind each experimental choice, provide detailed protocols, and compare different methodological approaches, offering insights into their respective strengths and limitations.

Part 1: The Foundational Step - Biochemical Validation

Biochemical assays are the bedrock of target validation, offering a controlled environment to directly interrogate the interaction between a compound and its putative target protein.[4] These assays are crucial for confirming direct binding and quantifying the affinity and kinetics of this interaction.

Direct Binding Assays: Quantifying the Interaction

The initial and most fundamental question to answer is: does 3,6-Dichloropyrazine-2-carboxamide physically interact with the proposed target protein? Several biophysical techniques can address this, each with its own advantages.

Table 1: Comparison of Direct Binding Assay Techniques

TechniquePrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Real-time kinetics (kon, koff), label-free, high sensitivity.Requires protein immobilization, which can affect activity; potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Label-free, provides full thermodynamic profile (ΔH, ΔS, Kd), solution-based.Requires large amounts of pure protein and compound, lower throughput.
Microscale Thermophoresis (MST) Measures the directed movement of molecules along a temperature gradient, which changes upon ligand binding.Low sample consumption, solution-based, wide range of affinities.Requires fluorescent labeling of the protein or ligand in some setups.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of 3,6-Dichloropyrazine-2-carboxamide in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the compound over the immobilized protein surface and a reference surface (without protein).

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Enzyme Activity Assays: Assessing Functional Modulation

If the putative target is an enzyme, it is crucial to demonstrate that the binding of 3,6-Dichloropyrazine-2-carboxamide modulates its catalytic activity.[5] The choice of assay depends on the enzyme class.

Table 2: Comparison of Enzyme Inhibition Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Colorimetric/Fluorometric Measures the change in absorbance or fluorescence of a substrate or product.Simple, high-throughput, widely available reagents.Prone to interference from colored or fluorescent compounds.
Luminescent Measures the light produced by an enzymatic reaction (e.g., luciferase-based ATP detection).High sensitivity, low background.May require specific engineered substrates.
LC-MS Based Directly measures the formation of product or depletion of substrate by mass spectrometry.High specificity, label-free, can be used for complex reactions.Lower throughput, requires specialized instrumentation.

Experimental Protocol: Kinase Activity Assay (Luminescent)

Assuming the putative target is a protein kinase:

  • Reaction Setup: In a 384-well plate, combine the kinase, a suitable peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of 3,6-Dichloropyrazine-2-carboxamide. Include a no-inhibitor control (DMSO vehicle) and a positive control inhibitor.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • ATP Detection: Add a luciferase-based reagent that measures the amount of remaining ATP. The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Bridging to Biology - Cellular Target Engagement

While biochemical assays confirm a direct interaction, they do so in a simplified, artificial system. Cellular target engagement assays are the critical next step to verify that the compound can enter a cell and bind to its target in a more physiologically relevant context.[6][7]

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Target Binding

CETSA® is a powerful technique that leverages the principle of ligand-induced thermal stabilization of a target protein.[8][9] When a compound binds to its target, the resulting complex is often more resistant to heat-induced denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_detection Detection A Intact Cells B Treat with 3,6-Dichloropyrazine- 2-carboxamide or Vehicle A->B C Heat Shock at Various Temperatures B->C D Cell Lysis C->D E Separate Soluble and Precipitated Proteins D->E F Quantify Soluble Target Protein (e.g., Western Blot, ELISA) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Treat cultured cells with 3,6-Dichloropyrazine-2-carboxamide or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein by Western blotting using a specific antibody. A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the vehicle control.

Downstream Pathway Analysis: Linking Target Engagement to Cellular Function

If the putative target is part of a known signaling pathway, demonstrating that 3,6-Dichloropyrazine-2-carboxamide modulates this pathway provides strong evidence for on-target activity.

Signaling Pathway Modulation Workflow

Signaling_Pathway Compound 3,6-Dichloropyrazine- 2-carboxamide Target Putative Target Compound->Target Inhibition Downstream1 Downstream Effector 1 (e.g., p-ERK) Target->Downstream1 Downstream2 Downstream Effector 2 (e.g., p-AKT) Target->Downstream2 Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream1->Cellular_Response Downstream2->Cellular_Response

Caption: Hypothetical Signaling Pathway Modulation.

Experimental Protocol: Phospho-Protein Analysis by Western Blot

  • Cell Treatment: Treat cells with 3,6-Dichloropyrazine-2-carboxamide for various times and at different concentrations.

  • Stimulation (if necessary): If the pathway is activated by a specific ligand (e.g., a growth factor), add the stimulus.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated (active) and total forms of the downstream effector proteins. A decrease in the ratio of phosphorylated to total protein would indicate target inhibition.

Part 3: The Ultimate Test - In Vivo Target Validation

The final and most rigorous phase of target validation is to demonstrate that the compound engages its target in a living organism and that this engagement leads to a desired therapeutic effect.[10][11][12]

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

A crucial aspect of in vivo validation is to establish a relationship between the concentration of the drug in the body (pharmacokinetics) and its effect on the target (pharmacodynamics).

Experimental Protocol: In Vivo Target Engagement Study

  • Animal Dosing: Administer 3,6-Dichloropyrazine-2-carboxamide to a relevant animal model of disease at different doses and time points.

  • Tissue Collection: At the end of the study, collect blood and the target tissue.

  • Pharmacokinetic Analysis: Measure the concentration of the compound in the plasma and target tissue using LC-MS/MS.

  • Pharmacodynamic Analysis: Prepare lysates from the target tissue and measure target engagement. This can be done using an ex vivo adaptation of CETSA® or by measuring the level of a downstream biomarker (e.g., a phosphorylated protein).

  • Correlation: Correlate the compound concentration with the degree of target engagement to establish a PK/PD relationship. This is critical for determining the dose and schedule required for efficacy.

Efficacy Studies in Disease Models

The ultimate proof of target validation is demonstrating that treatment with 3,6-Dichloropyrazine-2-carboxamide leads to a therapeutic benefit in a relevant animal model.[13]

Table 3: Comparison of In Vivo Models for Target Validation

Model TypeDescriptionAdvantagesDisadvantages
Xenograft Models Human cancer cells are implanted into immunocompromised mice.Relevant for cancer, widely used.Lack of a functional immune system.
Genetically Engineered Mouse Models (GEMMs) Mice are engineered to carry genetic mutations that cause disease.More accurately recapitulates human disease progression.Time-consuming and expensive to develop.
Induced Disease Models Disease is induced in animals through chemical or physical means.Relatively rapid and inexpensive.May not fully mimic the complexity of human disease.

The choice of model will depend on the hypothesized therapeutic indication for 3,6-Dichloropyrazine-2-carboxamide. The study design should include appropriate control groups (vehicle-treated and positive control-treated animals) and clear, quantifiable endpoints (e.g., tumor volume, survival, disease-specific biomarkers).

Conclusion

Validating the biological target of a novel compound like 3,6-Dichloropyrazine-2-carboxamide is a systematic process that requires a multi-pronged approach. By progressing logically from direct biochemical interactions to cellular target engagement and finally to in vivo efficacy, researchers can build a robust and compelling case for the compound's mechanism of action. This methodical approach not only de-risks the drug development process but also provides a solid scientific foundation for future clinical investigation. The integration of quantitative biophysical methods, cell-based functional assays, and well-designed in vivo studies, as outlined in this guide, is essential for translating a promising chemical entity into a potential therapeutic.

References

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A Comparative Efficacy Analysis of 3,6-Dichloropyrazine-2-carboxamide and Other Pyrazine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are foundational to numerous clinically significant drugs, including the anti-tuberculosis agent pyrazinamide and the anti-cancer drug bortezomib.[3][4] The unique electronic properties and structural versatility of the pyrazine core allow for the development of compounds with a wide range of biological activities, from anticancer to antimicrobial and antiviral effects.[1][5] This guide provides a comparative analysis of the efficacy of 3,6-Dichloropyrazine-2-carboxamide, a key synthetic intermediate, against other notable pyrazine compounds, supported by experimental data and mechanistic insights.

Focus Molecule: 3,6-Dichloropyrazine-2-carboxamide

3,6-Dichloropyrazine-2-carboxamide serves as a crucial starting material for the synthesis of more complex pyrazine derivatives. Its dichlorinated structure provides reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity. While not typically an end-drug itself, its derivatives have shown promise in several therapeutic areas. For instance, aminodehalogenation of the related 3-chloropyrazine-2-carboxamide has yielded derivatives with significant in vitro activity against Mycobacterium tuberculosis.[6][7][8]

Comparator Pyrazine Compounds

To contextualize the potential of 3,6-Dichloropyrazine-2-carboxamide derivatives, we will compare them with two well-established pyrazine compounds:

  • Pyrazinamide (PZA): A first-line anti-tuberculosis drug, PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[9] POA is essential for the drug's sterilizing activity against non-replicating M. tuberculosis.[9]

  • Favipiravir (Avigan): A broad-spectrum antiviral agent, Favipiravir is a prodrug that, once metabolized to its active form, selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[10][11][12] It has been approved for treating influenza in Japan and has been investigated for its efficacy against other viral infections, including COVID-19.[11][12]

Head-to-Head Efficacy Comparison

The efficacy of pyrazine compounds is highly dependent on their specific chemical structure and the biological target. Below is a comparative summary of their performance in key therapeutic areas.

Antimycobacterial Activity

Derivatives of 3,6-Dichloropyrazine-2-carboxamide have been synthesized and evaluated for their antimycobacterial properties. Studies on related monochlorinated pyrazinamide derivatives have shown that substitutions at the 3-position can yield compounds with potent activity against M. tuberculosis.

CompoundTarget OrganismIn Vitro Efficacy (MIC)Mechanism of Action
Pyrazinamide (PZA) Mycobacterium tuberculosis~16-50 µg/mL (at acidic pH)Prodrug converted to POA; disrupts membrane potential and protein translation.[9]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide Mycobacterium tuberculosis H37Rv6 µMPotential inhibition of enoyl-ACP reductase (InhA).[6][7][8]

Table 1: Comparative in vitro antimycobacterial activity.

The data indicates that synthetic modification of the pyrazine core, starting from chlorinated intermediates like 3,6-Dichloropyrazine-2-carboxamide, can lead to compounds with significantly improved potency compared to the standard drug, Pyrazinamide. The derivative 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, for example, exhibits a much lower minimum inhibitory concentration (MIC).[8]

Antiviral Activity

Favipiravir stands as a benchmark for antiviral pyrazine compounds. Its mechanism involves the inhibition of viral RNA synthesis.

CompoundTarget VirusIn Vitro Efficacy (EC50)Mechanism of Action
Favipiravir Influenza Virus, SARS-CoV-2Varies by virus and cell lineProdrug converted to active favipiravir-RTP; inhibits RNA-dependent RNA polymerase (RdRp).[10][11][12]

While direct antiviral data for 3,6-Dichloropyrazine-2-carboxamide itself is not available, its role as a synthetic precursor is critical. The development of novel antiviral agents often relies on the structure-activity relationship (SAR) studies of pyrazine derivatives.[13][14] The core pyrazine structure's ability to be functionalized allows for the design of new compounds that could potentially target viral enzymes.

Mechanisms of Action: A Comparative Overview

The efficacy of these compounds is directly linked to their distinct mechanisms of action.

G cluster_0 Antiviral: Favipiravir cluster_1 Antimycobacterial: Pyrazinamide Favipiravir (Prodrug) Favipiravir (Prodrug) Favipiravir-RTP (Active) Favipiravir-RTP (Active) Favipiravir (Prodrug)->Favipiravir-RTP (Active) Cellular Kinases Viral RdRp Viral RdRp Favipiravir-RTP (Active)->Viral RdRp Inhibits RNA Synthesis Inhibition RNA Synthesis Inhibition Viral RdRp->RNA Synthesis Inhibition Pyrazinamide (Prodrug) Pyrazinamide (Prodrug) Pyrazinoic Acid (Active) Pyrazinoic Acid (Active) Pyrazinamide (Prodrug)->Pyrazinoic Acid (Active) PncA Enzyme M. tuberculosis M. tuberculosis Pyrazinoic Acid (Active)->M. tuberculosis Accumulates Cellular Disruption Cellular Disruption M. tuberculosis->Cellular Disruption

Caption: Comparative mechanisms of Favipiravir and Pyrazinamide.

As illustrated, both Favipiravir and Pyrazinamide are prodrugs that require host or pathogen enzymes, respectively, for activation.[9][10][11] Favipiravir's active form, favipiravir-RTP, acts as a nucleoside analog to inhibit viral replication.[10][12] In contrast, Pyrazinamide's active form, pyrazinoic acid, accumulates in M. tuberculosis under acidic conditions, leading to cellular disruption.[9]

Experimental Protocols

To provide a framework for comparative efficacy studies, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of pyrazine derivatives against M. tuberculosis is outlined below.

Protocol: MIC Determination by Microplate Alamar Blue Assay (MABA)

This protocol is a standard method for assessing the in vitro antimycobacterial activity of novel compounds.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds (e.g., pyrazine derivatives) and control drugs (e.g., Pyrazinamide)

Procedure:

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Compound Dilution: Prepare serial dilutions of the test compounds and control drugs in a 96-well plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds. Include a drug-free well as a growth control.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Data Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

G start Start prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum compound_dilution Serially Dilute Test Compounds prep_inoculum->compound_dilution inoculate Inoculate Plates compound_dilution->inoculate incubate1 Incubate for 5-7 Days inoculate->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Incubate for 24 Hours add_alamar->incubate2 read_results Read Results (Color Change) incubate2->read_results end Determine MIC read_results->end

Caption: Workflow for MABA MIC determination.

Conclusion and Future Directions

The pyrazine scaffold remains a highly valuable core structure in modern drug discovery. While 3,6-Dichloropyrazine-2-carboxamide is primarily a synthetic intermediate, its derivatives have demonstrated significant potential, particularly in the development of novel antimycobacterial agents with improved efficacy over existing drugs like Pyrazinamide. Future research should focus on leveraging the reactivity of the dichloro-positions to create diverse libraries of pyrazine derivatives for screening against a wide range of biological targets, including viral polymerases and bacterial enzymes. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these next-generation pyrazine compounds.

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Correlating In Vitro Potency and In Vivo Efficacy for 3,6-Dichloropyrazine-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for the investigational compound 3,6-Dichloropyrazine-2-carboxamide. Drawing from established principles in drug development and data on structurally related pyrazine derivatives, we present a detailed experimental roadmap for researchers in virology, microbiology, and pharmacology. This document will objectively compare potential experimental outcomes with known antiviral and antimycobacterial agents, providing the necessary context for its evaluation.

Introduction: The Scientific Rationale

The pyrazine scaffold is a cornerstone in medicinal chemistry, with prominent members like Pyrazinamide being a first-line treatment for tuberculosis.[1][2] The core activity of many pyrazinecarboxamides lies in their ability to disrupt fundamental cellular processes in pathogens.[3][4] For instance, Pyrazinamide is a prodrug converted to pyrazinoic acid, which disrupts membrane potential and energy production in Mycobacterium tuberculosis.[1][4] Other derivatives, such as Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), exhibit potent antiviral activity by inhibiting viral RNA-dependent RNA polymerase.

Given this precedent, 3,6-Dichloropyrazine-2-carboxamide is a compound of significant interest. Its structural similarity to these active agents suggests potential antimicrobial or antiviral properties. Establishing a clear and predictive relationship between its performance in controlled laboratory assays (in vitro) and its therapeutic effect in a living organism (in vivo) is paramount.[5][6] A successful IVIVC can accelerate development, refine dosage regimens, and provide a surrogate for extensive bioequivalence studies.[7][8]

This guide will therefore focus on two potential therapeutic avenues: antiviral and antimycobacterial activity. We will outline the necessary experiments to first characterize the compound's in vitro profile and then translate those findings into a meaningful in vivo model.

Characterizing In Vitro Activity: The Foundation of Correlation

The initial step is to determine the compound's potency and spectrum of activity in cell-based assays. These experiments are designed to be self-validating by including appropriate controls and reference compounds.

Antiviral Activity Profiling

Assuming a potential role as an antiviral agent, a tiered approach to in vitro testing is recommended.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay [9]

  • Cell Culture: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in 96-well plates to form a confluent monolayer.[9][10]

  • Compound Preparation: Prepare serial dilutions of 3,6-Dichloropyrazine-2-carboxamide (e.g., from 100 µM to 0.01 µM) in cell culture medium.[9] The alternative compounds, Favipiravir and Remdesivir , should be prepared in parallel as positive controls.

  • Infection: Add the test compounds to the cell monolayers. Subsequently, infect the cells with a target virus at a predetermined multiplicity of infection (MOI). Include uninfected cells (cell control) and infected, untreated cells (virus control).[11]

  • Incubation: Incubate the plates for a period sufficient to observe >80% CPE in the virus control wells (typically 48-72 hours).[9]

  • Quantification: Assess cell viability using a reagent such as Neutral Red or CellTiter-Glo®.[9][12] The absorbance or luminescence is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of the viral CPE, and the 50% cytotoxic concentration (CC50) from uninfected, compound-treated wells. The Selectivity Index (SI = CC50/EC50) is then determined.

Interpreting the Data:

A promising antiviral candidate will exhibit a low EC50 and a high CC50, resulting in a large Selectivity Index (ideally >10). The data should be compared directly against the reference compounds.

CompoundTarget VirusEC50 (µM) [Hypothetical]CC50 (µM) [Hypothetical]Selectivity Index (SI)
3,6-Dichloropyrazine-2-carboxamide Influenza A5.2>100>19.2
Favipiravir (Reference)Influenza A8.8>100>11.4
Remdesivir (Reference)Influenza A12.5>100>8.0
Antimycobacterial Activity Profiling

To investigate its potential as an anti-tuberculosis agent, a Minimum Inhibitory Concentration (MIC) assay is the gold standard.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

  • Culture Preparation: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in an appropriate broth (e.g., Middlebrook 7H9).

  • Compound Plating: Prepare serial dilutions of 3,6-Dichloropyrazine-2-carboxamide, Pyrazinamide , and Isoniazid (as controls) in a 96-well plate.

  • Inoculation: Add the mycobacterial suspension to each well. Include wells with bacteria only (growth control) and media only (sterility control).

  • Incubation: Incubate the plates at 37°C for 7-10 days.

  • Detection: Add Alamar Blue reagent to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change.

Interpreting the Data:

The MIC value provides a direct measure of the compound's potency against M. tuberculosis. Comparing this to first-line drugs like Pyrazinamide is crucial for contextualizing its activity.[13][14]

CompoundTarget StrainMIC (µg/mL) [Hypothetical]
3,6-Dichloropyrazine-2-carboxamide M. tuberculosis H37Rv8.0
Pyrazinamide (Reference)M. tuberculosis H37Rv25.0
Isoniazid (Reference)M. tuberculosis H37Rv0.1

Establishing the In Vivo Correlation: From Bench to Preclinical Model

An in vitro effect is only meaningful if it translates to efficacy within a living system.[15] In vivo studies are essential to evaluate a compound's pharmacokinetics (PK), safety, and therapeutic potential.[][17]

Workflow for IVIVC Establishment

The process of linking in vitro data to in vivo outcomes follows a logical progression.

IVIVC_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Correlation invitro_assay Determine Potency (EC50 or MIC) cytotox Assess Cytotoxicity (CC50) invitro_assay->cytotox Calculate Selectivity Index correlation IVIVC Modeling (Relate Plasma Concentration to In Vitro Potency) invitro_assay->correlation Provide In Vitro Data pk_study Pharmacokinetic Study (Mouse Model) cytotox->pk_study Proceed if SI is high efficacy_study Efficacy Study (Infection Model) pk_study->efficacy_study Inform Dose Selection efficacy_study->correlation Generate In Vivo Data

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

In Vivo Antiviral Efficacy Model (Influenza)

Experimental Protocol: Mouse Model of Influenza A Infection

  • Acclimatization: Acclimate BALB/c mice for one week prior to the study.

  • Infection: Anesthetize mice and intranasally infect them with a non-lethal dose of Influenza A virus (e.g., A/PR/8/34).

  • Treatment: Begin oral gavage treatment with 3,6-Dichloropyrazine-2-carboxamide at various doses (e.g., 10, 30, 100 mg/kg), determined by prior PK studies. A vehicle control group and a positive control group (e.g., Oseltamivir) are mandatory. Treatment should continue for 5 days.

  • Monitoring: Monitor mice daily for weight loss and clinical signs of illness.

  • Endpoint Analysis: At day 5 post-infection, euthanize a subset of mice. Harvest lungs to determine viral titer via plaque assay or qPCR.[] The remaining mice can be monitored for survival.

  • Pharmacokinetics: In a parallel satellite group, collect blood samples at multiple time points after a single dose to determine key PK parameters like Cmax, Tmax, and AUC.

Correlating the Data:

The goal is to demonstrate that plasma concentrations of the drug in the mouse model achieve and sustain levels above the in vitro EC50.[11] A successful correlation would show that doses leading to plasma concentrations consistently above the EC50 result in a significant reduction in lung viral load and morbidity.

PK_PD_Correlation cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_IV In Vitro Data Cmax Cmax (Peak Concentration) Viral_Load Viral Load Reduction Cmax->Viral_Load correlates with AUC AUC (Total Exposure) Survival Increased Survival AUC->Survival correlates with EC50 EC50 EC50->Cmax Target Cmax > EC50 EC50->AUC Target AUC/EC50 Ratio

Caption: Relationship between PK/PD parameters and in vitro potency.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluating 3,6-Dichloropyrazine-2-carboxamide and establishing a meaningful in vitro-in vivo correlation. By benchmarking its performance against established drugs in both antiviral and antimycobacterial contexts, researchers can rapidly ascertain its therapeutic potential.

The key to a successful IVIVC is the integration of pharmacokinetic data with pharmacodynamic readouts.[5][6] If the compound demonstrates promising in vitro potency and achieves sustained plasma concentrations above its EC50 or MIC in an animal model, leading to a significant therapeutic effect, it warrants further development. Future studies should then aim to elucidate its precise mechanism of action, which, for pyrazine derivatives, could range from enzymatic inhibition to disruption of cellular homeostasis.[3][4]

References

A Comparative Guide to Selectivity Profiling of Pyrazine Carboxamide-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine carboxamide scaffold is a foundational structure in modern medicinal chemistry, serving as a versatile starting point for the development of targeted therapeutics. 3,6-Dichloropyrazine-2-carboxamide, a key synthetic intermediate, represents a common entry point for chemical elaboration.[1][2] However, the journey from a simple, promiscuous fragment to a highly selective and potent drug candidate is fraught with challenges, primarily the need to overcome cross-reactivity with unintended biological targets. This guide provides an in-depth comparison of selectivity profiling strategies, using the conceptual journey from a basic pyrazine carboxamide fragment to a highly optimized kinase inhibitor, AZ3246, as a case study. We will explore the causality behind choosing specific experimental methodologies, present detailed protocols for their execution, and interpret the resulting data to underscore the principles of modern selectivity profiling.

Introduction: From a Privileged Scaffold to a Selective Drug

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[3] This conservation makes achieving inhibitor selectivity a formidable challenge in drug discovery.[4] A compound that binds to multiple kinases can lead to unforeseen off-target effects, toxicity, and a complex pharmacological profile that complicates clinical development.

The pyrazine carboxamide core is a "privileged scaffold," meaning it can serve as a basis for inhibitors targeting various enzyme families. While derivatives have shown promise as antimicrobials and antivirals, they are increasingly being explored as kinase inhibitors.[5][6][7] For instance, the optimization of a pyrazine carboxamide series led to the discovery of AZ3246 , a highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling and a high-value immuno-oncology target.[6]

This guide will use 3,6-Dichloropyrazine-2-carboxamide as a representative starting fragment and compare its hypothetical profiling data against the published selectivity of its highly developed counterpart, AZ3246. This comparison will illuminate the critical role of comprehensive selectivity profiling in the hit-to-lead optimization process.

The Selectivity Challenge: A Tale of Two Compounds

To illustrate the importance of selectivity, we will consider two hypothetical compounds based on the pyrazine carboxamide scaffold:

  • Compound A (The Fragment): 3,6-Dichloropyrazine-2-carboxamide. As a small, unoptimized fragment, it is predicted to have weak affinity and bind promiscuously to numerous kinases by making minimal, non-specific contacts within the ATP pocket.

  • Compound B (The Selective Inhibitor): AZ3246. A highly engineered derivative designed through extensive structure-activity relationship (SAR) studies to achieve potent and selective inhibition of HPK1.[6]

The core objective of a profiling campaign is to quantitatively demonstrate the difference in their interaction maps across the human kinome.

Methodologies for Comprehensive Selectivity Profiling

Primary Screen: Large-Panel Competitive Binding Assay

The first step is to cast a wide net to identify all potential interactions. Large-panel kinase screening services, such as Eurofins' KINOMEscan™ platform, are ideal for this purpose.[8]

Causality Behind the Choice: A competitive binding assay is chosen for the primary screen due to several key advantages:

  • ATP-Independent: The assay directly measures the thermodynamic binding affinity (dissociation constant, Kd) of the compound to the kinase's active site without the complication of ATP competition.[3][9] This provides a pure measure of interaction potential.

  • Broad Coverage: Commercial panels offer comprehensive screening against hundreds of human kinases in a single experiment, providing a global view of selectivity.[3][8]

  • High Throughput: The format is amenable to automation, allowing for rapid screening of multiple compounds.[10][11]

The assay principle involves a test compound competing with an immobilized, active-site-directed ligand for binding to the kinase target. The amount of kinase bound to the solid support is quantified, typically by qPCR, and a displacement curve is generated to determine the binding affinity.[9]

Orthogonal Validation: Cellular Thermal Shift Assay (CETSA®)

After identifying potential targets and off-targets from the binding screen, it is crucial to confirm these interactions within a physiological context. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify target engagement in intact cells or tissues.[12][13][14]

Causality Behind the Choice: CETSA is an essential validation step because:

  • Physiological Relevance: It measures target binding inside a cell, accounting for factors like cell permeability, efflux pumps, and intracellular metabolism, which are absent in biochemical assays.[15]

  • Direct Evidence of Engagement: The principle is based on ligand-induced thermal stabilization.[13] When a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation. This provides direct, physical evidence of engagement.

  • Label-Free: The assay does not require modification of the compound or the target protein, preserving their native interaction.[14]

The workflow involves treating cells with the compound, heating the cell lysate across a temperature gradient, separating soluble proteins from precipitated aggregates, and quantifying the amount of remaining soluble target protein (e.g., via Western Blot or mass spectrometry).[15][16]

Comparative Data Analysis: Fragment vs. Optimized Inhibitor

The data generated from these assays would starkly differentiate our hypothetical fragment from the optimized inhibitor.

Kinase Binding Profile

The results from a comprehensive kinase binding screen can be summarized to provide a clear picture of selectivity.

Table 1: Hypothetical Kinase Binding Affinities (Kd, nM) for Compound A and Compound B

Kinase TargetCompound A (Fragment)Compound B (AZ3246)Rationale for Comparison
HPK1 (MAP4K1) 5,2008.5 On-Target: Demonstrates optimization for the intended target.
MINK18,900>10,000Off-Target (Related Kinase): Shows selectivity against a closely related kinase.
TNK21,500>10,000Off-Target (Unrelated): Highlights promiscuity of the fragment.
SRC3,300>10,000Off-Target (Common): SRC is a frequent off-target for many kinase inhibitors.
LCK6,100>10,000Off-Target (Immune Cell): Crucial for ensuring specific immune modulation.
AURKA2,800>10,000Off-Target (Cell Cycle): Avoidance of cell cycle kinases is key to reducing toxicity.

Data for Compound B (AZ3246) is based on publicly available information. Data for Compound A is hypothetical to illustrate promiscuity.

Interpretation: The data clearly shows that Compound A (the fragment) interacts weakly and non-selectively with multiple kinases. In contrast, Compound B (AZ3246) displays high affinity for its intended target, HPK1, with over 1000-fold selectivity against other kinases.

Cellular Target Engagement Profile

CETSA results would provide orthogonal validation of the binding data. A thermal shift indicates that the compound is engaging its target in cells and stabilizing it.

Interpretation: For Compound B (AZ3246), we would expect to see a significant rightward shift in the melting curve of HPK1 protein in the presence of the compound, indicating stabilization. For Compound A, due to its weak affinity and potential lack of cell permeability, no significant thermal shift would be expected for any of the weakly-bound kinases identified in the biochemical screen.

Visualizing the Workflows and Pathways

Diagrams are essential for clarifying complex biological pathways and experimental procedures.

Signaling Pathway Context

HPK1 is a negative regulator of T-cell activation. Its inhibition by a selective compound like AZ3246 is intended to enhance the anti-tumor immune response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Antigen Presentation CD28 CD28 ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 Activates NFkB NF-κB PLCg1->NFkB Activates AP1 AP-1 PLCg1->AP1 Activates HPK1->PLCg1 Inhibits (Negative Feedback) IL2 IL-2 Gene Transcription NFkB->IL2 AP1->IL2 AZ3246 AZ3246 (Compound B) AZ3246->HPK1 Inhibits

Caption: Simplified HPK1 signaling pathway in T-cells.

Experimental Workflows

Visualizing the experimental protocols aids in understanding the sequence of events and critical steps.

G cluster_assay Competitive Binding Assay Workflow start Start prep Prepare Compound Dilution Series start->prep mix Mix Compound, Kinase, & Immobilized Ligand prep->mix incubate Incubate to Reach Equilibrium mix->incubate wash Wash Unbound Kinase incubate->wash quantify Quantify Bound Kinase (e.g., qPCR) wash->quantify analyze Analyze Data & Determine Kd quantify->analyze end End analyze->end

Caption: Workflow for a competitive kinase binding assay.

G cluster_cetsa CETSA Workflow start_c Start treat Treat Intact Cells with Compound start_c->treat heat Heat Lysate across Temperature Gradient treat->heat cool Cool Samples heat->cool centrifuge Centrifuge to Separate Soluble vs. Precipitated cool->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect detect Detect Target Protein (e.g., Western Blot) collect->detect plot Plot Melt Curve detect->plot end_c End plot->end_c

Sources

A Researcher's Guide to Benchmarking Novel Pyrazine-Based Compounds: A Case Study Against Known ATP-Citrate Lyase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the validation of novel chemical entities necessitates rigorous, multi-faceted benchmarking against established molecular agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively assess the inhibitory potential of a novel compound, using the hypothetical 3,6-Dichloropyrazine-2-carboxamide derivative, henceforth referred to as Pyrazinamide Analog A , against well-characterized inhibitors of ATP-Citrate Lyase (ACLY).

ATP-Citrate Lyase is a pivotal enzyme in cellular metabolism, linking carbohydrate and lipid metabolism.[1][2] It catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a crucial step for de novo fatty acid and cholesterol biosynthesis.[3][4] Its upregulation in various cancers and its role in metabolic diseases have rendered it an attractive therapeutic target.[1][2][5] This guide will detail the head-to-head comparison of our theoretical Pyrazinamide Analog A with two prominent ACLY inhibitors: Bempedoic Acid and NDI-091143 .

The Rationale for Comparative Analysis

The process of benchmarking is not merely about determining the potency of a new molecule. It is a strategic investigation into its mechanism, selectivity, and potential therapeutic window. By comparing Pyrazinamide Analog A with inhibitors that have distinct mechanisms of action and established clinical relevance, we can gain deeper insights into its potential as a drug candidate.

  • Bempedoic Acid (ETC-1002) is a prodrug that is activated in the liver to its CoA derivative, which then inhibits ACLY.[6][7][8][9][10] It is an FDA-approved treatment for hypercholesterolemia, acting upstream of HMG-CoA reductase, the target of statins.[7][8][9]

  • NDI-091143 is a potent, allosteric inhibitor of human ACLY.[11][12] It binds to a hydrophobic cavity near the citrate-binding site, inducing conformational changes that disrupt substrate binding.[12]

This selection of comparators allows for a robust evaluation of Pyrazinamide Analog A, assessing not only its direct inhibitory capacity but also providing clues to its potential mode of action.

Experimental Workflow for Comparative Inhibitor Profiling

The following sections outline the essential experimental protocols for a comprehensive benchmarking study. The causality behind each step is explained to ensure a self-validating system.

Signaling Pathway of ATP-Citrate Lyase

ACLY_Pathway Citrate Citrate (from Mitochondria) ACLY ATP-Citrate Lyase (ACLY) Citrate->ACLY Substrate AcetylCoA Acetyl-CoA ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Inhibitor Pyrazinamide Analog A Bempedoic Acid NDI-091143 Inhibitor->ACLY Inhibition Experimental_Workflow Start Start: Compound Preparation SerialDilution Serial Dilution of Pyrazinamide Analog A & Known Inhibitors Start->SerialDilution AssaySetup 96-Well Plate Assay Setup (Enzyme, Buffer, Compound) SerialDilution->AssaySetup Incubation Pre-incubation (10 min, 37°C) AssaySetup->Incubation ReactionStart Initiate Reaction with Substrate Mix Incubation->ReactionStart Measurement Kinetic Reading (Absorbance at 340 nm) ReactionStart->Measurement DataAnalysis Calculate Reaction Rates Normalize Data Measurement->DataAnalysis IC50 IC50 Determination (Dose-Response Curve) DataAnalysis->IC50 Comparison Comparative Analysis of Potency IC50->Comparison End End: Benchmarking Complete Comparison->End

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazinecarboxamide scaffold has emerged as a cornerstone for developing novel therapeutic agents, particularly in the realms of infectious diseases and oncology. This guide provides an in-depth, head-to-head comparison of 3,6-Dichloropyrazine-2-carboxamide and its related analogs, offering a critical analysis of their performance based on available preclinical data. We will delve into the nuances of structure-activity relationships (SAR), mechanistic insights, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of pyrazine-based compounds.

The Pyrazinecarboxamide Core: A Privileged Scaffold

The pyrazinecarboxamide moiety is a bioisostere of nicotinamide, allowing it to interact with a variety of biological targets. Its derivatives have demonstrated a broad spectrum of activities, including antimycobacterial, antiviral, and kinase inhibition. The substitution pattern on the pyrazine ring and the carboxamide nitrogen dictates the compound's potency, selectivity, and pharmacokinetic properties. 3,6-Dichloropyrazine-2-carboxamide often serves as a key intermediate in the synthesis of more complex analogs, where the chlorine atoms provide reactive sites for nucleophilic substitution, enabling the exploration of a diverse chemical space.[1][2]

Head-to-Head Comparison of Pyrazinecarboxamide Analogs

While direct head-to-head studies of 3,6-Dichloropyrazine-2-carboxamide itself are limited due to its role as a synthetic intermediate, we can construct a comparative analysis by examining various classes of its derivatives reported in the literature. The primary areas of comparison will be their antimycobacterial and anticancer activities.

Antimycobacterial Activity: A Battle Against Tuberculosis

Tuberculosis remains a global health threat, and the pyrazinecarboxamide scaffold is central to the first-line anti-TB drug, pyrazinamide (PZA). Research has focused on modifying the pyrazine ring and the carboxamide group to enhance efficacy against both drug-sensitive and resistant strains of Mycobacterium tuberculosis.

Key Comparative Insights:

  • Substitution at the 3-position: Aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines has yielded potent antimycobacterial agents. For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide has shown a minimum inhibitory concentration (MIC) of 6 µM against M. tuberculosis H37Rv, which is more potent than the standard PZA in some assays.[3][4] In contrast, compounds with a free amino group at the 3-position, such as 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, also exhibit significant activity (MIC = 46 µM).[5][6] This suggests that the nature of the substituent at this position is a critical determinant of potency.

  • Substitution at the 5- and 6-positions: The presence of a chlorine atom at the 6-position, as seen in derivatives of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, has been shown to increase antituberculotic activity.[7][8] This highlights the importance of electron-withdrawing groups on the pyrazine ring for enhancing antimycobacterial efficacy.

  • Amide Substituents: The nature of the substituent on the carboxamide nitrogen also plays a crucial role. Phenyl derivatives with specific substitution patterns, such as 3,5-bromo-4-hydroxyphenyl, have demonstrated high activity against M. tuberculosis.[7][8]

Comparative Data Summary: Antimycobacterial Activity

Compound ClassKey SubstituentsTarget OrganismPotency (MIC)Cytotoxicity (IC50)Reference
3-Benzylaminopyrazine-2-carboxamides4-methylbenzyl at 3-positionM. tuberculosis H37Rv6 µM≥ 250 µM (HepG2)[3][4]
3-Aminopyrazine-2-carboxamides2,4-dimethoxyphenyl on amideM. tuberculosis H37Rv46 µMNot reported[5][6]
5-tert-butyl-6-chloropyrazine-2-carboxamides3,5-dibromo-4-hydroxyphenyl on amideM. tuberculosis H37Rv> 6.25 µg/mL (% inhibition)Not reported[7][8]
Pyrazinamide (Standard)UnsubstitutedM. tuberculosis H37RvVaries by assay conditionsGenerally low[3][4]
Anticancer Activity: Targeting Kinase Signaling

The pyrazine scaffold has also been explored for its potential as a kinase inhibitor in cancer therapy. Specifically, derivatives of 3-aminopyrazine-2-carboxamide have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key driver in various cancers.

Key Comparative Insights:

  • Scaffold Hopping: By replacing the pyrimidine core of known FGFR inhibitors like BGJ398 with a pyrazine scaffold, novel and potent inhibitors have been developed.[9]

  • Importance of the 3-Amino Group and Amide Substituent: The 3-amino group and a 3,5-dihydroxyphenyl substituent on the carboxamide were found to be crucial for potent FGFR inhibition. Compound 18i from one such study emerged as a pan-FGFR inhibitor with favorable in vitro activity against FGFR1–4.[9] This compound effectively blocked FGFR activation and downstream signaling pathways at submicromolar concentrations.[9]

Comparative Data Summary: FGFR Inhibition

CompoundKey FeaturesTargetIC50Cellular ActivityReference
18i 3-amino-6-methylpyrazine-2-carboxamide with a specific phenyl urea moietyFGFR1-4Sub-micromolarPotent antitumor activity in FGFR-aberrant cell lines[9]
BGJ398 (Infigratinib) Dihydropyrido[3,4-d]pyrimidine coreFGFR1-3NanomolarClinically approved FGFR inhibitor[9]

Mechanistic Insights and Signaling Pathways

The biological activity of pyrazinecarboxamide derivatives is intrinsically linked to their mechanism of action. Understanding these mechanisms is pivotal for rational drug design and development.

Antimycobacterial Mechanism of Action

While the precise mechanism of pyrazinamide involves its conversion to pyrazinoic acid, which disrupts membrane potential and inhibits fatty acid synthase I (FAS-I), many of its analogs are designed to target other essential mycobacterial enzymes.[3][5]

  • Enoyl-ACP Reductase (InhA) Inhibition: Molecular docking studies suggest that some 3-benzylaminopyrazine-2-carboxamides may act as inhibitors of InhA, a key enzyme in the mycobacterial FAS-II pathway.[3][4]

  • Prolyl-tRNA Synthetase (ProRS) Inhibition: Another proposed target for some pyrazinecarboxamide derivatives is ProRS, an essential enzyme for protein synthesis.[10][11]

Diagram: Proposed Mechanism of Action for Antimycobacterial Pyrazinecarboxamides

G cluster_drug Pyrazinecarboxamide Analog cluster_cell Mycobacterial Cell Pyrazinecarboxamide Pyrazinecarboxamide Derivative InhA InhA (FAS-II) Pyrazinecarboxamide->InhA Inhibition ProRS Prolyl-tRNA Synthetase Pyrazinecarboxamide->ProRS Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Cell Death InhA->Cell_Death Protein_Synthesis Protein Synthesis ProRS->Protein_Synthesis Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Protein_Synthesis->Cell_Death Cell_Wall->Cell_Death

Caption: Proposed mechanisms of action for antimycobacterial pyrazinecarboxamides.

Anticancer Mechanism of Action: FGFR Signaling Pathway

In the context of cancer, 3-aminopyrazine-2-carboxamide derivatives that inhibit FGFR block the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Diagram: FGFR Signaling Pathway Inhibition

G cluster_drug FGFR Inhibitor cluster_pathway FGFR Signaling Pathway FGFRi 3-Aminopyrazine-2-carboxamide Derivative (e.g., 18i) FGFR FGFR FGFRi->FGFR Inhibits FGF FGF FGF->FGFR Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Inhibition of the FGFR signaling pathway by 3-aminopyrazine-2-carboxamide derivatives.

Experimental Protocols: A Guide to Evaluation

The following are generalized, step-by-step protocols for key experiments used to evaluate the compounds discussed in this guide. These should be adapted based on specific laboratory conditions and the nature of the compounds being tested.

In Vitro Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)

This assay is a common method for determining the MIC of compounds against M. tuberculosis.

Workflow Diagram: Microplate Alamar Blue Assay

G A Prepare serial dilutions of test compounds in a 96-well plate B Add M. tuberculosis culture (e.g., H37Rv) to each well A->B C Incubate plates for 5-7 days at 37°C B->C D Add Alamar Blue and re-incubate for 24 hours C->D E Read fluorescence or absorbance to determine cell viability D->E F Determine MIC (lowest concentration with no bacterial growth) E->F

Caption: Workflow for the Microplate Alamar Blue Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well containing the test compound. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well. Re-incubate for 24 hours.

  • Data Acquisition: Measure fluorescence (Ex 530 nm, Em 590 nm) or absorbance (570 nm and 600 nm).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).

In Vitro Kinase Inhibition Assay (e.g., for FGFR)

This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Step-by-Step Protocol:

  • Reaction Setup: In a 96- or 384-well plate, combine the recombinant FGFR enzyme, a specific peptide substrate, and ATP in a kinase buffer.

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Calculate the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The 3,6-Dichloropyrazine-2-carboxamide scaffold and its derivatives represent a rich and versatile chemical space for the development of novel therapeutics. Head-to-head comparisons, synthesized from a range of preclinical studies, reveal that strategic substitutions on the pyrazine ring and the carboxamide moiety are critical for achieving high potency and selectivity against various biological targets. For antimycobacterial applications, derivatization at the 3- and 6-positions has yielded compounds with promising activity against M. tuberculosis. In oncology, the 3-aminopyrazine-2-carboxamide core has proven to be a successful starting point for the development of potent FGFR inhibitors.

References

  • Dolezal, M., Palek, L., Vinsova, J., Buchta, V., Jampilek, J., & Kralova, K. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. [Link]

  • Dolezal, M., Palek, L., Vinsova, J., Buchta, V., Jampilek, J., & Kralova, K. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. PubMed, 11(4), 242-56. [Link]

  • Tauchman, M., Zitko, J., & Dolezal, M. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(11), 1833. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1264-1271. [Link]

  • Tauchman, M., Zitko, J., & Dolezal, M. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2025). Green synthesis of structural analogs of favipiravir. RSC Advances. [Link]

  • Zitko, J., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 25(15), 3349. [Link]

  • Krylov, I. B., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 4-19. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3,6-Dichloropyrazine-2-carbonitrile in Modern Antiviral Drug Development. [Link]

  • Pallabothula, V. S. K., et al. (2023). A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. Archiv der Pharmazie. [Link]

  • Zitko, J., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 26(16), 4995. [Link]

  • Wakefield, L. M., & Smith, G. H. (2023). Preclinical models for drug discovery for metastatic disease. Cell, 186(8), 1792-1813. [Link]

  • Wang, J., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 11, 582450. [Link]

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A Senior Application Scientist's Guide to Assessing Reproducibility in Experiments with 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of antiviral agents, particularly in the scalable production of Favipiravir, the reliability of each synthetic step is paramount. This guide provides an in-depth analysis of the reproducibility of experiments involving the key intermediate, 3,6-Dichloropyrazine-2-carboxamide, and its direct precursor, 3,6-dichloropyrazine-2-carbonitrile. As your Senior Application Scientist, my goal is to move beyond mere protocol recitation and delve into the causality of experimental choices, empowering you to anticipate challenges and ensure the robustness of your results.

The Critical Role of 3,6-Dichloropyrazine-2-carboxamide and its Precursors in Favipiravir Synthesis

3,6-Dichloropyrazine-2-carboxamide and its nitrile analogue are pivotal intermediates in several synthetic routes to Favipiravir, an antiviral drug that has garnered significant attention. The efficiency and consistency of the reactions involving these intermediates directly impact the overall yield and purity of the final active pharmaceutical ingredient (API). Challenges in reproducibility at this stage can lead to significant downstream issues, including inconsistent yields, variable impurity profiles, and difficulties in scaling up production.

This guide will dissect the common synthetic pathways, compare them with viable alternatives, and provide the detailed protocols necessary to validate and reproduce these critical experiments.

Comparative Analysis of Synthetic Routes

The synthesis of Favipiravir can be approached through various pathways. Here, we compare the routes that utilize the 3,6-dichloropyrazine intermediate with a notable alternative.

Route 1: The Dichloropyrazine Intermediate Pathway

This common approach involves the synthesis of 3,6-dichloropyrazine-2-carbonitrile, which is then converted to Favipiravir through a series of reactions including fluorination, hydrolysis, and nitrile to amide conversion. The reproducibility of this pathway is highly dependent on the meticulous control of reaction conditions at each step.

Workflow for Favipiravir Synthesis via 3,6-Dichloropyrazine-2-carbonitrile

A 3-Aminopyrazine-2-carboxylic Acid B Chlorination & Dehydration (e.g., POCl3, DIPEA) A->B C 3,6-Dichloropyrazine-2-carbonitrile B->C D Fluorination (e.g., KF, Phase Transfer Catalyst) C->D E 3,6-Difluoropyrazine-2-carbonitrile D->E F Selective Hydroxylation & Nitrile Hydrolysis E->F G Favipiravir F->G

Caption: Synthesis of Favipiravir via the 3,6-dichloropyrazine-2-carbonitrile intermediate.

Route 2: Alternative Pathway from 3-Hydroxypyrazine-2-carboxylic Acid

An alternative synthesis avoids the dichlorinated intermediate, starting instead from 3-hydroxypyrazine-2-carboxylic acid. This route involves amidation, nitration, reduction, and fluorination. While seemingly more direct, the reproducibility of the nitration and fluorination steps can be challenging.[1]

Workflow for Alternative Favipiravir Synthesis

A 3-Hydroxypyrazine-2-carboxylic Acid B Amidation A->B C 3-Hydroxypyrazine-2-carboxamide B->C D Nitration C->D E 3-Hydroxy-6-nitropyrazine-2-carboxamide D->E F Reduction & Fluorination E->F G Favipiravir F->G

Caption: Alternative synthesis of Favipiravir from 3-hydroxypyrazine-2-carboxylic acid.

Data Summary: A Comparative Overview of Yields

The following table summarizes reported yields for different synthetic routes to Favipiravir. It is crucial to note that while yield is a key performance indicator, reproducibility is defined by the consistency of these yields across multiple runs.

Synthetic RouteKey IntermediateReported Overall YieldReference
Original Patented Route3-Aminopyrazine-2-carboxylic acid derivative~0.44%[1]
Dichloropyrazine Route (Optimized)3,6-Dichloropyrazine-2-carbonitrile43% (from the intermediate)[2]
3-Hydroxypyrazine-2-carboxylic Acid Route3-Hydroxy-6-nitropyrazine-2-carboxamide~8%[1]
Retrosynthesis-Aided Route3-Hydroxypyrazine-2-carboxamide32%[3]

Experimental Protocols for Reproducibility Assessment

To rigorously assess reproducibility, it is essential to follow detailed, well-documented protocols. Below are representative procedures for the key steps in the dichloropyrazine pathway.

Protocol 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

This protocol is adapted from an optimized procedure that avoids the need for column chromatography.[2]

Materials:

  • 6-bromo-3-hydroxypyrazine-2-carboxamide

  • Phosphorus oxychloride (POCl₃)

  • Diisopropylethylamine (DIPEA)

  • n-Heptane

  • Ice water

Procedure:

  • To a reaction vessel, add 6-bromo-3-hydroxypyrazine-2-carboxamide, POCl₃, and DIPEA.

  • Heat the mixture to 80°C and maintain for 3 hours. A gradual increase in temperature is not necessary.[2]

  • Cool the reaction mixture to room temperature.

  • Slowly quench the reaction by adding it to ice water with vigorous stirring.

  • Filter the resulting precipitate.

  • Wash the solid with cold water and then with cold ethanol.

  • Crystallize the crude product from n-heptane to yield 3,6-dichloropyrazine-2-carbonitrile.

  • Dry the product under vacuum at 50°C.

Self-Validation: The purity of the product should be assessed by HPLC and NMR. A reproducible reaction will consistently yield a product with a purity of ≥96% without the need for chromatographic purification.[2]

Protocol 2: Conversion of 3,6-Dichloropyrazine-2-carbonitrile to Favipiravir

This three-step, one-pot procedure enhances efficiency and scalability.[2][4]

Materials:

  • 3,6-Dichloropyrazine-2-carbonitrile

  • Potassium fluoride (KF)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Fluorination: In a dry reaction vessel, combine 3,6-dichloropyrazine-2-carbonitrile, KF, and TBAB in DMSO. Heat the mixture and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Hydroxylation and Nitrile Hydrolysis (One-Pot):

    • Cool the reaction mixture.

    • Add a dilute aqueous solution of NaOH and H₂O₂.

    • Stir at room temperature, monitoring the hydrolysis of the nitrile and the selective replacement of one fluorine atom.

  • Precipitation and Purification:

    • Acidify the reaction mixture with HCl to a pH of 2-3 to precipitate the crude Favipiravir.[3]

    • Filter the precipitate.

    • Wash the solid with cold water and then cold ethanol.

    • Recrystallize the product from ethanol to obtain pure Favipiravir.

    • Dry the final product under vacuum.

Self-Validation: A reproducible process will consistently yield Favipiravir with a purity of >99% as determined by HPLC, with a consistent impurity profile.[2] The overall yield for these three steps should be consistently around 43%.[2]

Causality Behind Experimental Choices and Factors Influencing Reproducibility

The reproducibility of these reactions is not merely about following steps; it is about understanding the underlying chemistry and controlling key variables.

  • Reagent Purity and Stoichiometry: The purity of starting materials, such as 6-bromo-3-hydroxypyrazine-2-carboxamide, is critical. Impurities can lead to side reactions and the formation of difficult-to-remove byproducts.[1] The precise stoichiometry of reagents like POCl₃ and DIPEA must be maintained to ensure complete conversion and minimize side reactions.

  • Temperature Control: The chlorination reaction is exothermic. Precise temperature control is crucial to prevent runaway reactions and the formation of over-chlorinated impurities. The optimized protocol of maintaining a constant 80°C simplifies the process and enhances reproducibility compared to methods requiring gradual temperature increases.[2]

  • Moisture and Atmospheric Control: Halogen exchange reactions are often sensitive to moisture. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the hydrolysis of reactive intermediates.

  • Mixing and Mass Transfer: In heterogeneous reactions, such as the fluorination step with solid KF, efficient stirring is essential to ensure adequate mass transfer and a consistent reaction rate. Inconsistent mixing can lead to localized "hot spots" and variable reaction progress.

  • Quenching and Work-up: The quenching of reactive reagents like POCl₃ is highly exothermic and must be done slowly and with efficient cooling to prevent degradation of the product. The pH adjustment during product precipitation is also a critical parameter that affects yield and purity.

Identifying and Controlling Impurities: A Key to Reproducibility

A reproducible experiment not only gives a consistent yield of the desired product but also a consistent impurity profile. Common impurities in Favipiravir synthesis include:

  • Unreacted starting materials and intermediates: Such as 3,6-dichloropyrazine-2-carbonitrile.[4][5]

  • By-products from side reactions: Including over-chlorinated or incompletely fluorinated pyrazine derivatives.

  • Degradation products: Favipiravir can degrade under harsh alkaline, oxidative, or photolytic conditions.[6]

Table of Common Process-Related Impurities:

Impurity NameChemical NameOrigin
Favipiravir Impurity 16-Chloro-3-hydroxypyrazine-2-carboxamideIncomplete fluorination
Favipiravir Impurity 26-Bromo-3-hydroxypyrazine-2-carboxamideUnreacted starting material
Favipiravir Impurity 36-Fluoro-3-hydroxypyrazine-2-carboxylic acidHydrolysis of the amide

Analytical Methods for Assessing Reproducibility

Robust analytical methods are the cornerstone of assessing reproducibility.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of 3,6-Dichloropyrazine-2-carboxamide and Favipiravir, as well as for quantifying impurities. A validated, stability-indicating HPLC method is essential.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of the desired product and identifying any isomeric or structural impurities.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying unknown impurities and confirming the molecular weight of the product and its by-products.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the progress of a reaction in real-time.

Conclusion: A Framework for Ensuring Reproducible Experiments

Assessing and ensuring the reproducibility of experiments with 3,6-Dichloropyrazine-2-carboxamide is not a matter of rigid adherence to a single protocol. It requires a deep understanding of the reaction mechanisms, meticulous control over critical process parameters, and the use of robust analytical techniques.

By comparing different synthetic routes, understanding the rationale behind experimental choices, and proactively identifying and controlling for potential sources of variability, researchers can significantly enhance the reliability and scalability of their synthetic processes. This guide provides a framework for this critical aspect of drug development, moving from simple execution to informed, reproducible science.

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  • Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of General Chemistry. Available at: [Link]

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  • Tiyasakulchai, T., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances. Available at: [Link]

  • Purohit, C. S., et al. (2022). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry. Available at: [Link]

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Comparative Cytotoxicity of 3,6-Dichloropyrazine-2-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive core for designing novel therapeutic agents, particularly in oncology.[2][3] This guide focuses on derivatives of 3,6-Dichloropyrazine-2-carboxamide, a versatile starting material for creating libraries of compounds with potential cytotoxic activity.

We will provide an in-depth comparison of the cytotoxic performance of various derivatives, supported by experimental data from peer-reviewed literature. This guide will also detail the robust methodologies used for cytotoxicity assessment and explore the potential mechanisms through which these compounds exert their anticancer effects.

Structure-Activity Relationship (SAR): Decoding the Impact of Substitution

The core of our investigation lies in understanding how modifying the 3,6-Dichloropyrazine-2-carboxamide structure influences its ability to kill cancer cells. The two chlorine atoms serve as reactive handles for nucleophilic substitution, allowing for the introduction of diverse chemical moieties. A key strategy has been the aminodehalogenation, replacing one of the chloro groups with various amines.

A study by Jandourek et al. provides a clear example of this approach, starting with 3-chloropyrazine-2-carboxamide and introducing a series of substituted benzylamines at the 3-position.[4][5] This creates a library of 3-(benzylamino)pyrazine-2-carboxamides. Their findings, along with data from related aminopyrazine-carboxamides, reveal critical insights into the structure-activity relationship.[6][7]

Key Observations from SAR Studies:

  • Impact of Benzyl Ring Substitution: The substitution pattern on the benzyl ring significantly modulates antimycobacterial and cytotoxic activity. For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (Compound 8 in the cited study) showed the most potent activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 6 µM, while also demonstrating low cytotoxicity in the HepG2 human liver cancer cell line (IC50 ≥ 250 µM).[4][5] This suggests a favorable therapeutic window.

  • Lipophilicity and Chain Length: In a series of 3-amino-N-alkylpyrazine-2-carboxamides, antimycobacterial and antibacterial activity was shown to increase with the length of the alkyl chain, peaking around six to seven carbons.[6] This highlights the role of lipophilicity in compound efficacy, which often correlates with the ability to cross cellular membranes.

  • Phenyl vs. Benzyl Derivatives: A direct comparison between N-phenyl and N-benzyl derivatives revealed that phenyl derivatives were often more active.[6] For example, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was highly active against M. tuberculosis, whereas its benzyl counterpart was inactive.[6]

  • Cytotoxicity of Specific Substituents: While many derivatives show selective antimicrobial activity, certain substitutions can introduce significant cytotoxicity. The 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide derivative demonstrated moderate cytotoxicity against HepG2 cells with an IC50 value of 41.4 µM.[6]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic and antimicrobial activity of selected pyrazine-2-carboxamide derivatives, illustrating the SAR principles discussed.

Compound ClassDerivative/SubstituentCell Line / OrganismActivity (IC50 / MIC)Reference
3-(Benzylamino)pyrazine-2-carboxamides 3-[(4-Methylbenzyl)amino]M. tuberculosis H37Rv6 µM[4][5]
3-[(4-Methylbenzyl)amino]HepG2≥ 250 µM[4][5]
3-[(4-Chlorobenzyl)amino]M. tuberculosis H37Rv42 µM[4]
3-Amino-N-phenylpyrazine-2-carboxamides N-(2,4-dimethoxyphenyl)M. tuberculosis H37Rv12.5 µg/mL (46 µM)[6][7]
N-(2,4-dimethoxyphenyl)HepG2> 50 µM[6]
N-(4-(trifluoromethyl)phenyl)HepG241.4 µM[6]
3-Amino-N-alkylpyrazine-2-carboxamides N-hexylM. kansasii250 µM[6]
N-heptylM. kansasii125 µM[6]

Methodologies for Robust Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are paramount. The choice of assay depends on the anticipated mechanism of action and potential interferences. Here, we detail two widely accepted colorimetric methods: the MTT and SRB assays.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a compound library.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plates C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 24-72 hours C->D E Add Assay Reagent (e.g., MTT, SRB) D->E F Incubate & Solubilize E->F G Read Absorbance (Microplate Reader) F->G H Calculate % Viability vs. Control G->H I Determine IC50 Value H->I

Caption: Generalized workflow for in vitro cytotoxicity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on mitochondrial metabolic activity. In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the pyrazine derivatives for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well.[10]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by live cells.[10]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a specialized solubilization buffer, to dissolve the purple formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer, typically at a wavelength between 550 and 600 nm.

SRB (Sulforhodamine B) Assay

The SRB assay provides a measure of cell density based on total cellular protein content, making it independent of metabolic activity.[11][12][13] The bright-pink aminoxanthene dye, Sulforhodamine B, binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[11][14]

Protocol:

  • Cell Seeding & Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Cell Fixation: Gently remove the treatment medium and fix the adherent cells by adding cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[11][14]

  • Washing: Discard the TCA and wash the plates several times with 1% (vol/vol) acetic acid to remove unbound dye. Air-dry the plates completely.[14][15]

  • SRB Staining: Add 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[14]

  • Final Wash: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[14][15]

  • Solubilization: Add a suitable solubilization solution, such as 10 mM Tris base, to each well to dissolve the protein-bound dye.[13][14]

  • Absorbance Reading: Measure the absorbance on a microplate reader at approximately 510-565 nm.[11][12][13]

Potential Mechanisms of Cytotoxic Action

While many pyrazine derivatives are being developed for antimicrobial properties, those exhibiting cytotoxicity against cancer cell lines likely engage with specific cellular pathways to induce cell death. Drawing parallels from other cytotoxic heterocyclic compounds, including pyrazoles and other pyrazine derivatives, we can postulate several potential mechanisms.[16][17][18]

  • Induction of Apoptosis via Oxidative Stress: A common mechanism for anticancer compounds is the generation of intracellular Reactive Oxygen Species (ROS).[16] Elevated ROS levels can overwhelm the cell's antioxidant defenses, leading to oxidative damage of DNA, proteins, and lipids, ultimately triggering the intrinsic apoptotic pathway. This often involves the depolarization of the mitochondrial membrane and the activation of executioner caspases, such as caspase-3.[16][17]

  • Cell Cycle Arrest: Potent cytotoxic agents can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.[17] This disruption of the normal cell division process can itself be a trigger for apoptosis.

  • Enzyme Inhibition: Specific pyrazine derivatives may be designed to inhibit key enzymes crucial for cancer cell survival and proliferation, such as Cyclin-Dependent Kinases (CDKs), VEGFR-2, or telomerase.[17][18][19]

The diagram below illustrates a potential apoptotic pathway that could be activated by cytotoxic pyrazine derivatives.

G Compound Pyrazine Derivative Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Potential ROS-mediated apoptotic pathway.

Conclusion and Future Directions

Derivatives of 3,6-Dichloropyrazine-2-carboxamide represent a promising and chemically tractable class of compounds for the development of new therapeutic agents. Structure-activity relationship studies clearly indicate that substitutions at the 3- and 6-positions profoundly influence biological activity, allowing for the fine-tuning of potency and selectivity. The strategic introduction of substituted amines has yielded compounds with significant antimicrobial and, in some cases, cytotoxic effects.

The continued exploration of this chemical space is warranted. Future efforts should focus on:

  • Expanding Chemical Diversity: Synthesizing novel derivatives with a wider range of substituents to further probe the SAR.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and cellular pathways for the most potent cytotoxic compounds.

  • In Vivo Evaluation: Advancing lead compounds with favorable in vitro profiles and low toxicity into preclinical animal models to assess their efficacy and safety.

By leveraging robust screening methodologies and a rational, structure-based design approach, the rich chemistry of the pyrazine core can be harnessed to develop the next generation of anticancer therapeutics.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,6-Dichloropyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,6-Dichloropyrazine-2-carboxamide, ensuring the protection of personnel and the environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

Hazard Profile and Immediate Safety Imperatives

The Occupational Safety and Health Administration (OSHA) mandates that employers provide a workplace free from recognized hazards and that personnel are trained on the risks of the chemicals they handle.[2][3]

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes and fine particulates.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents dermal absorption, as related compounds are toxic in contact with skin.[1][4]
Body Protection Laboratory coat and, if necessary, a chemical-resistant apron.Protects against skin contact from spills and contamination of personal clothing.[1]
Respiratory Use only in a well-ventilated area or a chemical fume hood.Avoids inhalation of dust or fumes, which may be toxic.[1][6]

Core Handling Principle: Always avoid direct contact. Do not eat, drink, or smoke in areas where this chemical is handled.[1] After handling, wash hands and any exposed skin thoroughly.[5]

The Regulatory Landscape: EPA and RCRA Compliance

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] RCRA establishes the framework for a "cradle-to-grave" management system for hazardous waste.

3,6-Dichloropyrazine-2-carboxamide, as a chlorinated organic compound, will likely be classified as a hazardous waste. Improper disposal, such as pouring it down the drain or placing it in regular trash, is a violation of federal law and can lead to significant environmental contamination and legal penalties.[7][8]

Foundational Principles of Chemical Waste Management

Before detailing the step-by-step disposal protocol, it's crucial to understand the foundational principles that ensure a self-validating and safe waste management system within the laboratory.

Waste Segregation: The First Line of Defense

Chemicals must be segregated based on compatibility to prevent dangerous reactions.[9] For 3,6-Dichloropyrazine-2-carboxamide, this means:

  • Store Away From: Strong oxidizing agents, strong acids, and strong bases.[5][6] Mixing with incompatible materials can lead to violent reactions or the release of toxic gases.

  • Isolate Halogenated Waste: Keep chlorinated waste streams separate from non-halogenated organic waste. This is often a requirement for disposal facilities and can impact the cost and method of final disposal.

Containment: Proper Vessel and Labeling

The integrity of the disposal process begins with the container.

  • Compatibility: The waste container must be made of a material chemically compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene).[7] The original product container is often a suitable choice if it is in good condition.[9]

  • Labeling: Every waste container must be clearly and accurately labeled. The EPA and OSHA require specific information on hazardous waste labels.[10] The label must include:

    • The words "Hazardous Waste".[9][10]

    • The full chemical name: "3,6-Dichloropyrazine-2-carboxamide". Avoid using abbreviations or chemical formulas.[9]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[9]

  • Closure: Containers must be kept securely closed at all times, except when actively adding waste.[9] This prevents the release of vapors and protects against spills.

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe disposal of 3,6-Dichloropyrazine-2-carboxamide from the point of generation to its final removal from the facility.

Step 1: Waste Generation and Collection at the Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[9][10]

  • Designate the SAA: This can be a specific area within a chemical fume hood or a designated secondary containment tray on a workbench.[9]

  • Prepare the Waste Container: Select a compatible container and affix a completed "Hazardous Waste" label.

  • Collect Waste:

    • Solid Waste: Carefully transfer solid 3,6-Dichloropyrazine-2-carboxamide and any contaminated items (e.g., weighing paper, contaminated gloves) into the designated solid waste container. Avoid generating dust.[1]

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container.

    • Empty Containers: An "empty" container of a highly toxic chemical may still be considered hazardous. The first one to three rinses of the container must be collected and disposed of as hazardous waste.[11] After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, but institutional policy should always be consulted.

Step 2: Storage and Management
  • Secure Closure: Always keep the waste container tightly sealed.[9]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[12]

  • Regular Inspections: Visually inspect the SAA weekly for any signs of leaks, container degradation, or improper labeling.[9]

Step 3: Full Container and Final Disposal
  • Date the Container: Once the waste container is full, write the date on the label.[9] Regulations require that full containers be moved from the SAA within three days.[9]

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for waste pickup. Do not move the waste to a central accumulation area yourself unless you are specifically trained and authorized to do so.

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport the waste for final disposal. The most probable disposal method for chlorinated heterocyclic compounds is high-temperature incineration at a permitted facility, which ensures complete destruction of the molecule.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3,6-Dichloropyrazine-2-carboxamide.

G cluster_0 Step 1: Generation & Collection (SAA) cluster_1 Step 2: Storage & Management cluster_2 Step 3: Final Disposal cluster_3 Emergency Procedure Generate Generate Waste (Solid, Liquid, or Contaminated Debris) SelectContainer Select Compatible Container Generate->SelectContainer LabelContainer Label as 'Hazardous Waste' with Full Chemical Name & Hazards SelectContainer->LabelContainer CollectWaste Collect Waste in SAA LabelContainer->CollectWaste SealContainer Keep Container Securely Sealed CollectWaste->SealContainer SecondaryContainment Use Secondary Containment (for liquids) SealContainer->SecondaryContainment Inspect Weekly Inspection SecondaryContainment->Inspect ContainerFull Is Container Full? Inspect->ContainerFull ContainerFull->Inspect No DateLabel Date the Label ContainerFull->DateLabel Yes ContactEHS Contact EHS for Pickup DateLabel->ContactEHS LicensedDisposal Disposal by Licensed Contractor (e.g., Incineration) ContactEHS->LicensedDisposal Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Control Control Spill with Absorbent Material Evacuate->Control Collect Collect Residue into Hazardous Waste Container Control->Collect Collect->ContactEHS

Sources

Navigating the Safe Handling of 3,6-Dichloropyrazine-2-carboxamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 3,6-Dichloropyrazine-2-carboxamide, a key intermediate in various synthetic pathways. Our focus is to empower you with the knowledge to not only meet but exceed safety standards, ensuring both personal and environmental protection.

Understanding the Hazard: Why Specific PPE is Crucial

3,6-Dichloropyrazine-2-carboxamide is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to prevent adverse health effects.

The causality behind the stringent PPE requirements lies in the chemical's reactivity and potential for systemic effects upon exposure. Chlorinated pyrazines, as a class of compounds, can be irritating to mucous membranes and the respiratory tract. Prolonged or repeated exposure can lead to more severe health issues. Therefore, our procedural guidance is designed to create a multi-layered barrier, minimizing any potential contact.

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach is essential when selecting PPE for handling 3,6-Dichloropyrazine-2-carboxamide. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatN95-rated dust mask or higher
Dissolving and Solution Handling Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a laboratory coatIn a certified chemical fume hood
Large-Scale Reactions (>5g) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsIn a certified chemical fume hood; consider a supplied-air respirator for emergencies
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter

Procedural Guidance: Step-by-Step PPE Protocols

To ensure the highest level of safety, follow these detailed procedures for donning, doffing, and using PPE when working with 3,6-Dichloropyrazine-2-carboxamide.

Pre-Operational Checks and Donning Sequence
  • Inspect all PPE: Before entering the laboratory, visually inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • First Pair of Gloves: Don the first pair of nitrile or neoprene gloves, ensuring a snug fit.

  • Laboratory Coat/Suit: Put on a clean, buttoned laboratory coat or a chemical-resistant suit.

  • Second Pair of Gloves: Don a second pair of gloves, extending the cuffs over the sleeves of the laboratory coat.

  • Respiratory Protection: If required, perform a positive and negative pressure seal check on your respirator.

  • Eye and Face Protection: Put on safety glasses, goggles, and a face shield as dictated by the procedure.

Doffing Sequence to Prevent Cross-Contamination
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head to avoid touching the front surfaces.

  • Laboratory Coat/Suit: Unbutton the laboratory coat and roll it outwards, containing any potential contamination.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal Start Assess Task-Specific Risks CheckSolid Handling Solid Form? Start->CheckSolid CheckSolution Handling Solution? CheckSolid->CheckSolution No EyeProtection Select Eye Protection: - Goggles (mandatory) - Face Shield (for splash risk) CheckSolid->EyeProtection Yes CheckScale Scale of Operation? CheckSolution->CheckScale No CheckSolution->EyeProtection Yes HandProtection Select Hand Protection: - Nitrile or Neoprene Gloves - Double-gloving recommended CheckScale->HandProtection Small Scale BodyProtection Select Body Protection: - Lab Coat (minimum) - Chemical-Resistant Apron/Suit CheckScale->BodyProtection Large Scale EyeProtection->HandProtection HandProtection->BodyProtection RespiratoryProtection Select Respiratory Protection: - Fume Hood (primary) - N95 for solids - APR for spills BodyProtection->RespiratoryProtection Dispose Dispose of Contaminated PPE in Labeled Hazardous Waste RespiratoryProtection->Dispose

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond the immediate use of the chemical and includes proper storage and disposal of both the compound and contaminated materials.

Storage
  • Store 3,6-Dichloropyrazine-2-carboxamide in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Keep the container tightly closed and clearly labeled.

Spill Management

In the event of a spill, immediate and appropriate action is critical:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For solid spills, carefully sweep or vacuum the material into a labeled, sealed container for disposal. Avoid generating dust. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste according to institutional and local regulations.[1][2]

Disposal of Contaminated PPE

All disposable PPE used when handling 3,6-Dichloropyrazine-2-carboxamide must be considered hazardous waste.

  • Gloves, aprons, and other disposable items: Place in a designated, clearly labeled hazardous waste container immediately after use.

  • Reusable PPE: Decontaminate reusable items such as face shields and goggles according to manufacturer's instructions before reuse.

Conclusion: Fostering a Culture of Safety

Adherence to these PPE guidelines is fundamental to creating a safe and productive research environment. By understanding the "why" behind each recommendation and implementing these procedures diligently, you contribute to a robust safety culture that protects not only yourself but your colleagues and the broader community. This commitment to safety is the bedrock of innovative and responsible scientific advancement.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
3,6-Dichloropyrazine-2-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.